molecular formula C6H6ClNO2S B1590549 4-Methyl-pyridine-2-sulfonyl chloride CAS No. 341008-95-5

4-Methyl-pyridine-2-sulfonyl chloride

Cat. No.: B1590549
CAS No.: 341008-95-5
M. Wt: 191.64 g/mol
InChI Key: YIQOZBGOBMKGRZ-UHFFFAOYSA-N
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Description

4-Methyl-pyridine-2-sulfonyl chloride is a useful research compound. Its molecular formula is C6H6ClNO2S and its molecular weight is 191.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQOZBGOBMKGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485442
Record name 4-Methyl-pyridine-2-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341008-95-5
Record name 4-Methyl-pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-pyridine-2-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Methyl-pyridine-2-sulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a reactive sulfonyl chloride and a methyl group, positions it as a valuable building block for synthesizing a diverse range of sulfonamide derivatives. These sulfonamides are prevalent in pharmaceuticals and agrochemicals due to their versatile biological activities.[1] This guide provides an in-depth exploration of the molecular characteristics, synthesis, reactivity, and practical applications of this compound, with a focus on its utility for researchers and professionals in drug development. We will delve into detailed experimental protocols, the rationale behind procedural choices, and the critical differences between its free base and hydrochloride salt forms.

Molecular Structure and Physicochemical Properties

The functionality of this compound is intrinsically linked to its molecular architecture. The electron-withdrawing sulfonyl chloride group at the 2-position and the electron-donating methyl group at the 4-position create a unique electronic profile on the pyridine ring, influencing its reactivity and physicochemical properties. This compound is most commonly available in two forms: the free base and the more stable hydrochloride salt.

Core Structure and Key Identifiers

The molecule consists of a central pyridine ring with a C₆H₆ClNO₂S molecular formula for the free base.[2] The hydrochloride salt form offers enhanced stability and solubility in certain solvents, making it preferable for storage and handling in many synthetic applications.[3]

PropertyThis compound (Free Base)This compound hydrochloride
Molecular Formula C₆H₆ClNO₂S[2]C₆H₆ClNO₂S·HCl (or C₆H₇Cl₂NO₂S)[3][4]
Molecular Weight 191.63 g/mol [2][3]228.09 g/mol [3]
CAS Number 341008-95-5[2][3]1220039-42-8[3][4]
Physical State Solid[3]Solid[3]
Key Distinction Lower polarity; used directly in reactions.[3]Enhanced stability and solubility for easier handling.[3]
Spectroscopic Characterization

Structural confirmation is critical for ensuring reagent purity and reaction success. The following spectroscopic data are characteristic of the this compound scaffold.

  • ¹H NMR: Aromatic protons associated with the pyridine ring typically resonate in the δ 8.6–8.8 ppm range. A distinct singlet for the methyl group protons appears around δ 2.5 ppm.[3]

  • ¹³C NMR: The carbon atom attached to the sulfonyl chloride group is typically observed in the δ 140–145 ppm region.[3]

  • FT-IR Spectroscopy: The presence of the sulfonyl group is definitively confirmed by strong absorption bands corresponding to the S=O asymmetric stretch at approximately 1360 cm⁻¹ and the S=O symmetric stretch near 1170 cm⁻¹.[3]

  • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) will show a protonated molecular ion [M+H]⁺ peak corresponding to its molecular weight.[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-established process, typically achieved through the chlorosulfonation of 4-methylpyridine (also known as γ-picoline).[3] This method provides a reliable pathway to the desired product, often as its more stable hydrochloride salt.

Experimental Protocol: Chlorosulfonation of 4-Methylpyridine

This two-step protocol outlines the conversion of 4-methylpyridine to its sulfonyl chloride derivative.

Step 1: Sulfonation of 4-Methylpyridine

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool chlorosulfonic acid to 0–5°C using an ice bath.

  • Slowly add 4-methylpyridine dropwise to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 5°C.

  • Once the addition is complete, allow the reaction mixture to stir at this temperature for 2–4 hours.

Scientist's Note (Expertise & Experience): The exothermic nature of the reaction between an amine base (4-methylpyridine) and a strong acid (chlorosulfonic acid) necessitates strict temperature control. Maintaining a low temperature prevents uncontrolled side reactions and degradation of the starting material, ensuring a higher yield of the desired 4-methylpyridine-2-sulfonic acid intermediate.

Step 2: Chlorination and Precipitation

  • Following the sulfonation period, the reaction mixture contains the 4-methylpyridine-2-sulfonic acid intermediate.

  • Carefully and slowly pour the reaction mixture onto crushed ice.

  • Treat the resulting aqueous solution with concentrated hydrochloric acid (HCl).

  • The this compound hydrochloride will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Scientist's Note (Trustworthiness): The addition of HCl serves a dual purpose. It provides the chloride source to convert the sulfonic acid into the sulfonyl chloride and simultaneously protonates the pyridine nitrogen, forming the stable and less soluble hydrochloride salt, which facilitates its isolation from the reaction medium.[3]

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound HCl A 4-Methylpyridine C 4-Methylpyridine-2-sulfonic acid Intermediate A->C Step 1: Sulfonation (0-5°C, 2-4h) B Chlorosulfonic Acid E Final Product: This compound HCl C->E Step 2: Chlorination & Precipitation D Hydrochloric Acid (HCl)

Caption: Workflow for the synthesis of this compound hydrochloride.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride moiety. It is an excellent electrophile that readily undergoes nucleophilic substitution, primarily with amines, to form stable sulfonamide linkages.

Core Reaction: Sulfonamide Bond Formation

The reaction with a primary or secondary amine is the most common application, serving as a cornerstone for building diverse molecular libraries in drug discovery.

General Protocol for Sulfonamide Synthesis:

  • Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, THF, or pyridine).

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, typically 1.5-2.0 equivalents) to the solution. If pyridine is the solvent, it also serves as the base.

  • Cool the mixture to 0°C.

  • Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous workup to remove the base hydrochloride salt and any excess reagents. Purify the crude product using column chromatography or recrystallization.

Scientist's Note (Causality): The base is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Using pyridine as both solvent and base can be particularly effective as it also catalyzes the reaction.

Reaction Mechanism Diagram

Caption: General mechanism for nucleophilic substitution to form a sulfonamide.

Applications in Drug Development and Beyond

The sulfonyl group is a key functional group found in a wide array of pharmaceuticals and bioactive molecules.[5] The sulfonamides derived from this compound are of significant interest to medicinal chemists.

  • Versatile Intermediate: It serves as a critical intermediate for synthesizing sulfonamides, which are important scaffolds in drug design.[3]

  • Medicinal Chemistry: The pyridine sulfonamide motif is explored for various therapeutic targets. The ability to easily couple this reagent with a wide range of amines allows for the rapid generation of compound libraries for screening.

  • Agrochemicals: Similar to pharmaceuticals, sulfonamide derivatives find use in the development of new herbicides and pesticides.[1]

  • Material Science: The unique electronic properties of the pyridine ring can be incorporated into functional materials.[3]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined molecular structure, predictable reactivity, and straightforward synthesis make it an invaluable asset for researchers in drug development and synthetic chemistry. Understanding its properties, particularly the advantages of its hydrochloride salt form, allows scientists to harness its full potential in creating novel molecules with significant biological and material applications.

References

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-pyridine-2-sulfonyl Chloride from 2-Mercapto-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of 4-Methyl-pyridine-2-sulfonyl chloride, a critical intermediate in the development of pharmaceuticals and agrochemicals. The primary focus is the robust and scalable oxidative chlorination of 2-Mercapto-4-methylpyridine. We will explore the underlying reaction mechanism, present a detailed, field-proven experimental protocol, discuss critical process parameters, and outline essential safety and handling procedures. This document is structured to serve as a practical and authoritative resource, combining theoretical principles with actionable laboratory guidance to ensure procedural safety, reliability, and high-yield synthesis.

Introduction: The Significance of a Versatile Building Block

This compound is a key heterocyclic building block prized in medicinal chemistry and process development.[1] Its utility stems from the highly reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form a diverse array of sulfonamides and sulfonates. These structural motifs are prevalent in numerous commercial drugs and agrochemicals.[2] The synthesis from 2-Mercapto-4-methylpyridine, an accessible starting material, represents a common and efficient route to this valuable intermediate. This guide elucidates the most reliable methods for this transformation, emphasizing the chemical principles that govern success.

Core Synthetic Strategy: Oxidative Chlorination

The conversion of a thiol (mercaptan) to a sulfonyl chloride is an oxidative process that requires a source of chlorine. The overall transformation involves the oxidation of the sulfur atom from a -2 oxidation state (in the thiol) to a +6 oxidation state (in the sulfonyl chloride), with concurrent formation of a sulfur-chlorine bond.

Several reagent systems can accomplish this transformation, including:

  • Aqueous Sodium Hypochlorite (Bleach): A cost-effective and potent oxidizing agent.[3]

  • Sodium Chlorite (NaClO₂): A method noted for its simplicity and good yields, often using water as the solvent.[4]

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle source of electrophilic chlorine.[5]

  • Trichloroisocyanuric Acid (TCCA): A convenient substitute for gaseous chlorine in laboratory settings.[6]

This guide will focus on a robust and well-documented procedure utilizing an aqueous hypochlorite solution in an acidic medium, a method widely applied to the synthesis of pyridine sulfonyl chlorides.[3]

The Reaction Mechanism: A Stepwise Perspective

The oxidative chlorination of 2-Mercapto-4-methylpyridine is not a single-step event. It proceeds through a series of oxidative intermediates. While the precise mechanism can be complex, the generally accepted pathway involves the following key stages:

  • Initial Oxidation: The thiol is first oxidized to a sulfenic acid (-SOH) or a related species.

  • Further Oxidation: This intermediate is rapidly oxidized further to a sulfinic acid (-SO₂H).

  • Final Oxidation & Chlorination: The sulfinic acid is then oxidized and chlorinated to form the final sulfonyl chloride (-SO₂Cl). The strong acid environment facilitates these steps and maintains the stability of the intermediates.

The low-temperature conditions are critical to control the high exothermicity of the reaction and prevent over-oxidation or degradation of the pyridine ring.

G SM 2-Mercapto-4-methylpyridine (-SH) Int1 Sulfenic/Sulfenyl Chloride Intermediate (-SOH / -SCl) SM->Int1 Initial Oxidation Int2 Sulfinic Acid Intermediate (-SO₂H) Int1->Int2 Further Oxidation Product This compound (-SO₂Cl) Int2->Product Final Oxidation & Chlorination Reagents NaOCl / H₂SO₄ (Oxidant & Acid) Reagents->SM [Ox]

Caption: Generalized reaction mechanism for oxidative chlorination.

Primary Synthetic Protocol: Aqueous Oxidative Chlorination

This protocol is adapted from a well-established procedure for the synthesis of the parent Pyridine-2-sulfonyl chloride and is directly applicable to the 4-methyl substituted analogue.[3]

Reagent and Materials Summary
Reagent/MaterialMolecular FormulaM. Wt. ( g/mol )Molar Eq.QuantityRole
2-Mercapto-4-methylpyridineC₆H₇NS125.191.01.0 mmolStarting Material
Concentrated Sulfuric AcidH₂SO₄98.08-~5 mLAcidic Medium
Sodium Hypochlorite SolutionNaClO74.4415-20~11 mLOxidizing Agent
Dichloromethane (DCM)CH₂Cl₂84.93-~60 mLExtraction Solvent
Anhydrous Magnesium SulfateMgSO₄120.37-q.s.Drying Agent
Deionized WaterH₂O18.02-~10 mLQuenching/Wash
Detailed Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-Mercapto-4-methylpyridine (1.0 mmol) in concentrated sulfuric acid (5 mL). Perform this step in a fume hood with appropriate personal protective equipment (PPE).

  • Cooling: Cool the resulting solution to approximately -15°C using a salt-ice bath.

  • Addition of Oxidant: Slowly add the aqueous sodium hypochlorite solution (10-15%, ~11 mL) dropwise via the dropping funnel. Causality Note: This addition must be performed slowly and with vigorous stirring to ensure the internal temperature of the reaction mixture does not rise above 10°C.[3] Failure to control the temperature can lead to reduced yield and the formation of impurities.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1 hour. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[7]

  • Quenching and Workup: Carefully add deionized water (10 mL) to quench the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash them with deionized water. Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution in vacuo to yield this compound. The product is typically a viscous liquid or a low-melting solid.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, from initial setup to final product analysis.

G start Start A Dissolve Substrate in H₂SO₄ start->A Preparation process process io io decision decision end End B Add NaOCl solution (T < 10°C) A->B Cool to -15°C C Monitor by TLC/HPLC B->C Stir at 0°C for 1 hour D Reaction Complete? C->D D->C No E Quench with H₂O D->E Yes F Dry Organic Layer (MgSO₄) E->F Extract with DCM G Isolate Crude Product F->G Concentrate in vacuo H Characterize Product (NMR, MS) G->H Purification/ Analysis H->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic shifts for the methyl group and the pyridine ring protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the -SO₂Cl group. The molecular weight is 191.64 g/mol .[2]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. Commercial suppliers often guarantee purity of ≥97%.[1]

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood.

HazardReagent(s)Mitigation Measures
Extreme Corrosivity Sulfuric Acid, Thionyl ChlorideWear appropriate PPE: chemical splash goggles, face shield, acid-resistant gloves (e.g., nitrile or neoprene), and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.[8][9][10]
Strong Oxidizer Sodium HypochloriteAvoid contact with organic materials and reducing agents. Addition must be controlled to prevent a runaway reaction.
Toxic Gas Evolution Reaction MixtureThe reaction can release chlorine and sulfur dioxide gases. Work exclusively in a well-ventilated fume hood. [8]
Violent Reaction with Water Thionyl Chloride (if used)Never add water to thionyl chloride. Store in a dry environment away from moisture. Use non-aqueous quenching agents if necessary.[9][10]

Conclusion

The oxidative chlorination of 2-Mercapto-4-methylpyridine provides a reliable and scalable pathway to this compound. By carefully controlling the reaction temperature and stoichiometry, researchers can achieve high yields of this valuable synthetic intermediate. The protocol detailed in this guide, grounded in established chemical principles, offers a clear and safe methodology for professionals in the field. Adherence to the procedural and safety guidelines outlined herein is paramount to ensuring a successful and safe synthesis.

References

4-Methyl-pyridine-2-sulfonyl chloride safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Methylpyridine-2-sulfonyl Chloride

Introduction: Understanding the Reagent

4-Methylpyridine-2-sulfonyl chloride, often supplied as its hydrochloride salt (CAS No. 1220039-42-8), is a valuable reagent in synthetic organic chemistry, particularly in the development of pharmaceutical compounds.[1][2] Its utility stems from the highly reactive sulfonyl chloride moiety attached to a pyridine scaffold. This reactivity, however, necessitates a thorough understanding of its hazards and strict adherence to safety protocols. The sulfonyl chloride group is a potent electrophile, readily reacting with a wide range of nucleophiles.[3][4] This guide provides drug development professionals and researchers with the essential technical knowledge and practical procedures for handling this compound safely.

Section 1: Hazard Identification and Classification

The primary hazards associated with 4-Methylpyridine-2-sulfonyl chloride hydrochloride are related to its corrosive and irritant properties.[1] The Globally Harmonized System (GHS) provides a universal framework for understanding these risks.

GHS Classification Summary

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Irritation2
alt text
WarningH315: Causes skin irritation.[1]
Eye Irritation2A
alt text
WarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)
alt text
WarningH335: May cause respiratory irritation.[1]

Causality of Hazards: The reactivity of the S-Cl bond in the sulfonyl chloride group is the root cause of its hazardous nature.[3] Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, it can hydrolyze to form hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to chemical burns and severe irritation.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 4-Methylpyridine-2-sulfonyl chloride, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5][6]

  • Ventilation: The laboratory must have adequate general and local exhaust ventilation to keep airborne concentrations low.[1]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[5][7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is critical to prevent contact via all potential exposure routes.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for any signs of degradation or perforation before each use.[9] Wash gloves before removal.

    • Lab Coat/Clothing: A flame-retardant, impervious lab coat or chemical-resistant suit is required to protect the skin.[8][10] Do not wear shorts, sandals, or perforated shoes in the laboratory.[9]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved full-face respirator with appropriate cartridges for acid gases and organic vapors is necessary.[5][8]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task Involves 4-Methylpyridine-2-sulfonyl chloride ppe_check Is appropriate PPE available? start->ppe_check get_ppe Obtain Required PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Impervious Lab Coat ppe_check->get_ppe Yes inspect_ppe Inspect PPE for damage (e.g., cracks, holes) get_ppe->inspect_ppe damage_found Damage Found? inspect_ppe->damage_found replace_ppe Discard and Replace Damaged PPE damage_found->replace_ppe Yes don_ppe Don PPE Correctly damage_found->don_ppe No replace_ppe->get_ppe proceed Proceed with Handling Task don_ppe->proceed

Caption: Workflow for selecting and inspecting Personal Protective Equipment.

Section 3: Safe Handling, Storage, and Disposal

Proactive Handling Procedures

Adherence to established laboratory best practices is crucial for preventing exposure.

  • Consult the SDS: Before use, thoroughly read and understand the Safety Data Sheet (SDS).

  • Avoid Contamination: Do not eat, drink, or smoke in areas where chemicals are handled.[1][9]

  • Minimize Dust/Aerosols: Handle the solid material carefully to avoid generating dust.[1]

  • Inert Atmosphere: For reactions sensitive to moisture, handle under an inert atmosphere (e.g., nitrogen or argon).[5][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling the product and before leaving the lab.[1][9][10] Immediately remove any clothing that becomes contaminated.[1]

Storage Protocols

Improper storage is a common source of laboratory incidents.

  • Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1][10]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, bases, alcohols, and metals.[5][6] Crucially, protect from moisture and water, as sulfonyl chlorides react exothermically with water.[7]

  • Security: Store in a locked-up area accessible only to qualified personnel.[1]

Waste Disposal
  • Chemical Waste: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of down the drain.[1]

  • Containers: Handle uncleaned containers as you would the product itself.

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Emergency_Response cluster_emergency Emergency Response Logic cluster_routes cluster_actions exposure Exposure Event skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Remove contaminated clothing. Flush skin with water for 15+ min. skin->action_skin action_eyes Flush eyes with water for 15+ min. Remove contact lenses if possible. eyes->action_eyes action_inhalation Move to fresh air. Provide oxygen or artificial respiration if needed. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Rinse mouth with water. ingestion->action_ingestion medical Seek Immediate Medical Attention action_skin->medical action_eyes->medical action_inhalation->medical action_ingestion->medical sds Provide SDS to Medical Personnel medical->sds

Caption: Decision-making flowchart for first aid response to exposure.

First-Aid Measures
  • General Advice: Immediately remove any contaminated clothing. Show the Safety Data Sheet to the attending physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[1][5]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical advice immediately.[1][10]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][10]

Accidental Release Measures
  • Personal Precautions: Wear full protective equipment as described in Section 2. Ensure adequate ventilation and remove all sources of ignition. Evacuate unprotected personnel from the area.[1]

  • Containment and Cleanup: Prevent the spill from entering drains or waterways.[1] For a solid spill, carefully sweep or vacuum up the material. For a liquid spill, absorb with an inert, dry material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: Thermal decomposition can produce highly toxic and irritating gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[1][5]

  • Protective Equipment: Firefighters must wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][5]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methyl-pyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding Molecular Architecture through Nuclear Magnetic Resonance

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 4-Methyl-pyridine-2-sulfonyl chloride, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of spectral data. It delves into the causal relationships between molecular structure and spectral output, providing a field-proven framework for interpreting the NMR data of this and related heterocyclic compounds. We will dissect the influence of substituents on the pyridine ring, the impact of the sulfonyl chloride moiety, and the spectral shifts induced by hydrochloride formation, thereby equipping the reader with the expertise to confidently analyze and predict the NMR spectra of complex pyridine derivatives.

The Molecular Structure: An Electronic Overview

This compound is a disubstituted pyridine ring. The electronic environment of the ring is significantly influenced by the interplay of the electron-donating methyl group at the 4-position and the strongly electron-withdrawing sulfonyl chloride group at the 2-position. The nitrogen atom in the pyridine ring is itself an electron-withdrawing entity, creating a complex electronic landscape that is directly reflected in the NMR chemical shifts.

To fully appreciate the spectral data, it is essential to understand the numbering of the pyridine ring. The nitrogen atom is at position 1. The sulfonyl chloride group is at C2, and the methyl group is at C4. The remaining positions are C3, C5, and C6.

Figure 1. Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region and one signal in the aliphatic region. The chemical shifts are influenced by the anisotropic effect of the pyridine ring and the electronic effects of the substituents.

Analysis of Substituent Effects
  • 4-Methyl Group (-CH₃): This is an electron-donating group, which tends to shield the protons on the pyridine ring, causing an upfield shift (to lower ppm values).

  • 2-Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing group due to the electronegativity of the oxygen and chlorine atoms. This group deshields the protons on the ring, causing a downfield shift (to higher ppm values), particularly for the adjacent protons.

  • Pyridine Nitrogen: The nitrogen atom is electronegative and deshields the adjacent α-protons (H6).

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of substituent effects and comparison with related compounds such as 4-methylpyridine and pyridine-2-sulfonyl chloride, the following ¹H NMR spectral data are predicted in a non-polar solvent like CDCl₃.

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H6~8.8 - 9.0Doublet (d)JH6-H5 ≈ 5.0Located α to the pyridine nitrogen and adjacent to the strongly electron-withdrawing -SO₂Cl group, resulting in significant deshielding.
H5~7.8 - 8.0Doublet of doublets (dd)JH5-H6 ≈ 5.0, JH5-H3 ≈ 1.5Situated meta to the -SO₂Cl group and ortho to the -CH₃ group. Experiences deshielding from the ring current and nitrogen.
H3~7.6 - 7.8Doublet (d)JH3-H5 ≈ 1.5Located ortho to the -SO₂Cl group and meta to the -CH₃ group. Shielded relative to H6 but deshielded by the adjacent sulfonyl chloride.
-CH₃~2.5 - 2.7Singlet (s)-Aliphatic protons of the methyl group, appearing at a characteristic chemical shift.

Table 1. Predicted ¹H NMR Data for this compound.

The Impact of Hydrochloride Formation

When this compound is protonated to form the hydrochloride salt, a general downfield shift of all proton signals is observed.[1] This is due to the increased positive charge on the nitrogen atom, which enhances its electron-withdrawing effect on the entire ring system. The aromatic protons in the hydrochloride salt are typically observed in the range of δ 8.6–8.8 ppm, and the methyl group singlet shifts to around δ 2.5 ppm.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Analysis of Substituent Effects

The prediction of ¹³C chemical shifts in substituted pyridines can be approached by considering the chemical shifts of pyridine as a baseline and applying substituent chemical shifts (SCS).[3][4]

  • Pyridine (in CDCl₃): C2/C6 ≈ 150 ppm, C3/C5 ≈ 124 ppm, C4 ≈ 136 ppm.

  • -CH₃ group at C4: This group will cause a downfield shift at the point of attachment (C4) and an upfield shift at the ortho positions (C3 and C5).

  • -SO₂Cl group at C2: This strongly electron-withdrawing group will cause a significant downfield shift at the ipso-carbon (C2) and will also influence the shifts of the other ring carbons.

Predicted Chemical Shifts
Carbon Predicted δ (ppm) Rationale for Assignment
C2~155 - 160Attached to the strongly electron-withdrawing -SO₂Cl group and the ring nitrogen, leading to significant deshielding.
C6~150 - 153α to the pyridine nitrogen, experiencing deshielding, but less so than C2 which also has the -SO₂Cl group.
C4~148 - 152Attached to the methyl group. The substituent effect of the methyl group at the ipso-carbon causes a downfield shift.
C5~125 - 128β to the pyridine nitrogen and ortho to the electron-donating methyl group, resulting in some shielding.
C3~122 - 125β to the pyridine nitrogen and ortho to the electron-withdrawing -SO₂Cl group, leading to deshielding relative to C5.
-CH₃~20 - 22Typical chemical shift for a methyl group attached to an aromatic ring.

Table 2. Predicted ¹³C NMR Data for this compound.

For the hydrochloride salt, the carbon atoms of the sulfonyl chloride group are reported to appear in the range of δ 140–145 ppm.[2] This range likely encompasses the quaternary carbons C2 and C4.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (≥97%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. For the free base, deuterated chloroform (CDCl₃) is a suitable choice. For the hydrochloride salt, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may be more appropriate.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 5 ppm).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on the concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm (centered around 120 ppm).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Apply a baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

References

mass spectrometry analysis of 4-Methyl-pyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Methyl-pyridine-2-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a critical reagent and intermediate in pharmaceutical and agrochemical synthesis.[1] As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the underlying scientific principles and rationale behind methodological choices. We will explore suitable ionization techniques, predict fragmentation pathways, and provide a detailed, field-proven experimental protocol for robust and reliable analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals who require accurate and validated methods for the characterization and quality control of this important compound.

Introduction: The Significance of this compound

This compound (C₆H₆ClNO₂S, MW: 191.63 g/mol ) is a heterocyclic sulfonyl chloride widely employed in organic synthesis.[2][3] Its utility stems from the reactive sulfonyl chloride group attached to a pyridine scaffold, making it an essential building block for creating a diverse range of sulfonamides.[1][4] Sulfonamides are a cornerstone functional group in medicinal chemistry, present in numerous antibacterial, diuretic, and anticonvulsant drugs.[4][5]

Given its role as a key starting material, the purity and structural integrity of this compound are paramount. Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it the definitive analytical technique for:

  • Structural Confirmation: Verifying the molecular weight and elemental composition.

  • Purity Assessment: Identifying and quantifying impurities or degradation products.

  • Reaction Monitoring: Tracking the consumption of the reagent in synthetic workflows.

This guide will focus on providing a self-validating system for its analysis, ensuring trustworthiness and reproducibility in a research and development setting.

Core Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of any compound begins with the selection of an appropriate ionization technique. The choice is governed by the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight.

Selecting the Optimal Ionization Source

For a molecule like this compound, which possesses a basic pyridine nitrogen and a reactive sulfonyl chloride group, "soft" ionization techniques are generally preferred to minimize in-source degradation and preserve the molecular ion.

  • Electrospray Ionization (ESI): This is the premier choice for this compound. The basic nitrogen of the pyridine ring is readily protonated in the presence of an acidic mobile phase (e.g., containing formic acid) to form a stable protonated molecule, [M+H]⁺.[6] ESI is a soft ionization technique that transfers ions from solution to the gas phase with minimal energy, ensuring the molecular ion is the most abundant species in the MS1 spectrum.[7][8]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, particularly for less polar compounds or when higher mobile phase flow rates are used.[9][10] It involves vaporizing the sample and solvent, followed by gas-phase ion-molecule reactions initiated by a corona discharge.[11][12][13] For this compound, proton transfer from ionized solvent molecules would produce the same [M+H]⁺ ion.[9] APCI is suitable for thermally stable compounds, a consideration for sulfonyl chlorides.[10][12]

  • Electron Ionization (EI): Traditionally used with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[14] This leads to extensive and often predictable fragmentation, which can be invaluable for structural elucidation.[15] However, for reactive molecules like sulfonyl chlorides, EI can cause significant degradation, and the molecular ion peak may be weak or entirely absent.[16][17] Direct analysis by GC-MS would likely require derivatization to a more stable sulfonamide to prevent thermal decomposition in the injector.[14][18]

Causality in Selection: For routine analysis in a drug development pipeline, where the analyte is typically characterized from a solution and often separated by HPLC, ESI is the most logical and effective choice . It couples seamlessly with reversed-phase liquid chromatography and provides a strong molecular ion signal, which is essential for both identification and quantification.

Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to confirming its identity via tandem mass spectrometry (MS/MS). Fragmentation is induced by colliding the isolated precursor ion (e.g., [M+H]⁺ at m/z 192.0) with an inert gas in a process called Collision-Induced Dissociation (CID).

The primary fragmentation events for aromatic sulfonyl compounds are well-documented and involve the sulfonyl group.[16][19]

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for aromatic sulfonamides and related structures is the neutral loss of SO₂ (64 Da).[19][20] This rearrangement is often a dominant pathway.

  • Loss of the Sulfonyl Group (SO₂): The protonated molecule may lose sulfur dioxide to form a key fragment ion.

  • Cleavage of the S-Cl Bond: Loss of a chlorine radical (Cl•) is a common fragmentation in EI, but loss of HCl (36 Da) can be observed from the protonated molecule in ESI/APCI.

  • Cleavage of the C-S Bond: The bond between the pyridine ring and the sulfur atom can cleave, leading to the loss of the entire SO₂Cl group (99 Da for ³⁵Cl) and leaving the 4-methylpyridine cation.

The diagram below illustrates the most probable fragmentation pathways for the protonated molecule of this compound.

G cluster_main Proposed ESI-MS/MS Fragmentation M [M+H]⁺ This compound m/z 192.0 F1 [M+H - SO₂]⁺ m/z 128.0 M->F1 - SO₂ (64 Da) F3 [4-Methylpyridine + H]⁺ m/z 94.1 M->F3 - SO₂Cl• (99 Da) F4 [M+H - HCl]⁺ m/z 156.0 M->F4 - HCl (36 Da) F1->F3 - Cl• F2 [M+H - Cl]⁺ (Loss of Chlorine Radical) m/z 157.0

Caption: Proposed fragmentation of protonated this compound.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a detailed, step-by-step methodology for the analysis of this compound. This protocol is designed to be a self-validating system, where the combination of chromatographic retention time, accurate mass of the precursor ion, and the presence of characteristic fragment ions provides unambiguous identification.

Workflow Overview

The overall analytical process follows a logical sequence from sample handling to data interpretation.

Caption: General workflow for LC-MS/MS analysis.

Sample and Standard Preparation

Rationale: Sulfonyl chlorides are sensitive to moisture and nucleophilic solvents (like methanol to some extent) which can cause hydrolysis or solvolysis.[14] Therefore, sample preparation must be conducted with care using appropriate solvents.

  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve it in 5.0 mL of acetonitrile in a volumetric flask. Acetonitrile is an aprotic solvent and is fully compatible with reversed-phase chromatography.

  • Working Solution (~10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of a 50:50 mixture of acetonitrile and water.[21] This concentration is typically suitable for modern ESI-MS instruments.[7][21]

  • Handling: Use dry glassware and solvents to minimize hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. Prepare samples fresh before analysis to ensure integrity.

Liquid Chromatography (LC) Parameters

Rationale: Reversed-phase chromatography provides excellent separation for moderately polar compounds. The use of formic acid in the mobile phase is critical for promoting protonation of the pyridine nitrogen, which is essential for efficient ESI in positive ion mode.

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Mass Spectrometry (MS) Parameters

Rationale: The parameters are chosen to ensure efficient desolvation and ionization of the analyte while minimizing in-source fragmentation. The analysis is performed in two stages: a full scan (MS1) to find the parent ion, followed by a product ion scan (MS2) to confirm its structure.

ParameterRecommended Setting (Positive Ion Mode)
Ionization Source Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/Hr (Nitrogen)
Cone Gas Flow 50 L/Hr (Nitrogen)
MS1 Scan Range m/z 50 - 400
MS2 Precursor Ion m/z 192.0
Collision Energy 15-30 eV (Ramped)

Data Interpretation and Validation

The trustworthiness of the analysis is established by correlating multiple data points. A successful identification requires the alignment of the following:

  • Retention Time (RT): The compound should elute at a consistent RT under the specified LC conditions.

  • Precursor Ion Mass: The MS1 spectrum must show a prominent ion at m/z 192.0, corresponding to [C₆H₆³⁵ClNO₂S + H]⁺. The characteristic isotopic pattern of chlorine (³⁷Cl at ~32% the abundance of ³⁵Cl) should be visible at m/z 194.0.

  • Fragment Ion Masses: The MS2 spectrum of the m/z 192.0 precursor must contain the expected fragment ions.

Expected Quantitative Data Summary
Ion DescriptionFormulaCalculated m/zExpected Observation
Precursor [M+H]⁺ [C₆H₆³⁵ClNO₂S + H]⁺191.9886Strong signal in MS1 at m/z 192.0, with chlorine isotope at m/z 194.0
Fragment [M+H - SO₂]⁺ [C₆H₆³⁵ClN + H]⁺128.0216A likely and significant fragment in the MS2 spectrum.
Fragment [M+H - HCl]⁺ [C₆H₅NO₂S]⁺156.0014A possible fragment resulting from neutral loss.
Fragment [4-Methylpyridine + H]⁺ [C₆H₇N + H]⁺94.0657Fragment resulting from C-S bond cleavage, confirming the pyridine core.[22]

Conclusion

The mass spectrometric analysis of this compound is most effectively and reliably achieved using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an Electrospray Ionization (ESI) source. This approach provides high confidence in compound identity through the validation of retention time, precursor ion mass-to-charge ratio (including isotopic signature), and characteristic fragmentation patterns. The detailed protocol herein serves as a robust foundation for researchers in drug development and synthetic chemistry, ensuring the quality and integrity of this vital chemical intermediate. By understanding the causality behind each experimental choice—from solvent selection to the physics of ionization and fragmentation—scientists can troubleshoot issues effectively and generate data that meets the highest standards of scientific integrity.

References

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 4-Methyl-pyridine-2-sulfonyl chloride

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyridine ring and a reactive sulfonyl chloride group, presents a unique spectroscopic fingerprint. Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. By probing the vibrational modes of chemical bonds, IR spectroscopy provides a detailed and non-destructive method to confirm the presence of key functional groups and to ascertain the overall molecular architecture.

This technical guide provides a comprehensive analysis of the infrared spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and quality control. We will delve into the theoretical basis for the expected absorption bands, present a robust experimental protocol for acquiring a high-quality spectrum, and discuss the interpretation of the key spectral features. The causality behind experimental choices is emphasized to ensure methodological soundness and data integrity.

Theoretical Analysis: Predicting the Vibrational Landscape

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the 4-methylpyridine ring and the sulfonyl chloride group. By understanding the characteristic frequencies of these components, we can predict and interpret the experimental spectrum with a high degree of confidence.

The Sulfonyl Chloride Group (–SO₂Cl) Vibrations

The sulfonyl chloride functional group is characterized by strong, distinct absorption bands arising from the stretching of the sulfur-oxygen and sulfur-chlorine bonds.

  • S=O Asymmetric and Symmetric Stretching: The two sulfur-oxygen double bonds give rise to two characteristic stretching vibrations: an asymmetric stretch (νₐₛ S=O) and a symmetric stretch (νₛ S=O). These are typically strong bands due to the large change in dipole moment during vibration. For sulfonyl chlorides, the asymmetric stretch is expected in the 1370–1410 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, generally between 1166 and 1204 cm⁻¹.[1] For this compound hydrochloride, these peaks have been reported at approximately 1360 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).[2] The electronegativity of the pyridine ring attached to the sulfur atom influences the precise position of these bands.[3][4]

  • S–Cl Stretching: The sulfur-chlorine single bond stretch (ν S–Cl) is found in the far-infrared region, typically around 375 cm⁻¹.[5][6] This band is often of moderate to strong intensity.

The 4-Methylpyridine Ring Vibrations

The vibrations of the substituted pyridine ring are more complex and can be broadly categorized into C–H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane bending modes.

  • Aromatic C–H Stretching: The stretching vibrations of the C–H bonds on the pyridine ring (ν C–H) are expected to appear in the region of 3000–3150 cm⁻¹.[7] The presence of multiple bands in this region is typical for aromatic systems.[8]

  • Methyl Group (–CH₃) Vibrations: The methyl group substituent at the 4-position will exhibit its own characteristic vibrations:

    • Asymmetric and Symmetric C–H Stretching: These occur at approximately 2960 cm⁻¹ and 2870 cm⁻¹, respectively.

    • Asymmetric and Symmetric C–H Bending: These are expected around 1450 cm⁻¹ (asymmetric, scissoring) and 1375 cm⁻¹ (symmetric, umbrella mode).

  • Pyridine Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring typically produce a series of bands in the 1400–1650 cm⁻¹ region.[7] These bands are often sharp and of variable intensity, and their positions are sensitive to the nature and position of substituents on the ring.[9] For pyridine itself, characteristic bands are observed around 1580, 1572, 1482, and 1439 cm⁻¹.[10] Substitution can cause shifts in these frequencies.[11]

  • C–H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations of the aromatic C–H bonds occur in the 1000–1300 cm⁻¹ range. The out-of-plane bending vibrations (γ C–H) are found in the 700–900 cm⁻¹ region and are particularly diagnostic of the substitution pattern on the aromatic ring.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a self-validating methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound. The choice of sampling technique is critical and depends on the physical state of the sample.

Instrumentation
  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector. The instrument should be capable of a resolution of at least 4 cm⁻¹.

  • Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory is highly recommended for its ease of use and minimal sample preparation. Alternatively, KBr pellets for solid samples or NaCl/KBr plates for thin films can be used.

Step-by-Step Methodology (ATR-FTIR)
  • Instrument Preparation and Background Collection:

    • Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the instrument's components.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.

    • Record a background spectrum. This is a crucial step to ratio out the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself. A successful background collection will result in a flat baseline.

  • Sample Preparation and Application:

    • Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Data Acquisition:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the peak-picking function in the software to identify the wavenumbers of the absorption maxima.

    • Compare the obtained spectrum with the predicted vibrational modes for structural confirmation.

Results and Discussion: Interpreting the Spectrum

The FT-IR spectrum of this compound will display a series of absorption bands corresponding to the vibrational modes discussed previously. The key is to systematically assign these bands to their respective functional groups.

Summary of Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3100–3000MediumAromatic C–Hν(C–H)
2980–2940MediumMethyl C–H (asymmetric)νₐₛ(C–H)
2880–2860MediumMethyl C–H (symmetric)νₛ(C–H)
~1600MediumPyridine ringν(C=C), ν(C=N)
~1480MediumPyridine ringν(C=C), ν(C=N)
~1450MediumMethyl C–H (asymmetric bend)δₐₛ(C–H)
~1360StrongSulfonyl group (asymmetric stretch)[2]νₐₛ(S=O)
~1375MediumMethyl C–H (symmetric bend)δₛ(C–H)
~1170StrongSulfonyl group (symmetric stretch)[2]νₛ(S=O)
900–700StrongAromatic C–H (out-of-plane bend)γ(C–H)
~375MediumSulfur-Chlorine stretch[5][6]ν(S–Cl)
Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of this compound and highlights the key vibrational modes responsible for the most prominent peaks in its IR spectrum.

Caption: Structure of this compound with key IR vibrational modes.

Conclusion

Infrared spectroscopy serves as a powerful and definitive tool for the structural verification of this compound. The characteristic strong absorption bands of the sulfonyl chloride group at approximately 1360 cm⁻¹ and 1170 cm⁻¹, coupled with the distinct pattern of vibrations from the substituted pyridine ring, provide a unique spectral signature. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical methodology to effectively utilize IR spectroscopy in the analysis of this compound and related compounds.

References

A Technical Guide to Pyridine-2-Sulfonyl Chlorides: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2-sulfonyl chloride is a cornerstone reagent in modern medicinal chemistry and organic synthesis, prized for its role in constructing sulfonamides and other vital sulfur-containing motifs. This guide provides an in-depth exploration of its journey, from early, challenging discoveries to the robust, scalable synthetic protocols used today. We will delve into the causality behind key experimental methodologies, including the classic oxidative chlorination of thio-derivatives and the versatile Sandmeyer-type diazotization reactions. By synthesizing historical context with contemporary, field-proven insights, this document serves as a comprehensive technical resource for professionals seeking to leverage this powerful synthetic building block.

Chapter 1: The Genesis of Pyridine Sulfonylation

The early history of pyridine sulfonyl chlorides is intertwined with the broader development of sulfonyl chloride chemistry. While the exact first synthesis of the 2-substituted isomer is not prominently documented as a singular breakthrough, its origins can be traced to the foundational work on aromatic sulfonation and chlorination in the late 19th and early 20th centuries. Initial methods were often harsh, employing reagents like fuming sulfuric acid (oleum) for sulfonation followed by aggressive chlorinating agents such as phosphorus pentachloride. These early procedures suffered from low yields, significant safety hazards, and a lack of regiochemical control, particularly with a heteroaromatic system as complex as pyridine. The electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging, often requiring forcing conditions that lead to undesired side products.

It was the development of indirect methods that paved the way for the practical synthesis of pyridine-2-sulfonyl chloride, establishing the two major pathways that, in refined forms, remain the standard today.

Chapter 2: Evolution of Core Synthetic Methodologies

The practical synthesis of pyridine-2-sulfonyl chloride hinges on two primary strategies that circumvent the difficulties of direct C-H functionalization. These methods leverage readily available precursors: 2-mercaptopyridine and 2-aminopyridine.

The Oxidative Chlorination Pathway: From Thiols to Sulfonyl Chlorides

One of the most reliable and widely used methods begins with a sulfur-containing precursor, such as 2-mercaptopyridine or its disulfide derivative, 2,2'-dipyridyl disulfide. The underlying principle is the simultaneous oxidation of the sulfur atom and its chlorination to form the sulfonyl chloride moiety.

Causality and Mechanistic Insight: This process is an oxidative chlorination.[1][2] The thiol or disulfide is treated with a strong chlorinating and oxidizing agent in an aqueous acidic medium. Chlorine gas (Cl₂) is a classic reagent, though safer and more manageable alternatives like N-chlorosuccinimide (NCS) or sodium hypochlorite are now common.[1][3][4] The reaction proceeds through a series of increasingly oxidized sulfur intermediates (sulfenyl chloride, sulfinyl chloride) before reaching the final sulfonyl chloride state. The acidic aqueous environment is critical; it ensures the stability of the pyridine ring and facilitates the complex redox transformations.

// Nodes SM [label="2-Mercaptopyridine\n(or 2,2'-Dipyridyl Disulfide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="Oxidizing/Chlorinating Agent\n(e.g., Cl₂, NCS, NaOCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Aqueous Acidic Medium\n(e.g., H₂SO₄, HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Sulfenyl Chloride Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Sulfinyl Chloride Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Pyridine-2-Sulfonyl Chloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SM -> Intermediate1 [label="Chlorination"]; Oxidant -> Intermediate1; Solvent -> SM [style=dotted]; Intermediate1 -> Intermediate2 [label="Oxidation"]; Intermediate2 -> Product [label="Oxidation"]; }

Diagram 1: Oxidative Chlorination Workflow.

Detailed Experimental Protocol (Example): [4]

  • Preparation: 2-Mercaptopyridine (1.0 eq) is dissolved in concentrated sulfuric acid and cooled to approximately -15°C using an ice/salt bath. This exothermic dissolution must be controlled to prevent degradation.

  • Reagent Addition: An aqueous solution of sodium hypochlorite (10-15%, ~15-20 eq) is added dropwise, with vigorous stirring, ensuring the internal temperature does not exceed 10°C. The large excess of oxidant drives the reaction to completion.

  • Reaction: The mixture is stirred at 0°C for 1 hour.

  • Work-up: The reaction is quenched with water and extracted multiple times with an organic solvent like methylene chloride.

  • Isolation: The combined organic phases are washed with water, dried over anhydrous magnesium sulfate, and concentrated under vacuum to yield the product, typically as a viscous liquid.[4]

The Diazotization Pathway: The Sandmeyer-Type Reaction

An alternative and equally powerful strategy begins with 2-aminopyridine. This approach is a variation of the classic Sandmeyer reaction, which is renowned for converting aryl amines into a wide array of functional groups via a diazonium salt intermediate.[5]

Causality and Mechanistic Insight: The process involves two key stages:

  • Diazotization: The 2-aminopyridine is treated with a nitrite source (e.g., sodium nitrite, tert-butyl nitrite) in a strong acid (typically HCl) at low temperatures (0-5°C) to form the highly reactive pyridine-2-diazonium salt.[6][7] Careful temperature control is paramount to prevent the premature decomposition of this unstable intermediate.

  • Chlorosulfonylation: The freshly prepared diazonium salt solution is then added to a solution containing sulfur dioxide (SO₂) and a copper(I) or copper(II) salt catalyst.[8] The copper catalyst facilitates a single-electron transfer, initiating a radical process that releases nitrogen gas and incorporates the SO₂ group, which is subsequently chlorinated to yield the sulfonyl chloride.[5] Modern variations utilize stable SO₂ surrogates like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to avoid handling gaseous SO₂.[6][9]

// Nodes AminoPy [label="2-Aminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazotization [label="Diazotization\n(NaNO₂, HCl, 0-5°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Diazonium [label="Pyridine-2-Diazonium Salt\n(Unstable Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sandmeyer [label="Chlorosulfonylation\n(SO₂/DABSO, CuCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Pyridine-2-Sulfonyl Chloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AminoPy -> Diazonium [label="Step 1"]; Diazotization -> Diazonium; Diazonium -> Product [label="Step 2"]; Sandmeyer -> Product; }

Diagram 2: Sandmeyer-Type Diazotization Workflow.

Detailed Experimental Protocol (Modern Example using DABSO): [6]

  • Diazonium Formation: 2-Amino-3-fluoropyridine (1.0 eq) is dissolved in a suitable solvent like acetonitrile. 37% aqueous HCl is added, followed by the slow, portion-wise addition of tert-butyl nitrite at room temperature.

  • Chlorosulfonylation: After conversion to the diazonium salt is complete, DABSO (as an SO₂ source) and CuCl₂ are added. The reaction mixture is then heated (e.g., to 75°C) for a set period.

  • Work-up and Isolation: After cooling, an organic solvent (e.g., CPME) is added, and the reaction is quenched with aqueous sulfamic acid. The organic phase is washed with water, dried, and concentrated. The crude product is then purified, for instance, by Kugelrohr distillation, to yield the pure sulfonyl chloride.[6]

Chapter 3: Comparative Analysis of Synthetic Routes

The choice between the oxidative chlorination and diazotization pathways depends on several factors, including substrate availability, scale, safety considerations, and tolerance of other functional groups on the pyridine ring.

FeatureOxidative ChlorinationSandmeyer-Type Diazotization
Starting Material 2-Mercaptopyridine or Disulfide2-Aminopyridine
Key Reagents Strong oxidants (Cl₂, NaOCl, NCS)NaNO₂, SO₂ (or surrogate), Cu catalyst
Typical Yield Good to Excellent (e.g., 72%)[4]Good to Excellent (e.g., 80%)[6]
Advantages Often straightforward, avoids unstable diazonium intermediates.Wide availability of substituted anilines/aminopyridines, excellent regiocontrol.
Disadvantages Thiol starting materials can have unpleasant odors; requires handling strong oxidants.Diazonium salts are unstable and potentially explosive; requires strict temperature control.

Chapter 4: Applications in Drug Discovery and Beyond

Pyridine-2-sulfonyl chloride is a critical intermediate in the synthesis of a vast number of biologically active compounds.[10] Its primary application is in the formation of sulfonamides through reaction with primary or secondary amines. The resulting pyridylsulfonamide motif is present in numerous pharmaceuticals, agrochemicals, and advanced materials.[11][12][13] The pyridine nitrogen can act as a hydrogen bond acceptor, improving the solubility and pharmacokinetic properties of drug candidates.[10]

The sulfonyl chloride group itself is a versatile electrophile. Beyond sulfonamide formation, it can be converted into sulfonate esters, sulfones, and other sulfur-based functional groups, further expanding its synthetic utility.[14]

Conclusion

The journey of pyridine-2-sulfonyl chloride from a synthetically challenging target to a readily accessible and indispensable chemical tool is a testament to the evolution of organic synthesis. The development of robust oxidative chlorination and sophisticated Sandmeyer-type reactions has provided chemists with reliable methods to forge this critical building block. For researchers in drug development and materials science, a deep understanding of these synthetic pathways—their historical context, mechanistic underpinnings, and practical considerations—is essential for continued innovation and discovery.

References

Methodological & Application

Application Notes and Protocols for the Sulfonylation of Primary Amines with 4-Methyl-pyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sulfonamides in Modern Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] Its ability to act as a bioisostere for amides, while offering distinct physicochemical properties like enhanced metabolic stability and water solubility, makes it a valuable moiety in the design of novel pharmaceuticals.[2] The synthesis of sulfonamides is, therefore, a critical transformation for researchers in organic synthesis and drug discovery.

The most prevalent method for constructing the sulfonamide linkage involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] This application note provides a detailed protocol and in-depth scientific rationale for the sulfonylation of primary amines using 4-Methyl-pyridine-2-sulfonyl chloride, a versatile reagent for introducing a heteroaromatic sulfonyl group. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental procedure and a thorough understanding of the underlying chemical principles to ensure successful and reproducible outcomes.

Reaction Mechanism and Scientific Rationale

The sulfonylation of a primary amine with this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[5] The reaction is typically facilitated by a base, which plays a crucial role in the overall transformation.

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, a good leaving group, to form a protonated sulfonamide.

  • Deprotonation: A base, such as pyridine or triethylamine, deprotonates the nitrogen atom of the sulfonamide, yielding the final neutral sulfonamide product and the hydrochloride salt of the base.[5]

Caption: General mechanism for the sulfonylation of a primary amine.

The Critical Role of the Base: The inclusion of a base is essential for several reasons:

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting primary amine, which would render the amine non-nucleophilic and halt the reaction.

  • Driving the Equilibrium: By scavenging the HCl, the base drives the reaction equilibrium towards the formation of the sulfonamide product.

  • Preventing Side Reactions: In the absence of a suitable base, the generated HCl can lead to undesired side reactions and degradation of starting materials or products.

Experimental Protocol

This protocol provides a general procedure for the sulfonylation of a primary amine with this compound. The specific quantities and reaction times may need to be optimized for different primary amine substrates.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Typical Amount (mmol)Notes
Primary AmineVaries1.0Starting material.
This compound191.641.1Sulfonylating agent. Can be used as the hydrochloride salt.[6]
Pyridine (or Triethylamine)79.10 (101.19)1.5 - 2.0Base. Ensure it is dry.
Anhydrous Dichloromethane (DCM)84.9310 mLReaction solvent. Other aprotic solvents like THF can also be used.[6]
Saturated aqueous NaHCO₃ solution-As neededFor aqueous workup.
Brine-As neededFor aqueous workup.
Anhydrous Na₂SO₄ or MgSO₄-As neededDrying agent.
Silica Gel-As neededFor column chromatography.
Solvents for Chromatography-As needede.g., Hexanes/Ethyl Acetate mixture.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Addition of Base: Add pyridine (1.5 mmol) to the solution and stir until the amine is fully dissolved. Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.1 mmol) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over a period of 15-30 minutes. The slow addition is crucial to control the reaction exotherm and minimize the formation of di-sulfonylation byproducts.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide.[7][8]

Experimental Workflow Start Start DissolveAmine Dissolve Primary Amine in Anhydrous DCM Start->DissolveAmine AddBase Add Pyridine and Cool to 0 °C DissolveAmine->AddBase AddSulfonylChloride Dropwise Addition of This compound AddBase->AddSulfonylChloride React Stir at Room Temperature (Monitor by TLC/LC-MS) AddSulfonylChloride->React Quench Quench with Saturated aq. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End Pure Sulfonamide Purify->End

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Product Formation - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently nucleophilic amine.- Insufficient base.- Use fresh or properly stored sulfonyl chloride.- Consider a more forcing solvent (e.g., DMF) or higher temperature.- Ensure at least one equivalent of base is used.
Formation of Di-sulfonylation Product - The mono-sulfonamide is deprotonated by the base and reacts with another equivalent of sulfonyl chloride.[7]- Use a stoichiometric amount of the sulfonyl chloride (1.0-1.1 equivalents).- Add the sulfonyl chloride solution slowly to the amine solution.- Use a weaker or sterically hindered base like 2,6-lutidine.[7]
Difficult Purification - Presence of excess base (e.g., pyridine).- Formation of polar byproducts.- During workup, wash the organic layer with dilute aqueous HCl to remove pyridine.- Optimize reaction conditions to minimize byproduct formation.

Safety and Handling Precautions

Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety measures in a well-ventilated fume hood.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

  • Handling Sulfonyl Chlorides: this compound is corrosive and moisture-sensitive.[9] Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, rinse immediately with copious amounts of water.[12]

  • Solvent Safety: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation of vapors.

  • Base Safety: Pyridine is a flammable and toxic liquid. Avoid contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

experimental setup for reactions with 4-Methyl-pyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 4-Methyl-pyridine-2-sulfonyl Chloride

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Pyridine-Based Sulfonylating Agent

This compound is a highly reactive intermediate crucial for the synthesis of a wide array of organic compounds, particularly in the fields of pharmaceutical and agrochemical development.[1] Its structure, featuring an electron-deficient pyridine ring, a reactive sulfonyl chloride moiety, and a methyl group, provides a unique combination of reactivity and structural utility. The primary application of this reagent lies in the synthesis of N-substituted 4-methylpyridine-2-sulfonamides, a structural motif present in numerous biologically active molecules.[2]

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[3] The presence of the 4-methylpyridine core is significant; pyridine sulfonamides are a common feature in pharmacologically active compounds, and this reagent provides a direct route to their synthesis.[2] This guide provides a comprehensive overview of the experimental setup, detailed protocols for key reactions, and critical insights into the safe and effective use of this compound for researchers in drug discovery and chemical synthesis.

Reagent Properties and Safe Handling

Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory. The hydrochloride salt is often used to enhance stability and solubility for storage and handling.[1]

Physicochemical Data
PropertyThis compoundThis compound HCl
CAS Number 341008-95-51220039-42-8
Molecular Formula C₆H₆ClNO₂SC₆H₇Cl₂NO₂S
Molecular Weight 191.63 g/mol 228.09 g/mol
Physical State SolidSolid
Purity (Typical) ≥97%≥97%
Safety, Storage, and Disposal

Hazard Identification: this compound hydrochloride is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[2]

    • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator is required.[2]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Prevent dust generation. Keep away from sources of ignition and incompatible substances such as strong acids and oxidizing agents.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The material is hygroscopic and should be protected from moisture.

Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[2] Waste streams may require neutralization before disposal.[1]

Core Application: Synthesis of 4-Methylpyridine-2-sulfonamides

The most common application for this reagent is the sulfonylation of primary and secondary amines. The reaction proceeds via a well-established nucleophilic substitution mechanism.

Reaction Principle

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization step is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions reagent This compound product N-substituted 4-Methylpyridine-2-sulfonamide reagent->product Reaction amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., Et3N) hcl_byproduct Et3N.HCl (salt) base->hcl_byproduct HCl Scavenger solvent Aprotic Solvent (e.g., CH2Cl2)

Caption: General workflow for sulfonamide synthesis.

Protocol 1: Standard Protocol for Sulfonamide Synthesis in Solution

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides and is suitable for a wide range of primary and secondary amines.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.0 - 1.1 equiv)

  • Triethylamine (Et₃N) (1.2 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Prepare a solution of this compound (1.0 equiv) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 1-4 hours).

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with dichloromethane.

  • Workup - Washing: Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted, Solvent-Free Sulfonylation

This method offers an environmentally benign and rapid alternative to traditional solution-phase synthesis, often resulting in excellent yields in minutes.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, liquid) (1.5 - 2.0 equiv)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a dedicated microwave reactor vial, add this compound (1.0 equiv).

  • Reagent Addition: Add the liquid amine (1.5 - 2.0 equiv). In this solvent-free approach, the amine acts as both the nucleophile and the reaction medium.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 1.5 - 7 minutes at a suitable temperature (e.g., 80-100 °C). The optimal time and temperature should be determined empirically.

  • Workup: After cooling, dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate). Wash with water to remove excess amine and any salts formed.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The product is often of high purity, but can be further purified by chromatography or recrystallization if necessary.

Rationale & Optimization
  • Causality of Reagents: The base (Et₃N) is crucial to drive the reaction to completion by neutralizing the HCl byproduct. Using the amine itself as the base (by adding >2 equivalents) is possible but can complicate purification. Aprotic solvents like dichloromethane are used because they do not react with the sulfonyl chloride.

  • Steric Effects: The methyl group at the 4-position has minimal steric impact on the sulfonyl chloride at the 2-position. However, the steric bulk of the incoming nucleophilic amine can significantly affect the reaction rate. Reactions with bulky amines (e.g., tert-butylamine) may require longer reaction times or elevated temperatures for complete conversion.

  • Troubleshooting: If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied. If side products are observed, ensure the reaction is conducted under strictly anhydrous conditions, as sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid in the presence of water.

Advanced Applications & Future Scope

While primarily used for S-N bond formation, the C-S bond in pyridine sulfonyl compounds can also be leveraged for C-C bond formation, expanding the synthetic utility of this reagent class.

C-C Bond Formation via Suzuki-Miyaura Coupling

There is precedent for using pyridine sulfonyl derivatives (such as sulfonyl fluorides) as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7][8] This desulfonative coupling allows for the direct installation of aryl or heteroaryl groups at the 2-position of the pyridine ring, offering an alternative to traditional cross-coupling with pyridyl halides. This suggests that this compound could potentially be used in similar transformations.[1]

Conceptual Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Coupling Partners cluster_conditions Catalytic System sulfonyl_chloride This compound product 2-Aryl-4-methylpyridine sulfonyl_chloride->product Desulfonative Coupling boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) base Base (e.g., KF, K2CO3) so2_byproduct SO2 gas

Caption: Conceptual workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable and reactive building block for modern organic synthesis. Its primary utility in the straightforward and efficient synthesis of sulfonamides makes it an important tool for medicinal chemists. The protocols provided herein offer reliable starting points for both traditional and modern, microwave-assisted synthetic approaches. Furthermore, the potential for its use in advanced C-C bond-forming reactions highlights its versatility and promise for the construction of complex molecular architectures. Adherence to strict safety protocols is paramount to ensure the successful and safe application of this powerful reagent.

References

Guide to the Large-Scale Synthesis and Purification of 4-Methyl-pyridine-2-sulfonyl chloride Hydrochloride: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-pyridine-2-sulfonyl chloride is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of a wide array of sulfonamide-containing compounds with significant applications in pharmaceuticals and agrochemicals.[1][2] Its utility in modifying drug molecules to enhance efficacy makes it a high-value reagent for drug development professionals.[1] However, the inherent reactivity and potential instability of sulfonyl chlorides present unique challenges for their synthesis and purification, particularly at scale.[3][4] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound as its more stable hydrochloride salt, followed by a robust purification strategy. We will delve into the causality behind experimental choices, ensuring a reproducible and scalable process grounded in authoritative chemical principles.

Strategic Approach to Synthesis: Direct Chlorosulfonation

While several synthetic routes to heteroaromatic sulfonyl chlorides exist, such as the oxidative chlorination of corresponding thiols[5][6], a direct approach is often preferable for large-scale industrial applications due to atom economy and process simplification. We have selected the direct chlorosulfonation of 4-Methylpyridine as the optimal strategy. This method proceeds in a two-step, one-pot reaction that is both efficient and high-yielding.[1]

The hydrochloride salt of the final product is specifically targeted. This is a critical strategic choice; the salt form enhances the compound's stability and improves its handling and storage characteristics, mitigating the susceptibility of the sulfonyl chloride moiety to hydrolysis.[1]

Mechanistic Rationale

The core of the synthesis is an electrophilic aromatic substitution reaction. The pyridine ring is typically deactivated towards such reactions; however, the reaction conditions are sufficiently forcing to achieve the desired sulfonation primarily at the 2-position. 4-Methylpyridine reacts with chlorosulfonic acid to form the 4-methylpyridine-2-sulfonic acid intermediate. Subsequent treatment with hydrochloric acid facilitates the conversion to the sulfonyl chloride and its precipitation as the stable hydrochloride salt.[1]

Large-Scale Synthesis Workflow

The following diagram outlines the key stages of the synthesis process, from raw materials to the crude product.

Synthesis_Workflow cluster_0 Step 1: Raw Materials cluster_1 Step 2: Reaction cluster_2 Step 3: Quench & Precipitation cluster_3 Step 4: Isolation RM1 4-Methylpyridine Reactor Jacketed Glass Reactor (-5°C to 5°C) RM1->Reactor RM2 Chlorosulfonic Acid RM2->Reactor Slow addition Quench Slow Addition of HCl Reactor->Quench Reaction Mixture Precipitation Precipitation of Hydrochloride Salt Quench->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Crude Crude Product Cake Filtration->Crude

Caption: High-level workflow for the synthesis of crude this compound HCl.

Detailed Synthesis Protocol

Safety First: This procedure involves highly corrosive and reactive chemicals. Thionyl chloride and chlorosulfonic acid react violently with water and are toxic upon inhalation.[7][8] All operations must be conducted in a well-ventilated chemical fume hood or an appropriate containment system.[9] Personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coats, and face shields.[10]

  • Reactor Preparation: Equip a suitable jacketed glass reactor with an overhead stirrer, a temperature probe, and a nitrogen inlet. Ensure the system is completely dry by purging with inert gas.

  • Charge and Cool: Charge the reactor with 4-Methylpyridine (1.0 eq). Begin stirring and cool the reactor contents to 0–5°C using a circulating chiller.

  • Chlorosulfonation: Slowly add chlorosulfonic acid (2.0-2.5 eq) dropwise to the stirred 4-Methylpyridine, ensuring the internal temperature is maintained between 0–5°C throughout the addition. The exothermic nature of this addition requires careful monitoring and control.

  • Reaction Hold: Once the addition is complete, allow the reaction mixture to stir at 0–5°C for 2–4 hours to ensure the complete formation of the sulfonic acid intermediate.[1]

  • Quenching and Precipitation: In a separate vessel, prepare a solution of concentrated hydrochloric acid. Slowly transfer the reaction mixture into the HCl solution with vigorous stirring. This step is also exothermic and requires cooling to maintain control. The hydrochloride salt of the product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. It is crucial to perform this separation promptly to minimize potential hydrolysis of the sulfonyl chloride on the filter.[11]

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether or dichloromethane) to remove residual acids and impurities.

  • Drying: Dry the crude product under vacuum at a low temperature (<35°C) to yield the crude this compound hydrochloride. Typical yields for this process range from 65-85%.[1]

Purification Strategy: Recrystallization for High Purity

For applications in drug development, exceptionally high purity of intermediates is non-negotiable. Recrystallization is a robust and scalable technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[12][13]

Rationale for Solvent Selection

The ideal recrystallization solvent (or solvent system) will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[13] For this compound hydrochloride, anhydrous ethanol or a dichloromethane/hexane mixture are reported to be effective.[1] The use of anhydrous solvents is critical to prevent hydrolysis of the product.

Purification Workflow

Purification_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Drying Crude Crude Product Dissolve Heat to Dissolve Crude->Dissolve Solvent Anhydrous Ethanol Solvent->Dissolve Cool Slow Cooling to RT Dissolve->Cool Saturated Solution IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Crystal Slurry Wash Wash with Cold Anhydrous Solvent Filter->Wash Dry Vacuum Drying Wash->Dry Pure Pure Product (>97% Purity) Dry->Pure

Caption: Step-by-step workflow for the purification of the target compound via recrystallization.

Detailed Purification Protocol
  • Dissolution: Place the crude this compound hydrochloride in a clean, dry flask. Add a minimal amount of hot anhydrous ethanol and heat the mixture with stirring until the solid is completely dissolved.[12]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing: Gently wash the crystals on the filter with a small volume of ice-cold anhydrous ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature below 35°C until a constant weight is achieved. The final product should be a crystalline solid.

Typical Purification Performance

The following table summarizes the expected outcomes from the recrystallization protocol.

ParameterSpecification Before PurificationSpecification After Purification
Appearance Off-white to tan solidWhite to pale yellow crystalline solid
Purity (HPLC) 65 - 85%≥97%[1]
Recovery Yield N/A80 - 95%
Moisture Content Variable<0.1%

Core Applications in Synthetic Chemistry

The high reactivity of the sulfonyl chloride group makes this compound a versatile reagent.[4] Its primary application is in the formation of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for the synthesis of a vast number of biologically active compounds.[14]

General Sulfonamide Formation

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

Caption: Conceptual reaction scheme for the synthesis of sulfonamides.

Other significant applications include:

  • Material Science: Employment in the production of specialty polymers and coatings for enhanced chemical resistance.[1]

  • Analytical Chemistry: Use as a derivatizing agent for amines and alcohols to improve their detection in chromatographic methods like GC or HPLC.[15]

Conclusion

This application note provides a validated, scalable, and robust framework for the synthesis and purification of high-purity this compound hydrochloride. By employing a direct chlorosulfonation strategy and a meticulous recrystallization protocol, researchers and drug development professionals can reliably produce this critical intermediate at scale. The emphasis on forming the stable hydrochloride salt and utilizing anhydrous conditions throughout the process are key to achieving high yield and purity, paving the way for successful downstream applications in medicinal chemistry and beyond.

References

Application Note: Advanced Protecting Group Strategies Utilizing 4-Methyl-pyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and minimizing side reactions.[1] Sulfonyl-based protecting groups are renowned for their stability under a wide range of acidic and basic conditions.[2] This application note provides a comprehensive technical guide on the strategic use of 4-Methyl-pyridine-2-sulfonyl chloride, a versatile reagent for the protection of primary and secondary amines. We delve into the mechanistic underpinnings, provide field-proven, step-by-step protocols for protection and deprotection, and discuss the unique advantages conferred by the 4-methylpyridine moiety. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for amine functional group manipulation.

Introduction: The Role of Sulfonyl Chlorides in Chemical Synthesis

Protecting groups are essential tools in organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions.[3] Among the various classes of protecting groups, arenesulfonyl chlorides are particularly effective for the protection of amines. The resulting sulfonamides exhibit significantly reduced nucleophilicity and basicity compared to the parent amine, rendering them inert to many reagents.[2]

While classic reagents like p-toluenesulfonyl chloride (TsCl) and nitrobenzenesulfonyl chloride (NsCl) are widely used, they present challenges related to either harsh deprotection conditions or limited stability, respectively.[4] this compound emerges as a valuable alternative, offering a balance of stability and reactivity. The presence of the pyridine ring influences the electronic properties of the sulfonyl group, and the methyl substituent at the 4-position introduces steric factors that can modulate reactivity and selectivity.[5] This document serves as a practical guide to leveraging these properties in synthetic workflows.

Physicochemical Properties

A clear understanding of the reagent's properties is critical for its effective use and handling. This compound is often supplied as its hydrochloride salt to improve stability and handling.[5]

PropertyValueReference
Chemical Name This compound[6]
CAS Number 341008-95-5[6][7]
Molecular Formula C₆H₆ClNO₂S[6]
Molecular Weight 191.64 g/mol [6]
Appearance Solid[5]
Boiling Point 314.1°C at 760 mmHg[6]
Alternative Form This compound hydrochloride[5]
CAS Number (HCl Salt) 1220039-42-8[5][8]
Molecular Formula (HCl Salt) C₆H₇Cl₂NO₂S[8]

Mechanism of Protection: Sulfonamide Formation

The protection of an amine with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated in situ, thereby driving the reaction to completion.

Caption: General mechanism for amine protection.

Application & Protocols

Protection of Primary and Secondary Amines

The formation of a sulfonamide is a highly effective method for protecting primary and secondary amines. The resulting N-sulfonylated compound is stable across a broad pH range and resistant to many oxidizing and reducing agents.[2]

Amine_Protection_Workflow start Start dissolve 1. Dissolve amine and base (e.g., pyridine, Et₃N) in anhydrous DCM or THF. start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool add_reagent 3. Add this compound (1.05-1.2 equiv.) portion-wise or as a solution. cool->add_reagent react 4. Stir at 0 °C for 30 min, then warm to room temperature. Monitor by TLC/LC-MS. add_reagent->react quench 5. Quench reaction with saturated aq. NH₄Cl or water. react->quench extract 6. Perform aqueous work-up. Extract with an organic solvent (e.g., EtOAc, DCM). quench->extract dry 7. Dry organic layer (Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. extract->dry purify 8. Purify the crude product via flash column chromatography. dry->purify end End: Purified Sulfonamide purify->end

Caption: Step-by-step workflow for amine protection.

  • Reagent Preparation: To a solution of the primary or secondary amine (1.0 equiv) and a suitable base (e.g., triethylamine, 1.5-2.0 equiv, or pyridine as solvent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) at 0 °C, add this compound (1.1 equiv) portion-wise.

    • Causality Note: Anhydrous conditions are crucial as sulfonyl chlorides can readily hydrolyze in the presence of water. The excess base is required to neutralize the HCl byproduct. Using a slight excess of the sulfonyl chloride ensures complete consumption of the valuable amine substrate.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

    • Insight: The steric hindrance from the 4-methyl group may result in slightly longer reaction times compared to unsubstituted pyridine-2-sulfonyl chloride, especially with bulky amines.[5]

  • Work-up: Upon completion, dilute the reaction mixture with the extraction solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine base), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.

  • Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified sulfonamide using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and MS).

    • Expected Spectroscopic Shifts: In ¹H NMR, the aromatic protons of the pyridine ring typically resonate between δ 8.6–8.8 ppm, with the methyl group singlet appearing around δ 2.5 ppm. In FT-IR, characteristic peaks for the sulfonyl group (S=O) will be observed at approximately 1360 cm⁻¹ (asymmetric stretch) and 1170 cm⁻¹ (symmetric stretch).[5]

Deprotection of 4-Methyl-pyridine-2-sulfonamides

The robust nature of sulfonamides necessitates specific conditions for their cleavage. While many sulfonamides require harsh reductive or acidic conditions for removal, pyridine-2-sulfonamides can be cleaved under notably milder reductive conditions.[4][9]

A convenient and efficient method for the deprotection of pyridine-2-sulfonamides involves the use of magnesium metal in methanol.[10] This method is valued for its mild conditions (0 °C to room temperature) and good yields.

Deprotection_Workflow start Start dissolve 1. Dissolve the sulfonamide in anhydrous methanol. start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool add_mg 3. Add magnesium turnings (Mg) (5-10 equiv.) in portions. cool->add_mg react 4. Stir vigorously at 0 °C to RT. Monitor reaction by TLC/LC-MS (typically 1-4 hours). add_mg->react quench 5. Quench reaction by careful addition of saturated aq. NH₄Cl. react->quench filter 6. Filter the mixture through Celite® to remove inorganic salts. quench->filter concentrate 7. Concentrate the filtrate in vacuo. filter->concentrate extract 8. Perform aqueous work-up on the residue. Extract with an appropriate organic solvent. concentrate->extract purify 9. Dry, concentrate, and purify the crude amine via chromatography or distillation. extract->purify end End: Deprotected Amine purify->end

Caption: Step-by-step workflow for sulfonamide deprotection.

  • Reaction Setup: Dissolve the 4-methyl-pyridine-2-sulfonamide (1.0 equiv) in anhydrous methanol and cool the solution to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add magnesium turnings (5-10 equiv) to the stirred solution in small portions.

    • Causality Note: The reaction of magnesium with methanol generates solvated electrons and magnesium methoxide, which are the active reducing species. The reaction can be exothermic, so portion-wise addition is recommended to control the temperature.[2][10]

  • Reaction: Stir the suspension vigorously at 0 °C, allowing it to warm to room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Filter the resulting suspension through a pad of Celite® to remove insoluble magnesium salts, washing the pad with methanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with an appropriate organic solvent (e.g., DCM or EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.

  • Purification: Purify the amine by flash chromatography, distillation, or recrystallization as appropriate.

Authoritative Grounding & Conclusion

The strategic application of this compound offers a robust method for the protection of amines in complex synthetic routes. The resulting sulfonamides demonstrate high stability, while the pyridine-2-sulfonyl moiety allows for a comparatively mild reductive deprotection protocol using magnesium in methanol, a significant advantage over the harsher conditions required for traditional tosylamides.[4][10] This combination of stability and selective cleavage makes it a valuable tool in the arsenal of the modern synthetic chemist, particularly in the fields of pharmaceutical and agrochemical development where mild reaction conditions are often necessary to preserve sensitive functional groups.[6][11] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently integrate this protecting group strategy into their workflows to enhance synthetic efficiency and success.

References

one-pot synthesis of heterocyclic compounds using 4-Methyl-pyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Strategic Approach to One-Pot Synthesis of N-Heterocyclic Compounds Using 4-Methyl-pyridine-2-sulfonyl Chloride as an In Situ Activating Reagent

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nitrogen-containing heterocyclic scaffolds are foundational motifs in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their synthesis, therefore, remains a subject of intense research, with a strong emphasis on developing efficient, atom-economical, and operationally simple methodologies. One-pot syntheses, which combine multiple reaction steps in a single vessel without the isolation of intermediates, represent a significant advancement toward these goals.[2][3] This document details a strategic application of this compound, a versatile synthetic building block, not as a component of the final ring structure, but as a potent activating agent for a one-pot sulfonylation-cyclization cascade. We present the mechanistic rationale, detailed experimental protocols, and the potential scope of this methodology for accessing diverse N-heterocyclic systems relevant to drug discovery and materials science.

The Strategic Role of this compound in One-Pot Synthesis

While traditionally employed for the synthesis of sulfonamides, the reactivity of this compound can be strategically harnessed to facilitate more complex transformations in a single pot.[4] The core of this strategy lies in its ability to convert a primary or secondary amine into a sulfonamide, thereby activating the molecule for a subsequent, intramolecular ring-closing reaction.

1.1. Reagent Profile and Core Reactivity

This compound is a pyridine derivative featuring a highly electrophilic sulfonyl chloride group.[4] Its primary and most well-documented function is the sulfonylation of nucleophiles, particularly amines, to yield stable sulfonamides.[5][6] This reaction is typically rapid and high-yielding. The hydrochloride salt form is often used to improve the compound's stability and handling characteristics.[4]

1.2. The "Activation-Cyclization" Strategy

The central hypothesis of this application is a two-stage, one-pot sequence:

  • Activation via Sulfonylation: A bifunctional starting material, containing both an amine (R-NH₂) and a tethered nucleophilic or electrophilic group (X), is first reacted with this compound. This forms a sulfonamide intermediate in situ.

  • Intramolecular Cyclization: The electronic properties of the newly formed sulfonamide are key to the second stage. The strongly electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the remaining N-H proton. Upon addition of a suitable base, this proton is readily abstracted, generating a potent nitrogen-centered nucleophile that can attack the tethered group (X) in an intramolecular fashion, leading to ring closure.

This cascade transforms a simple acyclic precursor into a complex heterocyclic structure efficiently, avoiding the need for intermediate purification and reducing solvent waste.

General Mechanistic Pathway

The proposed one-pot synthesis follows a logical and chemically validated sequence. The process begins with the activation of a bifunctional substrate, followed by a base-mediated cyclization to furnish the heterocyclic product.

Mechanism cluster_0 Stage 1: Activation (Sulfonylation) cluster_1 Stage 2: Cyclization Start Bifunctional Substrate (H₂N-R-X) Intermediate Sulfonamide Intermediate Start->Intermediate Base (e.g., Pyridine) Room Temp Reagent This compound Reagent->Intermediate Product N-Heterocyclic Product Intermediate->Product Deprotonation & Ring Closure Base Stronger Base (e.g., K₂CO₃, DBU) Base->Product Heat (optional) Intramolecular Attack

Caption: General mechanism for the one-pot sulfonylation-cyclization cascade.

Causality of the Mechanism:

  • Step 1 (Activation): The reaction between the primary amine of the substrate and the highly electrophilic sulfonyl chloride is rapid. A mild base like pyridine is often sufficient to scavenge the HCl byproduct.[7]

  • Step 2 (Cyclization): The formation of the sulfonamide (R-NH-SO₂-R') dramatically lowers the pKa of the N-H proton. This allows a stronger, non-nucleophilic base (like potassium carbonate or DBU) to deprotonate the nitrogen selectively, creating an anionic intermediate. This powerful nucleophile then readily participates in the intramolecular ring-closing reaction, which is often the thermodynamically favored pathway.

Detailed Application Protocol: One-Pot Synthesis of a Dihydro-1,2-benzothiazine 1,1-Dioxide Derivative

This protocol provides a representative example of the "Activation-Cyclization" strategy for synthesizing a six-membered sulfur-containing heterocycle.

Objective: To synthesize 2-(4-methyl-pyridin-2-yl)-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxide in a one-pot procedure starting from 2-(2-aminoethyl)phenol.

Materials:

  • 2-(2-aminoethyl)phenol

  • This compound hydrochloride

  • Pyridine (anhydrous)

  • Potassium Carbonate (K₂CO₃, anhydrous powder)

  • Dichloromethane (DCM, anhydrous)

  • Acetonitrile (ACN, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Experimental Workflow Diagram

Workflow A 1. Dissolve Substrate & Pyridine in DCM B 2. Add Sulfonyl Chloride (0 °C to RT) A->B Activation C 3. Add K₂CO₃ & ACN (Reflux) B->C Cyclization D 4. Aqueous Workup (Quench, Extract, Wash) C->D Isolation E 5. Purify (Column Chromatography) D->E Purification F Product E->F

References

Application Notes and Protocols: The Role of 4-Methyl-pyridine-2-sulfonyl Chloride in Custom Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the applications of 4-Methyl-pyridine-2-sulfonyl chloride, a pivotal heterocyclic building block in modern organic synthesis. We delve into its fundamental reactivity, core applications in the synthesis of sulfonamides, and provide detailed, field-proven protocols for its use. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in custom synthesis projects. Mechanistic insights, workflow visualizations, and critical safety protocols are detailed to ensure both successful and safe experimental execution.

Introduction: A Versatile Heterocyclic Reagent

This compound (CAS No: 341008-95-5) is a highly valuable reagent in synthetic chemistry, prized for its ability to introduce the 4-methyl-pyridine-2-sulfonyl moiety into a wide array of molecules.[1] The sulfonamide linkage is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates, where it imparts crucial physicochemical and pharmacological properties.[2] This reagent's utility extends from drug discovery, where it is used to synthesize potential anti-inflammatory and antimicrobial agents, to material science for the production of specialty polymers.[1]

The unique structure of this compound—combining a reactive sulfonyl chloride group with a methylated pyridine ring—offers a distinct profile of reactivity and steric influence. The pyridine nitrogen atom enhances the electrophilicity of the sulfur center, while the 4-methyl group can influence reaction kinetics and provides a site for further functionalization in advanced synthetic strategies.[1] This guide will elucidate the causality behind its reactivity and provide robust protocols for its primary application: the synthesis of N-substituted sulfonamides.

Physicochemical Properties & Structural Analysis

A thorough understanding of a reagent's properties is fundamental to its effective application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 341008-95-5[3]
Molecular Formula C₆H₆ClNO₂S[3]
Molecular Weight 191.64 g/mol [1][3]
Appearance Solid[1]
Density 1.413 g/cm³[3]
Boiling Point 314.1°C at 760 mmHg[3]
Flash Point 143.8°C[3]

The reactivity of this molecule is dominated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophiles such as primary and secondary amines.[1] The methyl group at the 4-position introduces a degree of steric hindrance that can be exploited for selective reactions and may slightly reduce reactivity compared to its unsubstituted analogue, a factor that necessitates careful optimization of reaction conditions.[1]

Core Application: Synthesis of Pyridine-2-Sulfonamides

The most prominent application of this compound is the synthesis of sulfonamides via reaction with amines. This transformation is a cornerstone of medicinal chemistry for constructing libraries of potential therapeutic agents.[1]

Mechanistic Rationale

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base, which neutralizes the hydrogen chloride (HCl) generated in situ.[4] The use of a base (e.g., triethylamine, pyridine) is critical to drive the reaction to completion.

Caption: Mechanism of Sulfonamide Formation.

Detailed Experimental Protocol: General Sulfonamide Synthesis

This protocol provides a reliable, self-validating method for synthesizing N-substituted-4-methylpyridine-2-sulfonamides from a variety of primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine of choice (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq). Dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).

    • Causality: Anhydrous conditions are crucial as sulfonyl chlorides can hydrolyze in the presence of water, reducing yield.

  • Base Addition: Add the base, such as triethylamine (1.5 eq), to the solution. Cool the mixture to 0 °C using an ice bath.

    • Causality: The base will neutralize the HCl byproduct. Cooling the solution helps to control the initial exotherm of the reaction, especially with reactive amines.

  • Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

    • Causality: Using a slight excess of the sulfonyl chloride ensures full conversion of the limiting amine. Slow, dropwise addition prevents a rapid temperature increase and minimizes side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up:

    • Quench the reaction by adding deionized water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove residual acid), and finally with brine.

    • Causality: Each washing step removes specific impurities, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry to validate the success of the protocol.

Workflow Visualization

Experimental_Workflow A 1. Reaction Setup - Amine + Anhydrous DCM - Add Base (Et3N) - Cool to 0 °C B 2. Reagent Addition - Add 4-Me-Py-SO2Cl solution  dropwise A->B Under N2 C 3. Reaction - Stir at RT - Monitor by TLC B->C D 4. Aqueous Work-up - Quench with H2O/HCl - Extract with DCM C->D Upon Completion E 5. Wash Organic Layer - 1 M HCl - Sat. NaHCO3 - Brine D->E F 6. Dry & Concentrate - Dry over MgSO4 - Filter & Evaporate E->F G 7. Purification - Flash Column Chromatography F->G H 8. Characterization - NMR, MS - Pure Sulfonamide Product G->H

Caption: Step-by-step experimental workflow.

Safety, Handling, and Storage

Working with sulfonyl chlorides requires strict adherence to safety protocols due to their reactivity and hazardous nature.[5]

Hazard StatementPrecautionary Statement
H302 + H332: Harmful if swallowed or if inhaled.P261: Avoid breathing mist or vapours.[5]
H311: Toxic in contact with skin.P270: Do not eat, drink or smoke when using this product.[5]
H315: Causes skin irritation.P280: Wear protective gloves/eye protection/face protection.[5][6]
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

  • Always handle this compound in a well-ventilated chemical fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][8]

  • Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[7]

  • Take precautionary measures against static discharge.[5]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[7]

  • Protect from moisture, as the compound is water-sensitive and will hydrolyze.[7]

  • Store locked up, away from incompatible materials such as strong oxidizing agents and acids.[7]

Conclusion

This compound is a powerful and versatile reagent for custom chemical synthesis, particularly for the creation of diverse sulfonamide libraries. Its predictable reactivity, governed by the electrophilic sulfonyl chloride group, allows for reliable incorporation of the 4-methyl-pyridine moiety. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety guidelines presented in this document, researchers can effectively and safely harness the synthetic potential of this valuable building block to advance projects in drug discovery, agrochemicals, and material science.

References

Application Notes and Protocols for the Synthesis of Biologically Active Compounds Using 4-Methylpyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Methylpyridine-2-sulfonyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, its presence gracing numerous blockbuster drugs. When functionalized with a sulfonyl chloride at the 2-position and a methyl group at the 4-position, it becomes a highly versatile and powerful building block: 4-Methyl-pyridine-2-sulfonyl chloride. This reagent is instrumental in the synthesis of a wide array of biologically active compounds, most notably sulfonamides, which are a cornerstone of therapeutic agents.[1][2]

The sulfonamide functional group (-SO₂NH-) is a key pharmacophore found in drugs with diverse applications, including antibacterial, anti-inflammatory, and anticancer activities.[3] The strategic placement of the methyl group on the pyridine ring can influence the molecule's electronic properties and steric profile, thereby fine-tuning its interaction with biological targets. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for researchers in drug discovery and development.

Chemical Properties and Reactivity Profile

This compound is a reactive intermediate that readily participates in nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it an excellent target for a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₆ClNO₂S
Molecular Weight 191.64 g/mol
Appearance Off-white to light yellow solid
CAS Number 341008-95-5

The hydrochloride salt of this compound is also commercially available and offers enhanced stability for storage and handling. For synthetic applications, the free base or the hydrochloride salt can be used, with the latter often requiring an additional equivalent of base to neutralize the HCl.

Core Application: Synthesis of N-Aryl-4-methylpyridine-2-sulfonamides with Antibacterial Activity

A prime example of the utility of this compound is in the synthesis of N-aryl-4-methylpyridine-2-sulfonamides. These compounds have demonstrated promising antibacterial activity, showcasing the potential of this scaffold in developing new anti-infective agents.[3]

Reaction Causality and Mechanistic Insight

The synthesis of N-aryl-4-methylpyridine-2-sulfonamides proceeds via a nucleophilic attack of the amino group of a substituted aniline on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is critical and is often a polar aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to ensure the solubility of the reactants.

mechanistic_pathway reagent1 This compound intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Aryl Amine (R-NH2) reagent2->intermediate base Base (e.g., Pyridine) byproduct HCl base->byproduct Neutralization product N-Aryl-4-methylpyridine-2-sulfonamide intermediate->product Elimination of Cl- intermediate->byproduct

Caption: General reaction mechanism for sulfonamide formation.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-4-methylpyridine-2-sulfonamides

This protocol provides a general procedure for the synthesis of N-aryl-4-methylpyridine-2-sulfonamides from this compound and various substituted anilines.

Materials:

  • This compound (or its hydrochloride salt)

  • Substituted aniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the aniline solution over 15 minutes. If using the hydrochloride salt, increase the amount of pyridine to 2.5 equivalents.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Experimental workflow for the synthesis of N-Aryl-4-methylpyridine-2-sulfonamides.

Application Example: Synthesis of Antibacterial N-(4-chlorophenyl)-4-methylpyridine-2-sulfonamide

This example details the synthesis of a specific N-aryl sulfonamide with documented antibacterial properties.

Table 2: Reactant Quantities and Yield for N-(4-chlorophenyl)-4-methylpyridine-2-sulfonamide

ReactantMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-Chloroaniline127.57101.28 g
This compound191.64112.11 g
Pyridine79.10151.2 mL
Dichloromethane--50 mL
Product N-(4-chlorophenyl)-4-methylpyridine-2-sulfonamide -Expected Yield: ~80%

Procedure:

Follow the general protocol outlined in Protocol 1 using the quantities specified in Table 2. The final product is typically an off-white solid.

Biological Activity:

The synthesized N-(4-chlorophenyl)-4-methylpyridine-2-sulfonamide has been shown to exhibit antibacterial activity against various bacterial strains.[3] The mechanism of action is believed to involve the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4]

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. The following measures ensure the trustworthiness of the experimental outcome:

  • Reaction Monitoring: The use of TLC is crucial to ensure the complete consumption of the starting materials and to identify the formation of the desired product.

  • Purification: Column chromatography is a reliable method for isolating the pure sulfonamide from unreacted starting materials and byproducts.

  • Spectroscopic Characterization: Confirmation of the product's identity and purity through NMR and mass spectrometry is a critical validation step. The expected spectral data for N-aryl-4-methylpyridine-2-sulfonamides include characteristic signals for the pyridine and aryl protons in the ¹H NMR spectrum, and a molecular ion peak corresponding to the expected mass in the mass spectrum.

Conclusion: A Versatile Reagent for Modern Drug Discovery

This compound is a valuable and versatile reagent for the synthesis of biologically active compounds. Its ability to readily form stable sulfonamide linkages makes it a cornerstone in the construction of novel therapeutic agents. The detailed protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important building block in their drug discovery endeavors, paving the way for the development of new and improved medicines.

References

Troubleshooting & Optimization

common side reactions and byproducts of 4-Methyl-pyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-pyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this highly reactive and valuable synthetic intermediate. We will move beyond simple protocols to explain the chemical principles behind common side reactions and byproducts, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, stability, and reactivity of this compound.

Q1: What is the correct procedure for storing and handling this reagent? A: this compound is hygroscopic and highly sensitive to moisture.[1] Improper storage is the leading cause of failed reactions. To ensure its integrity, it must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark location.[1][2] When handling, use anhydrous solvents and glassware, and work under an inert atmosphere to prevent hydrolysis.

Q2: My starting material is the hydrochloride salt (CAS 1220039-42-8). How does this impact my reaction setup? A: The hydrochloride salt form is often supplied due to its enhanced stability and solubility.[3] However, the presence of HCl means you must account for it in your reaction stoichiometry. You will need to add at least one extra equivalent of base to your reaction mixture to neutralize the hydrochloride salt, in addition to the base required to scavenge the HCl generated during the sulfonylation reaction itself.

Q3: What are the visible signs of reagent decomposition? A: Visual inspection can often indicate degradation. Signs include the material appearing clumpy or sticky (due to moisture absorption), discoloration, or a strong, sharp odor of hydrogen chloride (HCl) upon opening the container. Analytically, a decomposed sample will show a significant peak corresponding to 4-methylpyridine-2-sulfonic acid in NMR or LC-MS analysis.

Q4: What are the most suitable solvents for reactions involving this sulfonyl chloride? A: Anhydrous aprotic solvents are strongly recommended to prevent the primary side reaction of hydrolysis. Common choices include dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and toluene. Always use a freshly dried solvent for best results.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during sulfonylation reactions.

Problem Potential Cause(s) Recommended Actions & Explanations
Low or No Yield of Desired Sulfonamide 1. Hydrolysis of Starting Material: The sulfonyl chloride was exposed to moisture before or during the reaction.[1][2] 2. Insufficient Base: Not enough base was used to neutralize both the hydrochloride salt (if applicable) and the HCl byproduct.1. Ensure Anhydrous Conditions: Use freshly opened reagent, oven-dried glassware, and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Recalculate Stoichiometry: Add 1.0 eq. of base for the HCl salt, plus 1.1-1.2 eq. of base for the reaction itself. A total of 2.1-2.2 eq. is a good starting point for the hydrochloride salt.
Multiple Unexpected Spots on TLC / Peaks in LC-MS 1. Hydrolysis Byproduct: The main impurity is often 4-methyl-pyridine-2-sulfonic acid. 2. Picolyl C-H Sulfonylation: Under certain basic conditions, a side reaction can occur on the 4-methyl group, leading to a picolyl sulfone byproduct.[4]1. Confirm Identity: The sulfonic acid byproduct is highly polar and will have a very low Rf on TLC. It can be identified by LC-MS. 2. Modify Reaction Conditions: This side reaction is often promoted by a combination of a non-nucleophilic base (like Et₃N) and a nucleophilic catalyst (like DMAP).[4] If this byproduct is observed, avoid using DMAP or consider a different base.
Reaction Stalls or is Sluggish 1. Steric Hindrance: The nucleophile (amine) is sterically bulky, slowing the rate of nucleophilic attack.[3] 2. Low Reactivity of Amine: The amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), making it a weaker nucleophile.1. Increase Reaction Time/Temperature: For bulky amines like tert-butylamine, longer reaction times (e.g., 3-4 hours or overnight) may be needed.[3] Gentle heating (e.g., to 40°C) can also accelerate the reaction, but monitor for byproduct formation. 2. Use a More Forcing Base: A stronger, non-nucleophilic base may be required to fully deprotonate the amine, increasing its nucleophilicity.

Section 3: A Deeper Dive into Key Side Reactions

Understanding the mechanisms of common side reactions is crucial for their prevention.

A. Hydrolysis: The Primary Degradation Pathway

The sulfonyl chloride group is a potent electrophile, making it highly susceptible to nucleophilic attack by water. This is the most common failure mode.

Mechanism: Water acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of hydrogen chloride to yield the stable, but unreactive, 4-methyl-pyridine-2-sulfonic acid.

G reagent This compound (R-SO₂Cl) product 4-Methyl-pyridine-2-sulfonic acid (R-SO₃H) reagent->product Hydrolysis water H₂O (Moisture) hcl + HCl

Caption: Hydrolysis of the sulfonyl chloride to sulfonic acid.

B. Picolyl C–H Sulfonylation: An Unexpected Byproduct Pathway

A more complex and often overlooked side reaction involves the functionalization of the methyl group at the 4-position (the picolyl carbon). This reaction is particularly relevant when using amine bases like triethylamine (Et₃N), especially in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[4]

Mechanism: The reaction is believed to proceed through the initial N-sulfonylation of the pyridine ring, which activates the picolyl protons. The base then deprotonates the methyl group to form a reactive alkylidene dihydropyridine intermediate.[4] This intermediate can then be attacked by another molecule of the sulfonyl chloride, leading to the C-S bond formation at the methyl group.[4]

G cluster_main Picolyl Sulfonylation Pathway start 4-Methylpyridine (Substrate) n_sulfonyl N-Sulfonyl Pyridinium Salt (Intermediate 1) start->n_sulfonyl N-Sulfonylation reagent R-SO₂Cl dhp Alkylidene Dihydropyridine (Intermediate 2) n_sulfonyl->dhp Deprotonation (picolyl C-H) base Et₃N product Picolyl Sulfone (Byproduct) dhp->product C-Sulfonylation (+ R-SO₂Cl)

Caption: Proposed mechanism for picolyl C-H sulfonylation.

Section 4: Recommended Experimental Protocol

This protocol for a model sulfonamide synthesis highlights best practices to minimize side reactions.

Synthesis of N-benzyl-4-methylpyridine-2-sulfonamide

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep1 Oven-dry glassware prep2 Prepare anhydrous DCM prep1->prep2 react1 Add 4-Me-Py-SO₂Cl·HCl (1.0 eq) to flask under N₂ prep2->react1 react2 Dissolve in anhydrous DCM react1->react2 react3 Cool to 0 °C react2->react3 react4 Add Benzylamine (1.0 eq) and Et₃N (2.2 eq) dropwise react3->react4 react5 Warm to RT, stir for 2h react4->react5 work1 Quench with H₂O react5->work1 work2 Extract with DCM work1->work2 work3 Wash with brine, dry (Na₂SO₄) work2->work3 work4 Concentrate in vacuo work3->work4 work5 Purify via flash chromatography work4->work5

Caption: Standard workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon). Use a stirrer bar and a septum.

  • Reagent Addition: To the reaction flask, add this compound hydrochloride (1.0 eq.).

  • Solvent and Cooling: Under an inert atmosphere, add anhydrous dichloromethane (DCM) via syringe to dissolve the solid. Cool the resulting solution to 0 °C in an ice bath.

  • Nucleophile and Base Addition: In a separate vial, pre-mix benzylamine (1.0 eq.) and triethylamine (2.2 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

managing the stability and storage of 4-Methyl-pyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-pyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges related to its stability, storage, and handling to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the handling and properties of this compound.

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: Proper storage is critical to maintain the reactivity and purity of this compound. Due to its high reactivity, especially its sensitivity to moisture, specific conditions must be met.[1]

  • Temperature: Store in a cool, dry place.[2] Long-term storage should be in a tightly-closed container in a well-ventilated area.[2]

  • Atmosphere: It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis from atmospheric moisture.[1]

  • Container: Use a tightly sealed container to minimize exposure to air and humidity.[2]

  • Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, acids, and bases.[3][4]

ParameterRecommended ConditionRationale
Temperature Cool, dry placeMinimizes degradation and side reactions.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis by atmospheric moisture.[1]
Container Tightly-sealedPrevents ingress of moisture and air.[2]
Light Exposure Protect from light (Amber vial)Prevents potential photodecomposition.[5]
Incompatibilities Segregated from bases, strong acids, and oxidizersAvoids vigorous and potentially hazardous reactions.[3][4]
Q2: My this compound is the hydrochloride salt. How does this affect its stability and handling?

A2: The hydrochloride salt form of this compound is often preferred as it enhances the compound's stability and solubility in certain solvents, making it more amenable to storage and handling in various synthetic applications.[6] The protonated pyridine ring reduces the nucleophilicity of the nitrogen atom, which can in turn influence the reactivity of the sulfonyl chloride group. For reactions requiring the free base form, a deprotonation step with a suitable non-nucleophilic base is necessary.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis. The sulfonyl chloride functional group is highly susceptible to reaction with water, which leads to the formation of the corresponding and unreactive 4-methylpyridine-2-sulfonic acid.[1] This hydrolysis can be accelerated by elevated temperatures and the presence of moisture. Oxidation is another potential degradation route, especially under harsh conditions or in the presence of strong oxidizing agents.[5]

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be employed to determine the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a buffer) and UV detection is a powerful technique for quantifying purity and identifying impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the compound. Key signals to look for include the aromatic protons of the pyridine ring and the singlet for the methyl group.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of the sulfonyl chloride group can be confirmed by characteristic strong absorption bands for the S=O asymmetric and symmetric stretches.[6]

  • Gas Chromatography (GC): GC can also be used for purity assessment, particularly for identifying volatile impurities.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experiments involving this compound.

Issue 1: Low or inconsistent yields in sulfonamide formation reactions.

Possible Cause A: Degradation of the sulfonyl chloride. As previously mentioned, this compound is sensitive to moisture.[1] If the reagent has been improperly stored or handled, it may have partially hydrolyzed to the sulfonic acid, which is unreactive in sulfonamide formation.[1]

Solution:

  • Use Fresh or Properly Stored Reagent: Whenever possible, use a fresh bottle of the sulfonyl chloride or one that has been stored under an inert atmosphere in a desiccator.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents. Running the reaction under an inert atmosphere of nitrogen or argon is also crucial to prevent moisture from entering the reaction vessel.[1]

Possible Cause B: Inappropriate reaction conditions. The choice of base and solvent can significantly impact the reaction outcome.

Solution:

  • Optimize the Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct generated during the reaction.[1] This prevents the amine nucleophile from being protonated and rendered unreactive.

  • Select an Appropriate Solvent: The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine. Dichloromethane and tetrahydrofuran are common choices.[1]

  • Control Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[1]

Issue 2: Formation of unexpected byproducts.

Possible Cause: Side reactions of the sulfonyl chloride. Besides hydrolysis, other side reactions can occur. With primary amines, for example, bis-sulfonylation can sometimes be observed.[1]

Solution:

  • Slow Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base. This helps to maintain a low concentration of the sulfonyl chloride, favoring the desired monosulfonylation.[1]

  • Temperature Control: Running the reaction at a lower temperature can help to minimize the formation of side products.

Issue 3: Difficulty in purifying the final sulfonamide product.

Possible Cause: Presence of unreacted sulfonyl chloride or its hydrolysis product. If the reaction does not go to completion, the crude product will contain unreacted this compound. During aqueous workup, this will be hydrolyzed to 4-methylpyridine-2-sulfonic acid.

Solution: Quenching and Work-up Procedure

  • Quenching: Upon completion of the reaction, it is essential to quench any remaining reactive sulfonyl chloride. This is typically done by slowly adding water or a dilute aqueous acid solution to the reaction mixture.[8]

  • Extraction: The desired sulfonamide product can then be extracted into an organic solvent.

  • Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities, including the sulfonic acid byproduct.[8]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.[8]

Section 3: Visual Guides

Workflow for Handling and Reaction Quenching

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware & Inert Atmosphere reagent Weigh this compound under inert atmosphere start->reagent solvent Add Anhydrous Solvent reagent->solvent amine Prepare solution of Amine and Base solvent->amine addition Slowly add sulfonyl chloride solution at controlled temperature amine->addition stir Stir until reaction completion (Monitor by TLC/LC-MS) addition->stir quench Quench with Water or Dilute Aqueous Acid stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Anhydrous Salt (e.g., Na2SO4) wash->dry purify Concentrate and Purify (Recrystallization/Chromatography) dry->purify end End: Pure Sulfonamide purify->end

Caption: Experimental workflow for sulfonamide synthesis.

Degradation Pathway of this compound

G A This compound (Reactive) B 4-Methylpyridine-2-sulfonic acid (Unreactive) A->B + H2O (Moisture) Hydrolysis

Caption: Primary degradation pathway via hydrolysis.

Section 4: Safety Precautions

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[2]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing fumes.[2]

  • Spills: In case of a spill, prevent it from entering drains. Absorb with an inert material and place it into a suitable disposal container.[2]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes.[2]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[2]

    • Inhalation: Move the person to fresh air.[2]

    • In all cases of exposure, seek immediate medical attention.[2]

References

Technical Support Center: Strategies to Avoid Over-sulfonylation with 4-Methyl-pyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonylation reactions utilizing 4-Methyl-pyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonylation and troubleshoot common issues, particularly the challenge of over-sulfonylation. By understanding the underlying chemical principles and implementing the strategies outlined below, you can achieve higher yields of your desired mono-sulfonylated products and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Mono- vs. Di-sulfonylation

One of the most frequent challenges encountered when using this compound, especially with primary amines, is the formation of the di-sulfonylated byproduct. This section provides a direct, question-and-answer formatted guide to diagnose and resolve this issue.

Question 1: I am observing a significant amount of a di-sulfonylated product in my reaction with a primary amine. What is the chemical basis for this side reaction?

Answer: Di-sulfonylation occurs in a two-step sequence. First, the primary amine reacts with one equivalent of this compound to form the desired mono-sulfonamide. However, the resulting mono-sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a sulfonamide anion. This anion is nucleophilic and can attack a second molecule of the sulfonyl chloride, leading to the undesired di-sulfonylated product, R-N(SO₂R')₂.[1]

Question 2: What are the most critical reaction parameters I should focus on to favor mono-sulfonylation?

Answer: The selectivity between mono- and di-sulfonylation is primarily governed by a few key parameters:

  • Stoichiometry: The molar ratio of the amine to the sulfonyl chloride.

  • Rate of Addition: The speed at which the sulfonyl chloride is introduced to the reaction mixture.

  • Base: The type and amount of base used.

  • Temperature: The reaction temperature significantly influences reaction rates.[1]

Careful control and optimization of these factors are crucial for maximizing the yield of the mono-sulfonylated product.[1]

Question 3: How can I adjust my experimental setup to minimize di-sulfonylation?

Answer: To enhance the selectivity for mono-sulfonylation, a systematic approach to optimizing your reaction conditions is recommended. The following workflow and detailed protocols are designed to guide you through this process.

Troubleshooting Workflow: Minimizing Di-sulfonylation

G start Start: Di-sulfonylation Observed stoichiometry Step 1: Control Stoichiometry & Slow Addition start->stoichiometry base Step 2: Modify Base Conditions stoichiometry->base Problem Persists solved Problem Solved: Mono-sulfonylation Favored stoichiometry->solved Problem Solved temp Step 3: Lower Reaction Temperature base->temp Problem Persists base->solved Problem Solved temp->solved Problem Solved alt_methods Consider Alternative Synthetic Methods temp->alt_methods Problem Persists

Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.

Detailed Optimization Protocols

Step 1: Control Stoichiometry and Rate of Addition

Causality: The primary amine is generally more nucleophilic than the corresponding mono-sulfonamide anion. By maintaining a low concentration of the sulfonyl chloride and a relative excess of the primary amine, you can statistically favor the reaction with the more reactive species.

Protocol:

  • Stoichiometry: Use a slight excess of the primary amine relative to the this compound (e.g., 1.1 to 1.5 equivalents of the amine).[1]

  • Setup: Dissolve the primary amine and a suitable base (see Step 2) in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slow Addition: Dissolve the this compound in the same anhydrous solvent and add it dropwise to the stirred amine solution over a prolonged period (e.g., 30-60 minutes). This ensures the concentration of the sulfonyl chloride remains low.[1]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

Step 2: Modify Base Conditions

Causality: The base plays a dual role: it neutralizes the HCl generated during the reaction and can also deprotonate the mono-sulfonamide, facilitating the undesired second sulfonylation. A strong, non-hindered base in excess can accelerate di-sulfonylation.

Recommendations:

  • Weaker Bases: Consider using a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of stronger, non-hindered bases such as triethylamine.[1]

  • Stoichiometry of Base: Use the minimum amount of base required to neutralize the generated HCl. Typically, 1.0 to 1.2 equivalents are sufficient.

Step 3: Lower Reaction Temperature

Causality: Lowering the reaction temperature decreases the rate of all reactions. However, it often has a more significant impact on the activation energy of the less favorable side reaction (di-sulfonylation), thereby improving selectivity. This is a key principle of kinetic versus thermodynamic control.[2][3][4][5] At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (the mono-sulfonamide).[6][7]

Protocol:

  • Initial Cooling: Perform the dropwise addition of the this compound at 0 °C or even lower temperatures (e.g., -20 °C to -78 °C using a dry ice/acetone bath).[1]

  • Gradual Warming: After the addition is complete, allow the reaction to warm slowly to room temperature while continuing to monitor its progress.

ParameterStandard Condition (Prone to Over-sulfonylation)Optimized Condition (Favors Mono-sulfonylation)Rationale
Amine:Sulfonyl Chloride Ratio 1 : 1 or excess sulfonyl chloride1.1 - 1.5 : 1Favors reaction with the more nucleophilic primary amine.[1]
Rate of Addition Rapid or bulk additionDropwise over 30-60 minutesMaintains a low concentration of sulfonyl chloride.[1]
Base Strong, non-hindered (e.g., triethylamine)Weaker, hindered (e.g., pyridine, 2,6-lutidine)Reduces the rate of mono-sulfonamide deprotonation.[1]
Temperature Room temperature or elevated0 °C or lower during additionExploits kinetic control to favor the faster-forming product.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is a highly reactive sulfonylation reagent.[8] The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution.[9][10] The pyridine ring's nitrogen atom has an electronic effect that further polarizes the S-Cl bond, enhancing its electrophilicity. However, the methyl group at the 4-position and the substitution at the 2-position introduce some steric hindrance, which can influence its reactivity compared to unsubstituted pyridine-2-sulfonyl chloride.[9]

Q2: How does the choice of solvent impact the reaction?

A2: The solvent can influence reaction rates and the solubility of reactants, intermediates, and products. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for these reactions.[1] The choice of solvent should be based on the solubility of your specific amine substrate and the resulting sulfonamide.

Q3: My substrate is particularly prone to di-sulfonylation even after optimizing the conditions. Are there any alternative strategies?

A3: If di-sulfonylation remains a significant issue, you might consider alternative synthetic approaches that do not involve sulfonyl chlorides. For instance, methods utilizing sulfonyl hydrazides or sulfinate salts under specific catalytic conditions can provide alternative pathways to sulfonamides.[11][12][13] Additionally, exploring different protecting group strategies for your amine may be a viable option.

Q4: How should I handle and store this compound?

A4: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[9] Therefore, it should be stored under anhydrous conditions, for example, in a desiccator or under an inert atmosphere like argon, at low temperatures (e.g., -20°C).[9] When handling, always use dry glassware and solvents to prevent decomposition.

Q5: What are some common work-up procedures to remove excess sulfonyl chloride?

A5: If you have unreacted this compound at the end of your reaction, it can often be quenched and removed during the work-up. Adding water or a dilute aqueous base (like sodium bicarbonate) will hydrolyze the excess sulfonyl chloride to the water-soluble sulfonic acid, which can then be separated from your organic product through an aqueous wash.[14] Alternatively, adding a simple amine can convert it to a sulfonamide that can be removed by chromatography.[14]

Visualizing the Reaction Mechanism

The following diagram illustrates the competing pathways of mono- and di-sulfonylation of a primary amine.

G cluster_key Reaction Pathways RNH2 Primary Amine (R-NH2) MonoSulfonamide Mono-sulfonamide (R-NH-SO2-Py) RNH2->MonoSulfonamide + Py-SO2Cl - HCl RNH2->MonoSulfonamide SulfonylCl This compound (Py-SO2Cl) SulfonamideAnion Sulfonamide Anion (R-N⁻-SO2-Py) MonoSulfonamide->SulfonamideAnion + Base - HB⁺ MonoSulfonamide->SulfonamideAnion DiSulfonamide Di-sulfonamide (Byproduct) (R-N(SO2-Py)2) Base Base SulfonamideAnion->DiSulfonamide + Py-SO2Cl - Cl⁻ SulfonamideAnion->DiSulfonamide Desired Desired Pathway Undesired Undesired Pathway

Caption: Competing reaction pathways in the sulfonylation of a primary amine.

By understanding the mechanistic nuances and carefully controlling the reaction parameters as outlined in this guide, you can effectively suppress the formation of di-sulfonylated byproducts and achieve your desired synthetic outcomes with this compound.

References

Technical Support Center: Work-up Procedures for 4-Methyl-pyridine-2-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up procedures for reactions involving 4-Methyl-pyridine-2-sulfonyl chloride. The information herein is designed to ensure experimental success and laboratory safety.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, making it a versatile building block.[1] However, this reactivity also necessitates careful handling during the reaction quench and subsequent work-up to avoid unwanted side reactions and ensure product purity.

Core Principles of Quenching Sulfonyl Chloride Reactions

The primary goal of quenching a reaction containing a sulfonyl chloride is to safely neutralize any unreacted reagent and acidic byproducts. The high reactivity of sulfonyl chlorides with nucleophiles, especially water, forms the basis of most quenching strategies. This hydrolysis converts the sulfonyl chloride into the corresponding sulfonic acid, which is generally unreactive and more easily separated.[2]

Safety First: Handling and Quenching Precautions

Hazard Overview: this compound is a corrosive and moisture-sensitive compound.[3] Contact can cause severe skin and eye burns.[3] Its reaction with water is exothermic and produces hydrochloric acid (HCl), a corrosive gas.[3][4]

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat must be worn.[5][6]

  • Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the work-up of reactions involving this compound.

Q1: My reaction mixture turned cloudy or formed a precipitate upon adding the quenching solution. What is happening?

Answer: This is a common observation and can be attributed to several factors:

  • Precipitation of the Sulfonic Acid Salt: The most likely cause is the formation of the sodium salt of 4-methyl-pyridine-2-sulfonic acid. When you quench with an aqueous basic solution like sodium bicarbonate, the unreacted sulfonyl chloride hydrolyzes to the sulfonic acid, which is then deprotonated by the base to form the corresponding salt. This salt may have limited solubility in the organic solvent, causing it to precipitate.

  • Product Precipitation: If your desired sulfonamide product has low solubility in the work-up solvent mixture, it may also precipitate.

  • Inorganic Salts: The neutralization of acidic byproducts (like HCl) with a base will form inorganic salts (e.g., NaCl) which can precipitate if the aqueous layer becomes saturated.

Troubleshooting Steps:

  • Ensure Complete Quenching: Check the pH of the aqueous layer to confirm it is neutral or slightly basic. This ensures all the sulfonyl chloride has been hydrolyzed.[3]

  • Additional Washes: If the precipitate is suspected to be the sulfonic acid salt, an additional wash with water or brine can help dissolve it into the aqueous layer.[3]

  • Solvent Adjustment: If the product is precipitating, you may need to add more organic solvent to increase its solubility or switch to a more suitable solvent system for the extraction.

Q2: The yield of my desired sulfonamide is consistently low. What are the potential causes during work-up?

Answer: Low yields can often be traced back to issues during the reaction or work-up.[2] Key factors related to the work-up include:

  • Hydrolysis of the Sulfonyl Chloride: Premature exposure to moisture before or during the reaction with the amine will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, thus reducing the amount of starting material available to form the product.[2] Always use anhydrous solvents and perform the reaction under an inert atmosphere.[2]

  • Product Loss During Extraction: Your sulfonamide product may have some solubility in the aqueous layer, especially if it contains polar functional groups. To minimize this, perform multiple extractions with the organic solvent (e.g., 3 x 15 mL) to ensure complete recovery of the product.[7]

  • Emulsion Formation: Emulsions during the extraction can trap the product and make separation difficult. If an emulsion forms, adding brine can often help to break it.

Q3: I'm observing an unexpected side product in my TLC and NMR. What could it be?

Answer: The most common side product is the hydrolyzed starting material, 4-methyl-pyridine-2-sulfonic acid.[2] Another possibility, especially with primary amines, is the formation of a bis-sulfonated product where two sulfonyl groups have reacted with the amine.[2]

Solutions:

  • Optimize Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion and minimize unreacted sulfonyl chloride.[2] For primary amines, a larger excess of the amine may be necessary to prevent bis-sulfonylation.[2]

  • Purification: The sulfonic acid is typically highly polar and can often be removed by a basic aqueous wash or by standard purification techniques like column chromatography.

Q4: How do I safely and effectively quench a large-scale reaction?

Answer: For larger scale reactions, the exothermic nature of the quench needs to be carefully managed.

  • Cooling is Critical: Always cool the quenching solution (e.g., saturated sodium bicarbonate) in an ice bath before slowly adding the reaction mixture.[3]

  • Slow, Controlled Addition: Add the reaction mixture dropwise to the cold, vigorously stirred quenching solution.[3] This allows for the dissipation of heat and prevents a dangerous temperature increase.

  • Inert Atmosphere: For very reactive systems, performing the quench under an inert atmosphere (like nitrogen) can prevent unwanted side reactions with atmospheric oxygen or moisture.[8]

Standard Quenching and Work-up Protocol

This protocol provides a general procedure for quenching a reaction where this compound was used to synthesize a sulfonamide with an amine.

Materials:
  • Reaction mixture containing the sulfonamide product, unreacted this compound, and a base (e.g., pyridine or triethylamine).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Organic solvent for extraction (e.g., dichloromethane (DCM) or ethyl acetate).

  • 1 M Hydrochloric acid (HCl) solution (optional, for removing basic catalysts).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Standard laboratory glassware for extraction and drying.

Experimental Workflow Diagram

G cluster_quench Quenching cluster_workup Aqueous Work-up cluster_isolate Isolation quench_start Reaction Mixture quench_process Slow, Dropwise Addition with Vigorous Stirring quench_start->quench_process quench_solution Cold Sat. NaHCO3 (aq) (0-5 °C) quench_solution->quench_process extraction Transfer to Separatory Funnel & Extract with Organic Solvent quench_process->extraction wash_acid Wash Organic Layer with 1M HCl (optional) extraction->wash_acid Removes basic catalysts wash_bicarb Wash with Sat. NaHCO3 extraction->wash_bicarb If no acid wash wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter_evap Filter & Evaporate Solvent dry->filter_evap purify Purify Crude Product (e.g., Column Chromatography or Recrystallization) filter_evap->purify final_product Pure Sulfonamide Product purify->final_product

Caption: Workflow for quenching and work-up of this compound reactions.

Step-by-Step Procedure:
  • Prepare the Quenching Solution: In a separate flask or beaker, place a sufficient volume of saturated aqueous sodium bicarbonate solution. Cool this solution in an ice bath with stirring.

  • Quench the Reaction: Slowly and carefully, add the reaction mixture to the cold, vigorously stirred sodium bicarbonate solution in a dropwise manner. Monitor for any gas evolution (CO₂) and ensure the temperature of the quenching mixture does not rise significantly.

  • Transfer to Separatory Funnel: Once the addition is complete and gas evolution has ceased, transfer the entire mixture to a separatory funnel.

  • Extraction: Add the organic extraction solvent (e.g., DCM) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously and then allow the layers to separate.

  • Separate Layers: Drain the organic layer (typically the bottom layer if using DCM) into a clean flask. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine and Wash Organic Layers: Combine all the organic extracts.

    • (Optional Acid Wash): If a basic catalyst like pyridine or triethylamine was used and needs to be removed, wash the combined organic layers with 1 M HCl.[7][8] This will protonate the amine base, making it soluble in the aqueous layer.

    • Bicarbonate Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove any remaining acidic species.[7]

    • Brine Wash: Finally, wash the organic layer with brine to remove the bulk of the dissolved water.[7]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Isolate the Crude Product: Filter the drying agent and rinse it with a small amount of fresh organic solvent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to obtain the pure sulfonamide.[2]

Chemical Transformation During Quenching

The quenching process primarily involves the hydrolysis of the unreacted sulfonyl chloride.

G cluster_main start This compound plus + start->plus water H2O (from aq. NaHCO3) plus->water arrow -> water->arrow product1 4-Methyl-pyridine-2-sulfonic acid arrow->product1 plus2 + product1->plus2 product2 HCl plus2->product2

References

Technical Support Center: Catalyst Selection and Optimization for 4-Methyl-pyridine-2-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of reactions involving 4-Methyl-pyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to empower your experimental success. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding of your chemical transformations.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues that can arise during reactions with this compound in a practical question-and-answer format.

Question 1: I am experiencing consistently low yields in my sulfonylation reaction. What are the likely causes and how can I improve them?

Low yields in sulfonylation reactions are a common challenge, often stemming from a few critical factors. The primary culprit is often the hydrolysis of the highly reactive this compound.[1] This starting material is sensitive to moisture, which converts it into the unreactive sulfonic acid.[1] Another frequent issue is the selection of an inappropriate base or solvent, which can negatively impact the nucleophilicity of your substrate and the stability of the reactants.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably in an oven at a minimum of 120°C for several hours and cooled in a desiccator.[2] Use anhydrous solvents, either freshly distilled or from a commercial supplier.[1][2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the ingress of atmospheric moisture.[1]

  • Optimize Base Selection: A non-nucleophilic organic base like pyridine or triethylamine is often a good choice to neutralize the HCl byproduct without competing with your amine nucleophile.[1] The choice of base is critical; a base that is too strong can promote the formation of undesired sulfene intermediates, leading to side products.[2] Conversely, a weak base may not effectively scavenge the generated HCl, which can lead to decomposition of acid-sensitive products.[2]

  • Control Stoichiometry: To ensure the complete consumption of the sulfonyl chloride, it is advisable to use a slight excess of the amine (typically 1.1-1.2 equivalents).[1]

  • Temperature Management: Reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature.[2][3] Running the reaction at too high a temperature can accelerate side reactions, while a temperature that is too low may lead to an incomplete reaction.[2]

Question 2: I am observing a significant amount of a bis-sulfonylated byproduct in my reaction with a primary amine. How can I promote monosulfonylation?

The formation of a bis-sulfonated product is a common side reaction when using primary amines, consuming your starting materials and reducing the yield of the desired monosulfonamide.[1][3]

Strategies to Enhance Monosulfonylation:

  • Slow Addition of Sulfonyl Chloride: To avoid high localized concentrations of the sulfonyl chloride, add it dropwise to the reaction mixture containing the primary amine.[4] This ensures that the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the already formed sulfonamide.[1]

  • Excess of Primary Amine: Using a larger excess of the primary amine can statistically favor the reaction of the sulfonyl chloride with the more abundant unreacted amine.[1]

  • Catalyst Selection: The use of 4-(dimethylaminopyridine) (DMAP) as a catalyst has been shown to be highly selective for monosulfonylation in some cases.[3] The proposed mechanism involves the formation of a sterically hindered intermediate that prevents further reaction with the monosulfonated product.[3]

Question 3: My reaction is sluggish and does not go to completion, even after an extended period. What adjustments can I make?

Incomplete conversion can be frustrating. Assuming you have already addressed potential moisture issues, here are some other factors to consider:

  • Catalyst Choice and Loading: For many sulfonylation reactions, pyridine is used not just as a base but also as a nucleophilic catalyst.[5][6][7] It reacts with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt, which is then attacked by the nucleophile.[7] In some systems, a more potent nucleophilic catalyst like DMAP can significantly accelerate the reaction, even at low catalytic loadings (e.g., 1-10 mol%).[3]

  • Solvent Effects: The choice of solvent can have a pronounced effect on reaction rates.[8][9][10] Polar aprotic solvents like dichloromethane (DCM) or acetonitrile are often good choices as they can dissolve the reactants and intermediates effectively.[2][3] Dichloromethane, in particular, has been shown to provide higher yields in some DMAP-catalyzed sulfonylation reactions compared to more polar solvents like DMF or THF.[3]

  • Temperature Optimization: If the reaction is slow at room temperature, a modest increase in temperature may be beneficial. However, this should be done cautiously while monitoring for the formation of byproducts.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in reactions with this compound? Is it just a base?

Pyridine serves a dual role in these reactions. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[7] This is crucial as the buildup of acid can lead to unwanted side reactions or decomposition of products. Secondly, and often more importantly, pyridine can act as a nucleophilic catalyst.[5][6][7] It attacks the sulfonyl chloride to form a highly reactive N-tosylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the primary substrate (e.g., an alcohol or amine) than the sulfonyl chloride itself, thus accelerating the reaction.[7]

Q2: When should I consider using 4-(dimethylaminopyridine) (DMAP) as a catalyst?

DMAP is a more powerful nucleophilic catalyst than pyridine and is often used in small, catalytic amounts (typically 1-10 mol%) to significantly speed up sulfonylation reactions.[3] Consider using DMAP when:

  • Your reaction is proceeding slowly with pyridine alone.

  • You are working with sterically hindered or less reactive nucleophiles.

  • You need to run the reaction at a lower temperature to avoid decomposition of sensitive functional groups.

  • You are aiming to improve the selectivity of the reaction, for instance, to favor monosulfonylation of a primary amine.[3]

Q3: How do the electronic and steric effects of the 4-methyl group influence the reactivity of this compound?

The methyl group at the 4-position has two main effects:

  • Electronic Effect: The methyl group is an electron-donating group, which slightly increases the electron density on the pyridine ring. This can subtly influence the reactivity of the sulfonyl chloride group.

  • Steric Effect: The methyl group at the 4-position can exert some steric hindrance, potentially influencing the approach of bulky nucleophiles to the sulfonyl chloride at the 2-position.[12] Compared to an unsubstituted pyridine-2-sulfonyl chloride, this might lead to slightly slower reaction rates with very bulky nucleophiles.[12]

Q4: What are the best practices for purifying the final sulfonamide product?

The purification strategy will depend on the physical properties of your product.

  • Aqueous Workup: After the reaction is complete, a standard workup often involves diluting the reaction mixture with an organic solvent (like DCM) and washing it sequentially with a dilute acid (e.g., 1M HCl) to remove excess pyridine and other basic impurities, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.[1]

  • Recrystallization: For solid sulfonamides, recrystallization is often the most effective method for achieving high purity.[1] The choice of solvent is critical and may require some screening.

  • Column Chromatography: If recrystallization is not feasible or if your product is an oil, purification by column chromatography on silica gel is a common alternative.

Section 3: Experimental Protocols & Data

Table 1: Solvent and Base Screening for a Model Sulfonylation Reaction

The following table, adapted from a study on a similar sulfonylation reaction, illustrates the impact of solvent and base choice on product yield.[3] This data highlights the importance of empirical optimization for your specific substrate.

EntryBaseSolventTemperature (°C)Yield (%)
1PyridineDCM0 → rt58
2PyridineDMF0 → rt23
3PyridineNMP0 → rt27
4PyridineDioxane0 → rt18
5PyridineTHF0 → rt40
6K₂CO₃DCM0 → rt< 5
7TriethylamineDCM0 → rt< 5

Data synthesized from a study on a related p-toluenesulfonyl chloride reaction, demonstrating general principles applicable to this compound reactions.[3]

General Experimental Protocol for a DMAP-Catalyzed Sulfonylation

This protocol is a general guideline and may require optimization for your specific substrates.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq), pyridine (2.5 eq), and DMAP (0.01-0.1 eq).[3]

  • Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M with respect to the amine.[3]

  • Stir the resulting mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution over a period of 1-3 hours at room temperature.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Section 4: Visualizing Reaction Mechanisms and Workflows

Diagram 1: Catalytic Cycle of DMAP in Sulfonylation

This diagram illustrates the proposed catalytic cycle for a DMAP-catalyzed sulfonylation reaction.

DMAP_Catalytic_Cycle cluster_cycle Catalytic Cycle A 4-Methyl-pyridine- 2-sulfonyl chloride C Highly reactive N-sulfonyl-DMAP intermediate A->C + DMAP B DMAP E Sulfonamide Product C->E + Nucleophile D Nucleophile (e.g., R-NH2) E->B - DMAP·HCl (regenerates DMAP with base) Troubleshooting_Workflow Start Low Yield Observed Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Dry_Reagents Dry Glassware, Solvents, and Reagents Check_Anhydrous->Dry_Reagents No Optimize_Base Optimize Base (Type and Amount) Check_Anhydrous->Optimize_Base Yes Dry_Reagents->Optimize_Base Check_Stoichiometry Check Stoichiometry (slight excess of nucleophile) Optimize_Base->Check_Stoichiometry Optimize_Temp Optimize Temperature (start low, then warm) Check_Stoichiometry->Optimize_Temp Consider_Catalyst Consider DMAP Catalysis Optimize_Temp->Consider_Catalyst Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Consider_Catalyst->Analyze_Byproducts End Improved Yield Analyze_Byproducts->End

References

minimizing the formation of impurities in 4-Methyl-pyridine-2-sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methyl-pyridine-2-sulfonyl Chloride

A Guide for Researchers and Drug Development Professionals on Minimizing Impurity Formation

Welcome to the technical support center for the synthesis of this compound. As a critical building block in pharmaceutical and agrochemical research, the purity of this reagent is paramount. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot common issues and minimize the formation of critical impurities during its synthesis.

Part 1: General Principles & Proactive Measures

Before delving into specific troubleshooting scenarios, it's crucial to understand the general principles that govern the stability and reactivity of the reagents and intermediates involved. Proactive measures are always more effective than reactive troubleshooting.

Question: What are the most critical overarching factors to control during the synthesis of this compound, regardless of the synthetic route?

Answer: The synthesis of any sulfonyl chloride is a battle against unwanted side reactions, primarily hydrolysis and oxidation state deviations. Three factors are universally critical:

  • Strict Moisture Control: this compound is highly susceptible to hydrolysis, which converts it into the corresponding and often difficult-to-remove 4-methyl-pyridine-2-sulfonic acid.[1][2] This reactivity is due to the electrophilic nature of the sulfur atom, which is readily attacked by water. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Precise Temperature Management: Both primary synthetic routes involve highly exothermic steps. Poor temperature control can lead to a cascade of side reactions, including over-oxidation, degradation of the pyridine ring, and formation of polymeric tars. A reliable cooling bath and slow, controlled addition of reagents are non-negotiable for achieving high purity.

  • High-Quality Starting Materials: The purity of your starting materials directly impacts the impurity profile of your final product. For instance, using 2-mercapto-4-methylpyridine that has partially oxidized to its disulfide will introduce that impurity from the outset. Always verify the purity of your starting materials by appropriate analytical methods (e.g., ¹H NMR, LC-MS) before commencing the synthesis.

Part 2: Troubleshooting Synthesis from 2-Mercapto-4-methylpyridine

This is a common and effective route, proceeding via the oxidation of the thiol to a sulfonic acid intermediate, followed by chlorination. However, it is prone to specific impurities if not executed correctly.

Experimental Workflow Overview

Route_1_Workflow start 2-Mercapto-4-methylpyridine intermediate Intermediate Mixture (Sulfonic Acid / Sulfinate) start->intermediate Oxidation oxidant Oxidizing Agent (e.g., NaOCl, H2O2) oxidant->intermediate chlorinating_agent Chlorinating Agent (e.g., SOCl2, POCl3) product This compound chlorinating_agent->product intermediate->product Chlorination workup Aqueous Workup & Extraction product->workup

Caption: Workflow for this compound synthesis via oxidation.

Question: My reaction yield is low, and I've isolated a significant amount of a dimeric impurity. What is it and how can I prevent its formation?

Answer: You are likely observing the formation of 4,4'-dimethyl-2,2'-dipyridyl disulfide . Thiols are notoriously prone to oxidative dimerization, a reaction that can even be catalyzed by trace metals or air.[3]

  • Causality: This impurity forms when two molecules of the starting material, 2-mercapto-4-methylpyridine, are oxidized and couple through a disulfide bond. This happens when the oxidizing conditions are too mild or not potent enough to rapidly convert the thiol to the desired sulfonic acid or sulfonyl chloride intermediate.

  • Troubleshooting Protocol:

    • Pre-cool the Reaction: Before adding your oxidizing agent (e.g., aqueous sodium hypochlorite), ensure your solution of 2-mercapto-4-methylpyridine is thoroughly cooled, typically to between -15°C and 0°C.[4]

    • Controlled Reagent Addition: Add the oxidizing agent slowly and subsurface to ensure it reacts immediately with the thiol rather than causing localized heating or concentration gradients that favor dimerization.

    • Use a Sufficient Molar Excess of Oxidant: A stoichiometric deficiency of the oxidizing agent is a primary cause of incomplete oxidation and subsequent dimerization. A common protocol uses a significant excess of sodium hypochlorite to drive the reaction to completion.[4]

Disulfide_Formation cluster_reactants Reactants cluster_product Impurity thiol1 2-Mercapto-4-methylpyridine R-SH disulfide 4,4'-dimethyl-2,2'-dipyridyl disulfide R-S-S-R thiol1:f1->disulfide:f1 -H+ thiol2 2-Mercapto-4-methylpyridine R-SH thiol2:f1->disulfide:f1 -H+ oxidant [O] (Mild Oxidant / Air)

Caption: Impurity Pathway: Oxidative formation of the disulfide byproduct.

Question: After workup, I have a significant amount of a water-soluble byproduct that contaminates my organic extracts. What is this, and how do I avoid it?

Answer: This is almost certainly 4-methyl-pyridine-2-sulfonic acid , the hydrolysis product of your target molecule. Sulfonyl chlorides are highly reactive electrophiles and will readily react with any available water.[5][6]

  • Causality: Hydrolysis occurs during the reaction if conditions are not anhydrous, or more commonly, during the aqueous workup phase. The low solubility of sulfonyl chlorides in water can offer some protection, but prolonged contact, elevated temperatures, or basic pH during workup will accelerate decomposition.[6]

  • Troubleshooting Protocol:

    • Minimize Water Contact Time: Perform the aqueous quench and extractions quickly and at low temperatures (use an ice bath).

    • Use Cold, Slightly Acidic Water for Quenching: Quenching the reaction mixture with ice-cold water is standard. Keeping the aqueous phase slightly acidic (pH 3-4) can help suppress the hydrolysis rate compared to neutral or basic conditions.

    • Efficient Extraction: Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction and perform multiple extractions to ensure the product is transferred efficiently from the aqueous phase.[4]

    • Immediate Drying: Dry the combined organic extracts thoroughly with a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo without delay.

Data Summary Table: Route 1
ParameterRecommended ConditionRationale for Impurity Minimization
Reaction Temperature -15°C to 5°CPrevents thermal degradation and disulfide formation.[4]
Oxidant Sodium Hypochlorite (10-15% aq.)Strong enough to prevent disulfide formation.[4]
Solvent Concentrated H₂SO₄ or CH₂Cl₂Depends on specific protocol; ensures solubility.[4]
Workup pH Weakly Acidic (pH 3-4)Suppresses the rate of hydrolysis of the sulfonyl chloride.[2]
Atmosphere Inert (N₂ or Ar)Prevents side oxidation by atmospheric oxygen.

Part 3: Troubleshooting Synthesis from 4-Methylpyridine

Direct sulfonation followed by chlorination is an alternative route. While it avoids handling thiols, it presents challenges in regioselectivity and requires harsh reagents.

Experimental Workflow Overview

Route_2_Workflow start 4-Methylpyridine intermediate 4-Methylpyridine-2-sulfonic acid start->intermediate Sulfonation sulfonating_agent Sulfonating Agent (e.g., ClSO3H) sulfonating_agent->intermediate chlorinating_agent Chlorinating Agent (e.g., PCl5, POCl3) product This compound chlorinating_agent->product intermediate->product Chlorination hcl_salt Hydrochloride Salt Precipitation product->hcl_salt HCl Treatment

References

impact of base selection on the outcome of reactions with 4-Methyl-pyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Methyl-pyridine-2-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding the critical role of base selection in modulating reaction outcomes. Our focus is on providing not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic sulfonyl chloride derivative.[1][2] It serves as a crucial building block in organic synthesis, primarily for the preparation of sulfonamides and sulfonate esters by reacting with primary or secondary amines and alcohols, respectively.[1][3] The resulting sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, making this reagent particularly valuable in drug discovery and development.[3][4] The hydrochloride salt form is often used to improve the compound's stability and handling characteristics for storage and synthetic workflows.[1]

Q2: Why is the choice of base so critical when working with this compound?

Base selection is arguably the most critical variable in reactions with any sulfonyl chloride, and this compound is no exception. The base serves multiple, distinct roles, and choosing the wrong one can lead to failed reactions, low yields, or complex side-product formation. The primary functions of a base in these reactions are:

  • Acid Scavenging: The reaction of the sulfonyl chloride with a nucleophile (like an amine or alcohol) liberates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine or other basic sites in the molecule, rendering them non-nucleophilic. A base is required to neutralize this HCl as it forms, allowing the reaction to proceed to completion.[5]

  • Nucleophile Activation: For weakly nucleophilic substrates, such as certain anilines or hindered alcohols, the base can deprotonate the nucleophile, increasing its reactivity toward the electrophilic sulfonyl chloride.

  • Catalysis: Some bases, most notably 4-(Dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts.[6][7] They react with the sulfonyl chloride to form a highly reactive intermediate, which is then more susceptible to attack by the primary nucleophile. This catalytic pathway can dramatically accelerate reaction rates.[6][7]

  • Side Reaction Modulation: The basicity, nucleophilicity, and steric bulk of the base can either promote or suppress various side reactions, such as hydrolysis of the sulfonyl chloride, bis-sulfonylation of primary amines, or undesired reactions involving the pyridine ring itself.[5][8]

Q3: What are the main classes of bases used for these reactions?

The bases commonly employed can be categorized by their functional properties. Understanding these categories is key to rational base selection.

  • Sterically Hindered, Non-Nucleophilic Amines: This is the most common class of bases for simple acid scavenging. Examples include triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA or Hünig's base). Their steric bulk prevents them from competing with the primary nucleophile in attacking the sulfonyl group.[3]

  • Nucleophilic Amine Catalysts: The archetypal example is 4-(Dimethylamino)pyridine (DMAP). While it is a base, its primary role is often as a nucleophilic catalyst to accelerate sluggish reactions, especially with hindered alcohols or other weak nucleophiles.[6][7][9] It is typically used in catalytic amounts (1-10 mol%) alongside a stoichiometric hindered amine base.[10]

  • Pyridine and its Derivatives: Pyridine is a moderately nucleophilic base. It can serve as both the solvent and the acid scavenger. However, its nucleophilicity can sometimes be problematic, and its basicity is lower than that of trialkylamines.

  • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) or hydroxides can be used, particularly in biphasic systems or with specific substrates. However, they increase the risk of sulfonyl chloride hydrolysis, especially in the presence of water.[5]

Troubleshooting Guide & In-Depth Analysis

Problem 1: My reaction is slow or fails to go to completion, resulting in low yield.

This is a common issue that can often be traced back to the choice of base or reaction conditions.

Possible Cause A: Insufficient Basicity or Nucleophile Activation

The base must be strong enough to effectively neutralize the generated HCl. If the pKa of the base's conjugate acid is lower than or similar to that of the protonated nucleophile, the equilibrium will not favor the reaction products.

Solution:

  • Select a Stronger Base: Switch from a weaker base like pyridine (pKa of conjugate acid ~5.2) to a stronger base like triethylamine (pKa ~10.7) or DIPEA (pKa ~11).[11][12]

  • Check pKa Values: Ensure the chosen base is sufficiently strong to deprotonate the nucleophile if necessary. For example, to deprotonate an alcohol (pKa ~16-18), a very strong base would be required, though in many sulfonylation reactions, the alcohol is not fully deprotonated but rather reacts directly. The key is scavenging the HCl byproduct efficiently.[13]

Possible Cause B: Steric Hindrance

Steric congestion around the nucleophile, the sulfonyl chloride's sulfur atom, or the base itself can dramatically slow down the reaction rate. The 4-methyl group on the pyridine ring is relatively small, but the ortho-sulfonyl group creates some steric demand.[3]

Solution:

  • Switch to a Less Hindered Base: If you are using a very bulky base with a bulky nucleophile, consider switching to a smaller base like pyridine, provided it is basic enough. However, the more common issue is hindrance from the nucleophile.[3][14]

  • Employ a Nucleophilic Catalyst: For sterically hindered or electronically deactivated nucleophiles (e.g., tertiary alcohols, deactivated anilines), the direct reaction is often too slow. This is the ideal scenario to introduce a catalytic amount of DMAP.[6][15] DMAP forms a highly reactive N-sulfonylpyridinium salt, which presents a much more potent electrophile to the hindered nucleophile.[6]

Table 1: Comparison of Common Bases for Sulfonylation Reactions

BasepKa (Conjugate Acid)StructureKey Characteristics & Use Cases
Pyridine ~5.2C₅H₅NWeakly basic, nucleophilic. Often used as a solvent. Can be slow.
Triethylamine (TEA) ~10.7(C₂H₅)₃NCommon, inexpensive, non-nucleophilic acid scavenger. Moderately hindered.
DIPEA (Hünig's Base) ~11.0(i-C₃H₇)₂NC₂H₅Highly hindered, non-nucleophilic. Excellent for preventing N-alkylation side reactions.
DBU ~13.5 (in MeCN)C₉H₁₆N₂Very strong, non-nucleophilic base. Useful for deprotonating weak acids.
4-DMAP ~9.7(CH₃)₂NC₅H₄NHighly nucleophilic catalyst.[6][7] Used in small amounts (1-10 mol%) with a stoichiometric base.
Potassium Carbonate ~10.3K₂CO₃Inorganic base. Used in polar aprotic solvents (DMF, Acetonitrile). Risk of hydrolysis.

pKa values are approximate and can vary with solvent.[11][16][17][18]

Workflow: Base Selection for Sulfonylation

Here is a decision-making workflow for selecting an appropriate base.

start Start: Sulfonylation with This compound nuc_type Assess Nucleophile (Amine or Alcohol) start->nuc_type sterics Is the nucleophile sterically hindered or electronically deactivated? nuc_type->sterics primary_amine Is the nucleophile a primary amine? sterics->primary_amine No use_dmap Use Stoichiometric Base (DIPEA/TEA) + Catalytic DMAP (1-10 mol%) sterics->use_dmap Yes use_hindered_base Use Stoichiometric Hindered Base (DIPEA or TEA) primary_amine->use_hindered_base No control_stoich Use Hindered Base (DIPEA). Consider slow addition of sulfonyl chloride to excess amine. primary_amine->control_stoich Yes end_protocol Proceed with Protocol under Anhydrous Conditions use_dmap->end_protocol use_hindered_base->end_protocol control_stoich->end_protocol

Caption: Decision tree for base selection in sulfonylation reactions.

Problem 2: I am observing significant formation of side products.

Side product formation is often a direct consequence of the chosen base and its interaction with the reactive species.

Side Product A: 4-Methyl-pyridine-2-sulfonic acid (Hydrolysis Product)

This compound is highly susceptible to hydrolysis.[5] The presence of water, often introduced via wet solvents, reagents, or inorganic bases, will rapidly convert the starting material into the unreactive sulfonic acid, drastically reducing the yield.

Solution:

  • Ensure Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried. Solvents should be passed through a drying system (e.g., alumina column) or freshly distilled from an appropriate drying agent. Reactions should be run under an inert atmosphere (Nitrogen or Argon).[5]

  • Use Anhydrous Bases: Use freshly opened bottles of amine bases or distill them prior to use. Avoid inorganic bases like NaOH or aqueous carbonates unless the protocol specifically calls for a biphasic system where the substrate has low water solubility.[19]

Side Product B: C-H Sulfonylation at the 4-Methyl Group

A unique and often overlooked side reaction for this specific substrate is the sulfonylation of the picolyl C-H bond.[8] The reaction is believed to proceed through an initial N-sulfonylation of the pyridine nitrogen, which acidifies the protons on the 4-methyl group. The base can then deprotonate this position, creating a nucleophilic alkylidene dihydropyridine intermediate that attacks another molecule of the sulfonyl chloride.[8]

Mechanism of C-H Sulfonylation Side Reaction

sub 4-Me-Py-SO2Cl n_sulf N-Sulfonylated Pyridinium Salt (Activated Intermediate) sub->n_sulf N-Sulfonylation base Base (e.g., Et3N) deprot Alkylidene Dihydropyridine (Nucleophilic Intermediate) n_sulf->deprot + Base - H-Base+ c_sulf C-Sulfonylated Side Product deprot->c_sulf + 4-Me-Py-SO2Cl

Caption: Plausible pathway for undesired C-H sulfonylation.

Solution:

  • Use a Hindered, Non-Nucleophilic Base: A bulky base like DIPEA is less likely to efficiently deprotonate the sterically shielded N-sulfonylated intermediate's methyl group compared to a smaller base like TEA.

  • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can disfavor this side reaction, as it likely has a higher activation energy than the desired N- or O-sulfonylation.

  • Catalytic DMAP: The use of catalytic DMAP can be beneficial here. By rapidly forming the DMAP-sulfonyl intermediate, it accelerates the desired reaction with the primary nucleophile, outcompeting the pathway that leads to C-H activation.[8]

Side Product C: Bis-sulfonylation of Primary Amines

When using a primary amine (R-NH₂), the initial sulfonamide product (R-NH-SO₂R') still has a proton on the nitrogen. This proton is acidic and can be removed by the base, creating an anion that can react with a second molecule of the sulfonyl chloride to form a bis-sulfonylated imide (R-N(SO₂R')₂).[5]

Solution:

  • Control Stoichiometry: Add the sulfonyl chloride slowly to a solution of the amine. Using a slight excess of the amine (1.1-1.5 equivalents) ensures the sulfonyl chloride is more likely to encounter an unreacted amine molecule.[5]

  • Choice of Base: A very strong, non-nucleophilic base can exacerbate this issue by more effectively deprotonating the intermediate sulfonamide. Using a base with just sufficient strength, like TEA or pyridine, can sometimes mitigate this.

Experimental Protocols

Protocol 1: General Sulfonamide Synthesis using a Hindered Base (DIPEA)

This protocol is suitable for most primary and secondary amines that are not severely sterically hindered or electronically deactivated.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, 0.2 M). Stir until the amine is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv) dropwise.

  • Reagent Addition: In a separate dry vial, dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: DMAP-Catalyzed Sulfonylation of a Hindered Alcohol

This protocol is designed for challenging nucleophiles where the direct reaction is slow.

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the hindered alcohol (1.0 mmol, 1.0 equiv), triethylamine (TEA) (2.0 mmol, 2.0 equiv), and 4-(Dimethylamino)pyridine (DMAP) (0.05 mmol, 0.05 equiv).

  • Dissolution: Add anhydrous DCM (0.2 M) and stir to dissolve.

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Slowly add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous DCM dropwise.

  • Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1. The 1M HCl wash is particularly important for removing the basic DMAP catalyst.[3]

References

Validation & Comparative

analytical methods for the characterization of 4-Methyl-pyridine-2-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 4-Methylpyridine-2-sulfonyl Chloride and Its Derivatives

In the landscape of pharmaceutical and agrochemical synthesis, pyridine-based sulfonyl chlorides serve as indispensable building blocks. Among these, 4-Methylpyridine-2-sulfonyl chloride and its derivatives are critical intermediates for synthesizing a range of active molecules, including chiral sulfonamides.[1] The rigorous characterization of these reactive intermediates is not merely a procedural formality; it is the cornerstone of ensuring the quality, safety, and efficacy of the final product. The inherent reactivity of the sulfonyl chloride group necessitates a multi-faceted analytical approach to confirm identity, quantify purity, and assess stability.

This guide provides a comprehensive comparison of the essential analytical methods for the characterization of 4-Methylpyridine-2-sulfonyl chloride derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Rigorous Characterization Matters

The journey from a synthetic intermediate to a final drug product is governed by stringent regulatory standards. Validated analytical methods are required to ensure that the data generated are reliable, precise, and accurate.[2][3] For intermediates like 4-Methylpyridine-2-sulfonyl chloride, this involves:

  • Structural Confirmation: Unequivocally verifying the chemical structure and ruling out isomeric impurities.

  • Purity Assessment: Quantifying the main component and identifying and quantifying any process-related impurities or degradation products.

  • Stability Profiling: Understanding how the molecule behaves under various stress conditions to ensure its stability during storage and subsequent synthetic steps.[4][5]

This guide is structured to walk you through the logical workflow of characterization, from initial structural confirmation to quantitative purity analysis and stability assessment.

Logical Workflow for Characterization

The characterization of a sulfonyl chloride derivative is a systematic process where each analytical technique answers a specific question.

G cluster_0 Initial Sample cluster_1 Structural Elucidation (What is it?) cluster_2 Purity & Quantification (How pure is it?) cluster_3 Thermal Properties (How stable is it?) cluster_4 Final Assessment Sample Sample of 4-Methylpyridine-2-sulfonyl Chloride Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identity Confirmation MS Mass Spectrometry Sample->MS Identity Confirmation FTIR FTIR Spectroscopy Sample->FTIR Identity Confirmation HPLC HPLC / UPLC Sample->HPLC Purity & Impurity Profiling GCMS GC-MS (for volatile derivatives) Sample->GCMS Purity & Impurity Profiling TGA Thermogravimetric Analysis (TGA) Sample->TGA Stability Assessment DSC Differential Scanning Calorimetry (DSC) Sample->DSC Stability Assessment Report Comprehensive Characterization Report NMR->Report MS->Report FTIR->Report HPLC->Report GCMS->Report TGA->Report DSC->Report

Caption: Logical workflow for the comprehensive characterization of sulfonyl chloride derivatives.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical identity of the synthesized molecule. They provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for unambiguous structure determination in organic chemistry.[6] For 4-Methylpyridine-2-sulfonyl chloride, ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

  • ¹H NMR: Reveals key signals that act as a fingerprint for the molecule. Aromatic protons on the pyridine ring typically resonate between δ 8.6–8.8 ppm, while the methyl group protons appear as a distinct singlet around δ 2.5 ppm.[1]

  • ¹³C NMR: Complements the proton data by identifying each unique carbon environment. The carbons of the pyridine ring and the sulfonyl chloride group have characteristic chemical shifts, with the carbons adjacent to the sulfonyl group appearing in the δ 140–145 ppm range.[1]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl chloride derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Causality: Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak is easily identified.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Standard acquisition parameters for ¹H NMR are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. Its primary utility here is the definitive identification of the sulfonyl chloride moiety.

  • Key Vibrations: The sulfonyl group (S=O) exhibits two strong, characteristic stretching vibrations:

    • Asymmetric Stretch: ~1360-1388 cm⁻¹[1][7]

    • Symmetric Stretch: ~1165-1170 cm⁻¹[1][7] The presence of both intense peaks is strong evidence for the sulfonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for sulfonyl chlorides and pyridine derivatives.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the exact molecular weight of the compound, serving as a final confirmation of its elemental composition. When coupled with a separation technique (like GC or HPLC), it becomes a powerful tool for identifying impurities.

  • Molecular Ion Peak (M⁺): For 4-Methylpyridine-2-sulfonyl chloride (C₆H₆ClNO₂S), the expected monoisotopic mass is 190.98 g/mol .[1][8]

  • Isotopic Pattern: A crucial diagnostic feature is the isotopic pattern of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance results in a characteristic M⁺ and M+2 peak pair, separated by 2 Da, with a 3:1 intensity ratio.[9]

  • Fragmentation: Common fragmentation pathways observed in the mass spectrum include the loss of a chlorine radical (M-35/37) and the loss of sulfur dioxide (M-64).[9]

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. For 4-Methylpyridine-2-sulfonyl chloride, the protonated molecule [M+H]⁺ would be observed at m/z 192.[1]

  • Data Analysis: Analyze the spectrum for the molecular ion peak, the characteristic chlorine isotopic pattern, and plausible fragmentation ions.

Chromatographic Methods for Purity and Quantification

While spectroscopy confirms what the compound is, chromatography tells you how pure it is. These techniques are essential for separating the target compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity analysis and quantification.[6] A well-developed, validated Reverse-Phase (RP)-HPLC method is a self-validating system for quality control.

Trustworthiness: The specificity of an HPLC method is paramount. This is demonstrated by its ability to resolve the main peak from all potential impurities and degradants.[2] Forced degradation studies are often performed to generate these potential degradants and prove the method is "stability-indicating."[10][11]

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: An HPLC system with a UV detector (or preferably a Photodiode Array detector for peak purity analysis).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for its versatility with moderately polar compounds.[12]

  • Mobile Phase: A gradient elution using Acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid for better peak shape) is typical.[13]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.5-1.0 mg/mL).

  • Analysis: Inject the sample and run the gradient method. Monitor the elution at a suitable UV wavelength where the analyte has strong absorbance.

  • Quantification: Purity is typically calculated using an area percent normalization method, assuming all components have a similar response factor at the chosen wavelength. For precise quantification, a calibration curve is generated using a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is highly effective for analyzing volatile and thermally stable compounds.[9] While sulfonyl chlorides can be reactive at high temperatures, GC-MS is often used to analyze them after derivatization into more stable sulfonamides.[9][14] This approach enhances both thermal stability and chromatographic performance.

Experimental Protocol: GC-MS Analysis (via Derivatization)

  • Derivatization:

    • Dissolve a known amount of the sulfonyl chloride sample in an aprotic solvent (e.g., dichloromethane).

    • Add a solution of a simple amine (e.g., diethylamine) and a base to catalyze the reaction, converting the sulfonyl chloride into its corresponding stable sulfonamide.[9]

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.[9][15]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[9][15]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify peaks in the total ion chromatogram. The mass spectrum of each peak can be compared against libraries to identify the main derivative and any impurities.

Thermal Analysis for Stability Assessment

Understanding the thermal stability of an intermediate is crucial for defining safe handling, storage, and reaction conditions.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Expertise & Experience: TGA and DSC provide complementary information about the thermal properties of a material.[16]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures.[16][17]

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, glass transitions, and other thermal events.[16][18]

Experimental Protocol: TGA/DSC Workflow

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum).

  • Instrumentation: Place the sample pan and an empty reference pan into the instrument.

  • Analysis Conditions: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen).[17][18]

  • Data Analysis:

    • TGA Curve: Analyze the thermogram for the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

    • DSC Curve: Analyze the thermogram for endothermic peaks (indicating melting) or exothermic peaks (indicating decomposition).

Overall Analytical Workflow Diagram

workflow cluster_prep Phase 1: Preparation & Initial ID cluster_sep Phase 2: Separation & Quantification cluster_stab Phase 3: Stability & Finalization prep Sample Receipt & Preparation Dissolution in appropriate solvents id Structural Confirmation NMR (¹H, ¹³C) FTIR Direct Infusion MS prep->id sep Purity Assessment HPLC-UV/PDA for non-volatile impurities GC-MS for volatile impurities (often with derivatization) id:f0->sep:f0 id:f1->sep:f0 id:f2->sep:f1 quant Quantification Calibration curve using reference standard Area % for impurity profiling sep->quant stab Stability Analysis TGA for decomposition temp. DSC for melting point & thermal events Forced Degradation Studies quant->stab report Data Compilation & Reporting Generate Certificate of Analysis stab->report

Caption: A comprehensive experimental workflow for the characterization of sulfonyl chloride derivatives.

Comparative Summary of Analytical Techniques

To aid in method selection, the following table objectively compares the primary analytical techniques discussed.

TechniquePrimary Information ProvidedSensitivitySelectivityKey AdvantagesKey Limitations
NMR (¹H, ¹³C) Unambiguous molecular structure, atomic connectivityModerateVery HighProvides the most detailed structural information; non-destructive.Relatively low throughput; requires higher sample amounts.
FTIR Presence of functional groups (e.g., S=O, C=N)ModerateModerateFast, simple, non-destructive; excellent for quick identity checks.Provides limited structural detail; not suitable for quantification.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternVery HighHighConfirms molecular formula; essential for impurity ID when coupled with chromatography.Isomers are often indistinguishable without chromatography.
HPLC-UV/PDA Purity, quantification of components, impurity profileHighHighRobust, reproducible, and the gold standard for purity and assay quantification.Requires a chromophore for UV detection; can be complex to develop methods.
GC-MS Purity and ID of volatile componentsVery HighVery HighExcellent separation for complex mixtures; definitive identification with MS.Requires analyte to be volatile and thermally stable; may need derivatization.[9]
TGA / DSC Thermal stability, decomposition temperature, melting pointLowLowProvides critical data for safe handling and storage conditions.Does not provide structural information on degradants.

Conclusion

The characterization of 4-Methylpyridine-2-sulfonyl chloride and its derivatives is a critical process that relies on the synergistic use of multiple analytical techniques. Spectroscopic methods like NMR, FTIR, and MS are indispensable for structural elucidation, while chromatographic techniques, particularly HPLC, are the cornerstone for assessing purity and quantifying impurities. Thermal analysis provides essential data on the stability of these reactive intermediates.

A robust analytical strategy, grounded in validated methods, is not just a regulatory requirement but a fundamental component of scientific integrity. It ensures that these vital building blocks meet the high standards of quality and consistency demanded in the development of new pharmaceuticals and advanced materials.

References

A Researcher's Guide to the Spectroscopic Characterization of 4-Methyl-pyridine-2-sulfonyl Chloride and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine sulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility as precursors to sulfonamides, a privileged functional group in medicinal chemistry, necessitates rigorous and unambiguous structural characterization. 4-Methyl-pyridine-2-sulfonyl chloride, with its strategic methyl substitution, offers unique reactivity and solubility profiles, but its structural confirmation—and differentiation from key analogues like the parent Pyridine-2-sulfonyl chloride and isomeric variants—demands a multi-faceted spectroscopic approach.

This guide provides an in-depth comparative analysis of this compound and its analogues using the principal techniques of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causality behind experimental choices and the structural rationale for the observed spectral differences. Every protocol described is designed to be a self-validating system, ensuring researchers can confidently apply these methods to their own workflows.

Comparative Molecular Structures

The primary compounds under review are this compound, its parent compound Pyridine-2-sulfonyl chloride, and the constitutional isomer, 6-Methyl-pyridine-2-sulfonyl chloride. The electronic and steric effects imparted by the methyl group's presence and position are the primary drivers of the spectroscopic differences we will explore.

Molecular_Structures cluster_0 This compound cluster_1 Pyridine-2-sulfonyl chloride cluster_2 6-Methyl-pyridine-2-sulfonyl chloride 4M P 6M

Caption: Molecular structures of the primary compound and its key analogues.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as a rapid and effective tool for confirming the presence of the critical sulfonyl chloride functional group.[1][2] The primary diagnostic signals are the strong asymmetric and symmetric stretching vibrations of the S=O bonds.

Experimental Insight: The inherent reactivity of sulfonyl chlorides with atmospheric moisture necessitates meticulous sample handling. Samples should be prepared as a KBr pellet or a mull in an inert medium (e.g., Nujol) under a dry atmosphere to prevent hydrolysis to the corresponding sulfonic acid, which would drastically alter the spectrum.

Comparative Analysis: The defining characteristic of these compounds in an IR spectrum is the presence of two intense absorption bands corresponding to the sulfonyl chloride group.[2][3]

  • Asymmetric S=O Stretch: Typically observed in the 1360-1410 cm⁻¹ region.

  • Symmetric S=O Stretch: Found in the 1170-1204 cm⁻¹ region.

For This compound , these peaks are reliably found at approximately 1360 cm⁻¹ and 1170 cm⁻¹.[3] The position of the methyl group on the pyridine ring has a minimal effect on the frequencies of these S=O stretches, as they are primarily influenced by the immediate electronic environment of the SO₂Cl group. Therefore, while IR spectroscopy is excellent for confirming the presence of the sulfonyl chloride moiety across all three analogues, it is not a primary tool for distinguishing between them. Other subtle differences in the C-H and C=N stretching regions (around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively) exist but are often too complex to allow for unambiguous isomer identification without significant computational support.[4][5]

CompoundAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)Source
This compound ~1360~1170[3]
Pyridine-2-sulfonyl chloride Expected: 1370-1410Expected: 1170-1200[2]
6-Methyl-pyridine-2-sulfonyl chloride Expected: 1360-1410Expected: 1170-1200[2]

¹H NMR Spectroscopy: Probing the Electronic Environment

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers, providing precise information about the electronic environment of each proton in the molecule.[1]

Experimental Insight: The choice of solvent is critical. Due to the high reactivity of the sulfonyl chloride group, especially towards nucleophilic solvents, aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are mandatory to prevent sample degradation.[1] CDCl₃ is often preferred for its excellent signal resolution.

Comparative Analysis: The analysis focuses on two regions: the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region (for the methyl protons, δ 2.0-3.0 ppm).

  • Pyridine-2-sulfonyl chloride (The Parent Compound): This molecule exhibits a complex splitting pattern for its four aromatic protons. The proton adjacent to the nitrogen (H6) is the most deshielded due to the inductive effect of the nitrogen atom, appearing as a doublet around δ 8.84 ppm.[6] The remaining protons (H3, H4, H5) appear as a multiplet between δ 7.68-8.15 ppm.[6]

  • This compound: The introduction of an electron-donating methyl group at the 4-position causes predictable changes.

    • Methyl Signal: A sharp singlet appears around δ 2.5 ppm, integrating to 3 protons.[3]

    • Aromatic Signals: The methyl group shields the adjacent protons (H3 and H5). The aromatic protons resonate in the δ 8.6–8.8 ppm range.[3] The symmetry introduced by the C4-substituent simplifies the splitting pattern compared to the parent compound.

  • 6-Methyl-pyridine-2-sulfonyl chloride: Placing the methyl group at the 6-position, adjacent to the nitrogen, introduces both electronic and steric effects.

    • Methyl Signal: This methyl group is deshielded compared to the 4-methyl analogue due to its proximity to the electronegative nitrogen, and its signal would be expected further downfield, likely > δ 2.6 ppm.

    • Aromatic Signals: The H6 proton is now replaced by the methyl group. The remaining three aromatic protons (H3, H4, H5) will form a distinct multiplet, with H3 being significantly influenced by the adjacent sulfonyl chloride group.

CompoundMethyl Signal (δ ppm)Aromatic Signals (δ ppm)Key Differentiator
This compound ~2.5 (s, 3H)[3]~8.6-8.8 (m, 3H)[3]Singlet at ~2.5 ppm; simplified aromatic pattern.
Pyridine-2-sulfonyl chloride N/A~7.68-8.15 (m, 3H), ~8.84 (d, 1H)[6]No methyl signal; distinct downfield doublet for H6.
6-Methyl-pyridine-2-sulfonyl chloride Expected: >2.6 (s, 3H)Expected complex multiplet for 3HNo downfield H6 doublet; methyl signal is present.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a direct map of the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Experimental Insight: Standard proton-decoupled ¹³C NMR experiments are sufficient. The same aprotic solvents used for ¹H NMR are required. Acquisition times may need to be longer due to the lower natural abundance of ¹³C and its longer relaxation times.

Comparative Analysis: The key carbons to observe are the sulfonyl-bearing carbon (C2), the methyl-bearing carbon (C4 or C6), and the other pyridine ring carbons.

  • Pyridine-2-sulfonyl chloride: The C2 carbon, directly attached to the strongly electron-withdrawing SO₂Cl group, will be significantly deshielded. The C6 carbon will also be downfield due to the influence of the nitrogen.

  • This compound: The presence of the methyl group introduces a notable upfield (shielding) effect on the C4 carbon to which it is attached. The C2 carbon is reported to appear in the δ 140–145 ppm range.[3] The methyl carbon itself will give a signal in the aliphatic region, typically around δ 20-25 ppm. The influence of substituents on pyridine ¹³C chemical shifts is a well-studied phenomenon that allows for predictable assignments.[7][8]

  • 6-Methyl-pyridine-2-sulfonyl chloride: The C6 carbon will be shifted significantly upfield compared to its position in the parent compound due to the attachment of the methyl group. Conversely, the C2 carbon's chemical shift will be less affected by this substitution pattern compared to the 4-methyl isomer.

CompoundC-SO₂Cl (C2) (δ ppm)C-CH₃ (δ ppm)CH₃ (δ ppm)Source/Reference Principle
This compound ~140-145[3]~150-160~20-25[3][9]
Pyridine-2-sulfonyl chloride Expected: ~145-155N/AN/A[7][10]
6-Methyl-pyridine-2-sulfonyl chloride Expected: ~140-150~155-165~20-25[7][10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.[1]

Experimental Insight: Electron Ionization (EI) is a common technique that provides rich fragmentation data. Electrospray Ionization (ESI), a softer technique, is excellent for confirming the molecular weight via the protonated molecular ion [M+H]⁺.[3] Coupling MS with Gas Chromatography (GC-MS) is ideal for analyzing the purity of these reactive compounds, though care must be taken to use thermal conditions that do not cause on-column degradation.[11]

Comparative Analysis: The most immediate differentiator is the molecular weight.

  • Molecular Ion (M⁺): The nominal mass of Pyridine-2-sulfonyl chloride is 177 g/mol , while the methylated analogues are 191 g/mol .

  • Isotopic Pattern: A crucial validation step is observing the characteristic M/M+2 isotopic pattern for the molecular ion, with a ratio of approximately 3:1, confirming the presence of a single chlorine atom (³⁵Cl/³⁷Cl).[2]

  • Fragmentation: All three compounds are expected to exhibit common fragmentation pathways for sulfonyl chlorides, including the loss of a chlorine radical (•Cl, M-35/37) and the loss of sulfur dioxide (SO₂, M-64).[1] For the methylated analogues, an additional fragmentation pathway involving the loss of the methyl group or cleavage of the pyridine ring may be observed.

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation
This compound 191.63[12]192Loss of •Cl, SO₂
Pyridine-2-sulfonyl chloride 177.61[13]178Loss of •Cl, SO₂
6-Methyl-pyridine-2-sulfonyl chloride 191.63[14]192Loss of •Cl, SO₂

Standard Operating Protocols

The following protocols represent a validated workflow for the comprehensive analysis of pyridine sulfonyl chlorides.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Receipt (Store under N₂/Ar) IR FT-IR Analysis (KBr Pellet) Sample->IR NMR_Prep Sample Prep for NMR (0.5 mL CDCl₃, inert atm.) Sample->NMR_Prep MS_Prep Sample Prep for MS (Dilute in ACN/MeOH) Sample->MS_Prep Data_Analysis Data Integration & Analysis IR->Data_Analysis H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Prep->C13_NMR H1_NMR->Data_Analysis C13_NMR->Data_Analysis MS LC-MS or GC-MS Acquisition MS_Prep->MS MS->Data_Analysis Report Structure Confirmation & Purity Report Data_Analysis->Report

Caption: A validated workflow for the spectroscopic analysis of sulfonyl chlorides.

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: In a glovebox or under a steady stream of nitrogen, accurately weigh 5-10 mg of the sulfonyl chloride into a clean, dry NMR tube.

  • Solvation: Add approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃, stored over molecular sieves).

  • Mixing: Cap the NMR tube securely and invert several times to ensure complete dissolution.

  • Acquisition:

    • ¹H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. An increased number of scans (e.g., 128 or more) will likely be necessary.

  • Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Preparation (KBr Pellet): In a dry environment, grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pressing: Transfer the mixture to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Collect at least 16 scans and perform a background subtraction using an empty sample holder.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (ESI)
  • Preparation: Prepare a stock solution of the sample at ~1 mg/mL in acetonitrile or methanol. Create a dilute working solution (~1-10 µg/mL) from the stock solution.

  • Acquisition: Infuse the sample directly or via an LC system into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-300).

Conclusion

The unambiguous characterization of this compound and its differentiation from key analogues is readily achievable through a systematic and multi-technique spectroscopic approach. While IR spectroscopy provides rapid confirmation of the essential sulfonyl chloride functional group, it is the combination of ¹H and ¹³C NMR that allows for definitive isomeric assignment. ¹H NMR, in particular, serves as the primary tool for distinguishing between the 4-methyl, 6-methyl, and unsubstituted analogues through unique chemical shifts and splitting patterns in the aromatic and aliphatic regions. Mass spectrometry provides the final, crucial confirmation of molecular weight and elemental composition. By employing the validated protocols and analytical logic outlined in this guide, researchers can ensure the structural integrity of these vital synthetic intermediates, underpinning the reliability and success of their research and development endeavors.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Picolyl Sulfones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Picolyl sulfones are privileged structural motifs in modern drug discovery and organic synthesis. Their unique electronic properties, arising from the interplay between the electron-withdrawing sulfonyl group and the pyridine ring, make them valuable as intermediates and as bioactive molecules themselves.[1] Traditionally, their synthesis has often relied on the nucleophilic substitution of picolyl halides with sulfinate salts. While effective, this approach can be limited by the availability and stability of the requisite picolyl halides and may not be compatible with sensitive functional groups.

This guide provides a comparative analysis of modern, alternative strategies for the synthesis of picolyl sulfones and related structures. We will move beyond simple reagent lists to explore the mechanistic underpinnings, strategic advantages, and practical considerations of each method. The focus is on providing researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific target molecules.

Comparison of Key Synthetic Strategies

Methodology Primary Reagents Key Advantages Limitations Product Type
Formal Picolyl C–H Activation 4-Alkylpyridines, Aryl Sulfonyl Chlorides, Et3N, DMAP (cat.)Direct functionalization of unactivated C(sp³)–H bonds; avoids pre-functionalized starting materials.[2][3]Primarily demonstrated for 4-alkylpyridines; 2-substituted pyridines may be unreactive; alkyl sulfonyl chlorides are not suitable.[2]Aryl Picolyl Sulfones
Metal-Free C–C Coupling Picolyl Amides, Allenyl SulfoneMild, metal-free conditions; excellent functional group tolerance; utilizes readily available picolyl amides.[4][5][6]Produces vinyl sulfones, not simple picolyl sulfones; requires a specific allenyl sulfone reagent.Vinyl Sulfones
Emerging Photocatalytic Methods Varies (e.g., Alkenes, Sulfonylating Agents, Photocatalyst)Extremely mild conditions (visible light); high functional group tolerance; enables novel bond disconnections.[7][8]Field is still developing; substrate scope for picolyl derivatives may not be fully explored.Varies (e.g., Alkenyl, Cyclic Sulfones)
Electrochemical Synthesis Varies (e.g., Anilines, Sulfinic Acids)Green chemistry approach (uses electrons as reagents); high selectivity achievable by tuning potential; avoids harsh oxidants/reductants.[9][10]Requires specialized electrochemical equipment; reaction optimization can be complex.Varies (e.g., Aryl Sulfones)

Method 1: Direct C-Sulfonylation via Formal Picolyl C–H Activation

One of the most significant recent advancements is the direct functionalization of the picolyl C(sp³)–H bond. This strategy circumvents the need for pre-halogenated pyridines, offering a more atom-economical and convergent approach. A notable example is the C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides.[2][3]

Mechanistic Rationale

The reaction is proposed to proceed through a unique pathway that does not involve a direct C–H activation event in the traditional sense. Instead, it leverages the inherent reactivity of the pyridine nitrogen. The process is believed to involve initial N-sulfonylation of the pyridine by the aryl sulfonyl chloride, forming a pyridinium salt. A base, such as triethylamine (Et3N), then mediates deprotonation of the acidic picolyl protons to yield a reactive alkylidene dihydropyridine intermediate. This intermediate then reacts with a second equivalent of the sulfonyl chloride at the carbon atom, followed by N-desulfonylation during aqueous workup to afford the final picolyl sulfone.[2] The catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for increasing the reaction rate.[2]

C_H_Activation_Mechanism cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: C-Sulfonylation cluster_3 Step 4: Workup Py 4-Alkylpyridine Pyridinium N-Sulfonyl Pyridinium Salt Py->Pyridinium DMAP (cat.) TsCl1 ArSO₂Cl TsCl1->Pyridinium Intermediate Alkylidene Dihydropyridine Intermediate Pyridinium->Intermediate -H⁺ Base Et₃N Base->Intermediate Sulfonylated_Int N,C-Disulfonylated Adduct Intermediate->Sulfonylated_Int TsCl2 ArSO₂Cl (2nd equiv.) TsCl2->Sulfonylated_Int Product Aryl Picolyl Sulfone Sulfonylated_Int->Product N-Desulfonylation Workup Aqueous Acidic Workup Workup->Product

Caption: Proposed mechanism for formal picolyl C–H activation.

Experimental Protocol: Synthesis of (4-Pyridinylmethyl) Phenyl Sulfone

To a solution of 4-picoline (1.0 mmol) and p-toluenesulfonyl chloride (2.5 mmol) in dichloromethane (5 mL) is added triethylamine (3.0 mmol) and a catalytic amount of DMAP (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryl picolyl sulfone.

This protocol demonstrates a robust method that tolerates a broad range of functional groups on the aryl sulfonyl chloride, including esters, ketones, and halides.[2]

Method 2: Metal-Free Synthesis of Vinyl Sulfones from Picolyl Amides

An innovative, metal-free approach utilizes the C(sp³)–H bond adjacent to the pyridine ring to construct more complex vinyl sulfones. This transformation involves the reaction of pharmacologically relevant picolyl amides with an allenyl sulfone, proceeding under remarkably mild conditions without the need for any metal catalyst or additives.[4][5][6]

Mechanistic Rationale

Mechanistic studies suggest a rare reaction pathway initiated by the pyridine nitrogen of the picolyl amide.[5][6] The pyridine acts as a nucleophile, attacking the central carbon of the allenyl sulfone. This initial attack triggers a cascade that leads to the in-situ generation of a sulfinate anion. This sulfinate anion is the key intermediate that mediates the subsequent C–H functionalization at the picolyl position, ultimately leading to the vinyl sulfone product.[5] This method is a testament to the power of leveraging the inherent reactivity of the substrate itself to drive a complex transformation.

Allenyl_Sulfone_Workflow cluster_workflow Experimental Workflow Start Combine Picolyl Amide and Allenyl Sulfone in Solvent (e.g., Toluene) Heat Heat Reaction Mixture (e.g., 80-100 °C) Start->Heat Monitor Monitor Progress (TLC / LCMS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolate Pure Vinyl Sulfone Product Purify->Product

Caption: General workflow for metal-free vinyl sulfone synthesis.

Experimental Protocol: Synthesis of a Vinyl Sulfone Derivative

A flame-dried round-bottomed flask is charged with the 2-picolyl amide (0.2 mmol, 1.0 equiv) and 1-methyl-4-(propa-1,2-dien-1-ylsulfonyl)benzene (0.4 mmol, 2.0 equiv). Anhydrous toluene (2.0 mL) is added, and the flask is equipped with a reflux condenser. The reaction mixture is heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the solvent is removed in vacuo. The resulting residue is purified directly by flash column chromatography on silica gel to yield the vinyl sulfone product.

This procedure highlights the operational simplicity of the method. The reaction exhibits good functional group tolerance, accommodating various amides, including those derived from heterocycles and those bearing common protecting groups.[4]

Emerging Horizons: Photocatalytic and Electrochemical Strategies

While specific protocols for picolyl sulfone synthesis are still emerging, general advances in photocatalysis and electrochemistry offer exciting future possibilities. These techniques provide access to sulfonyl radicals and other reactive intermediates under exceptionally mild conditions, promising new avenues for C–S bond formation.[7][9]

  • Photocatalysis: Visible-light photocatalysis can generate sulfonyl radicals from sources like sulfonyl chlorides or sodium sulfinates.[11] These radicals can then engage in additions to C-C multiple bonds or participate in C–H functionalization reactions, offering a powerful toolkit for constructing sulfone-containing molecules with high precision.[7][8]

  • Electrochemistry: Electrochemical methods provide a green and highly tunable platform for synthesis.[9] By controlling the electrode potential, specific intermediates can be generated with high selectivity, enabling reactions that are difficult to achieve with conventional chemical reagents. The electrochemical oxidation of phenols in the presence of sulfinic acids, for example, has been shown to produce sulfonyl derivatives efficiently.[10] Adapting such methods for picolyl substrates is a promising area for future research.

Conclusion and Authoritative Insights

The synthesis of picolyl sulfones has evolved significantly beyond classical substitution reactions. The advent of direct C–H functionalization provides a powerful and convergent route, minimizing the need for pre-functionalized starting materials. For the synthesis of more complex vinyl sulfones, metal-free methods utilizing allenyl sulfones offer mild conditions and excellent functional group compatibility.

For the modern medicinal or process chemist, the choice of reagent is dictated by the specific synthetic challenge. For direct arylsulfonylation of a simple 4-alkylpyridine, the formal C–H activation method is highly attractive. When the goal is to incorporate a vinyl sulfone moiety onto a picolyl amide scaffold, the allenyl sulfone route is superior. Looking forward, the continued development of photocatalytic and electrochemical methods will undoubtedly unlock new, even more efficient and sustainable pathways to this important class of molecules.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Methyl-pyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a critical determinant of reaction success, yield, and the safety of the final active pharmaceutical ingredient (API). 4-Methyl-pyridine-2-sulfonyl chloride is a vital building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its inherent reactivity, while synthetically valuable, also makes it susceptible to degradation and the formation of impurities, necessitating robust analytical methods for purity assessment.[3]

This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure a self-validating system for quality control.

Synthesis and Potential Impurities

The synthesis of this compound hydrochloride typically involves the chlorosulfonation of 4-methylpyridine.[1] A common method is the reaction of 4-methylpyridine with chlorosulfonic acid, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt.[1] Key parameters to control during this synthesis to minimize side reactions include maintaining a low temperature (below 5°C) and using an appropriate molar ratio of reactants.[1]

Common impurities that can arise during synthesis or storage include:

  • 4-Methylpyridine-2-sulfonic acid: The primary hydrolysis product. Sulfonyl chlorides are highly reactive towards water and can readily hydrolyze.[4]

  • Unreacted 4-methylpyridine: Incomplete reaction can leave starting material in the final product.

  • Over-sulfonated byproducts: Dichloride derivatives can form, particularly when using harsher chlorinating agents like thionyl chloride (SOCl₂).[1]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., dichloromethane, ethanol) may be present.[1]

The hydrochloride salt form of this compound is often preferred as it enhances stability and solubility, which is advantageous for storage and handling.[1]

Core Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. Spectroscopic and chromatographic techniques are the cornerstones of this assessment.[3]

Spectroscopic Methods: Unambiguous Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure and are invaluable for confirming the identity of the synthesized compound and identifying major impurities.[3]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for structural elucidation and purity assessment.[3][5]

  • ¹H NMR: Provides information on the chemical environment of protons. For this compound, the aromatic protons on the pyridine ring are expected to resonate between δ 8.6–8.8 ppm, and the methyl group protons will appear as a singlet around δ 2.5 ppm.[1]

  • ¹³C NMR: Offers insight into the carbon skeleton. The carbons of the sulfonyl chloride group typically appear in the δ 140–145 ppm range.[1]

Why NMR? NMR provides a detailed fingerprint of the molecule, allowing for the unambiguous identification of the target compound and the potential detection of impurities with distinct chemical shifts. The integration of proton signals can also be used for quantitative analysis (qNMR).[3]

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound.

  • Solvent Selection: Dissolve the sample in a suitable deuterated aprotic solvent such as chloroform-d (CDCl₃), acetone-d₆, or DMSO-d₆. Aprotic solvents are crucial to prevent hydrolysis of the sulfonyl chloride.[3]

  • Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Process the spectrum and compare the chemical shifts and integration values with a reference standard or expected values.

Proton Expected Chemical Shift (δ ppm)
Pyridine Ring Protons8.6 - 8.8
Methyl Group Protons~2.5 (singlet)

Data synthesized from literature values.[1]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

  • Key Peaks: The presence of the sulfonyl group is confirmed by characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically appearing around 1360 cm⁻¹ and 1170 cm⁻¹, respectively.[1]

Why FT-IR? It provides a quick and effective way to confirm the successful formation of the sulfonyl chloride functional group.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide fragmentation patterns that aid in structural confirmation.

  • Expected Mass: Electrospray ionization mass spectrometry (ESI-MS) is a common technique. For this compound, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 207.1.[1]

Why MS? It provides definitive confirmation of the molecular weight, a critical piece of data for identity verification.

Chromatographic Methods: The Gold Standard for Purity and Quantification

Chromatographic techniques are indispensable for separating the target compound from impurities and for accurate quantitative analysis.[3]

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for purity assessment.

Why HPLC? HPLC offers excellent resolution for separating closely related compounds, making it ideal for detecting and quantifying impurities. It is the method of choice for determining the percentage purity of the main component.

Experimental Protocol: HPLC Analysis of this compound

  • Column: A C18 reversed-phase column is typically used.[1]

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.[1] For pyridine-containing compounds, a buffer such as tetrabutylammonium hydroxide phosphate can be used to improve peak shape.[4]

  • Detection: UV detection at 254 nm is suitable for the pyridine ring.[1]

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak.

A typical HPLC method might show the target compound eluting at around 8.2 minutes.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[1][5]

Why GC-MS? It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for analyzing volatile components.

Experimental Protocol: GC-MS for Residual Solvent Analysis

  • Column: A non-polar or medium-polarity column, such as an RTX-5MS, is suitable.[6]

  • Carrier Gas: Helium or hydrogen can be used as the carrier gas.[6][7]

  • Temperature Program: A temperature gradient is used to separate the solvents based on their boiling points. For example, starting at 50°C and ramping up to 300°C.[6]

  • Sample Preparation: Dissolve the sample in a suitable solvent.

  • Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra to identify and quantify any residual solvents, adhering to guidelines such as ICH Q3C.[1]

Derivatization for GC-MS: Due to the reactivity and potential thermal degradation of sulfonyl chlorides, derivatization may be necessary for accurate quantitative analysis of the main component by GC.[3] This can be achieved by reacting the sulfonyl chloride with an amine (e.g., diethylamine) to form a more stable sulfonamide.[3]

Visualization of the Analytical Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Checks Synthesis Synthesized This compound FTIR FT-IR Confirmation of S=O bonds Synthesis->FTIR NMR NMR Spectroscopy (¹H & ¹³C) FTIR->NMR MS Mass Spectrometry (ESI-MS) NMR->MS HPLC HPLC-UV (Purity Assay) MS->HPLC GCMS GC-MS (Residual Solvents) HPLC->GCMS

Caption: Workflow for the comprehensive purity assessment of this compound.

Comparison with Alternative Sulfonylating Agents

While this compound is a versatile reagent, other sulfonylating agents are available. The choice of reagent often depends on factors like reactivity, selectivity, and cost.

Reagent Key Advantages Key Disadvantages
This compound Good reactivity, stable hydrochloride salt available.[1]Can be prone to hydrolysis.
Benzenesulfonyl chloride Readily available, well-characterized reactivity.Can be highly reactive and may require careful handling.[8]
p-Toluenesulfonyl chloride (TsCl) Widely used, stable solid.Can be less reactive than other sulfonyl chlorides.
Thionyl chloride (SOCl₂) Powerful chlorinating agent.Can lead to over-chlorination and byproducts.[1]

The purity of the chosen sulfonylating agent directly impacts the outcome of subsequent reactions. The analytical methods described in this guide are broadly applicable to these alternatives, with appropriate adjustments to chromatographic conditions and spectroscopic interpretation.

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][10]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.[10]

  • Moisture: Avoid contact with moisture to prevent hydrolysis and the release of corrosive hydrochloric acid.[8][9] Store in a tightly sealed container in a dry environment.[8][10]

Conclusion

The rigorous assessment of the purity of synthesized this compound is paramount for its successful application in research and development. A combination of spectroscopic techniques (NMR, FT-IR, MS) for structural confirmation and chromatographic methods (HPLC, GC-MS) for purity determination and impurity profiling provides a robust and self-validating quality control strategy. By understanding the principles behind each technique and implementing detailed analytical protocols, researchers can ensure the quality and reliability of this critical synthetic intermediate.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-Methyl-pyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Methyl-pyridine-2-sulfonyl Moiety

In the landscape of modern medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic feasibility, structural diversity, and ultimately, the biological activity of the resulting compounds. 4-Methyl-pyridine-2-sulfonyl chloride has emerged as a highly versatile and privileged scaffold.[1][2] Its structure, featuring a reactive sulfonyl chloride group and a substituted pyridine ring, provides an ideal foundation for the synthesis of a wide array of derivatives.[2] The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1] This reactivity is the cornerstone of its utility, allowing for the systematic exploration of chemical space to identify novel therapeutic agents.

This guide provides a comparative analysis of the biological activities of various classes of compounds synthesized using this compound as the core building block. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data and detailed protocols to offer researchers a comprehensive and practical resource for drug discovery and development.

Part 1: Anticancer Activity of Pyridine Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone of many clinically approved drugs, and its incorporation into novel molecular frameworks is a proven strategy in anticancer drug discovery.[3] Derivatives of this compound have been investigated as potent anti-proliferative agents, demonstrating efficacy against a range of human cancer cell lines.[4][5]

A notable strategy involves the synthesis of hybrid molecules that combine the pyridine sulfonamide scaffold with other pharmacologically active moieties. For instance, novel sulfonamide derivatives have been shown to act as potent activators of tumor pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism, leading to selective antiproliferative effects against lung cancer cells.[3] Other studies have focused on creating analogues of natural products with enhanced growth inhibition of human cancer cells.[6]

Comparative Analysis of Anticancer Efficacy

The following table summarizes the in vitro cytotoxic activity of representative compounds derived from this compound against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a quantitative comparison of their potency against standard chemotherapeutic agents.

Compound ClassSpecific CompoundTarget Cell LineIC50 (µM)Reference DrugRef. Drug IC50 (µM)Reference
Imidazopyrimidine SulfonamideCompound 9bA549 (Lung)0.87Doxorubicin1.25[3]
Phenanthroindolizidine SulfonamideCompound 5bCaki-1 (Renal)0.004Doxorubicin0.05[6]
Triazolyl Nucleoside SulfonamideCompound 5iRCC4 (Renal)1.5AICAR>100[7]
Thiazoline MethanesulfonamideCompound 2iCOLO-205 (Colon)>10--[5]

This table is a representative summary. IC50 values can vary based on experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening test for novel anticancer compounds.[8]

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a standard reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration. A lower IC50 value indicates greater cytotoxic potency.[9][10]

Workflow for Preclinical Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel compounds for anticancer activity.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assessment cluster_analysis Data Analysis & Selection start 4-Methyl-pyridine- 2-sulfonyl chloride cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7) start->cell_culture Synthesize Derivatives cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) cell_culture->cytotoxicity_assay Treat cells ic50 IC50 Determination cytotoxicity_assay->ic50 Measure viability selectivity Selectivity Index Calculation (Cancer vs. Normal Cells) ic50->selectivity Test on normal cells comparison Compare IC50 & Selectivity to Standard Drugs selectivity->comparison lead_selection Lead Compound Selection comparison->lead_selection antimicrobial_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate Wells inoculum->inoculate dilution Perform Serial Dilutions of Test Compound in Broth dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) macrophage Macrophage stimulus->macrophage nfkb NF-κB Activation macrophage->nfkb Signal Transduction cox2 COX-2 Upregulation nfkb->cox2 inos iNOS Upregulation nfkb->inos prostaglandins Prostaglandins cox2->prostaglandins Arachidonic Acid Metabolism no Nitric Oxide (NO) inos->no L-Arginine Metabolism inflammation Inflammation prostaglandins->inflammation no->inflammation i_nfkb Inhibit NF-κB i_nfkb->nfkb i_cox2 Inhibit COX-2 i_cox2->cox2 i_inos Inhibit iNOS i_inos->inos

References

A Comparative Guide to the Reaction Kinetics of Pyridine Sulfonyl Chlorides for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Sulfonyl Chlorides in Medicinal Chemistry

In the landscape of modern drug discovery and synthetic chemistry, pyridine sulfonyl chlorides have emerged as indispensable building blocks. Their utility is rooted in the prevalence of the sulfonamide functional group in a vast array of therapeutic agents, owing to its ability to mimic a peptide bond, act as a transition-state analogue, and engage in crucial hydrogen bonding interactions with biological targets. The pyridine moiety itself is a key pharmacophore, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability. Consequently, the strategic formation of pyridyl sulfonamides through the reaction of pyridine sulfonyl chlorides with amines is a cornerstone of many synthetic endeavors.[1][2]

This guide provides an in-depth comparative analysis of the reaction kinetics of the three positional isomers of pyridine sulfonyl chloride: pyridine-2-sulfonyl chloride, pyridine-3-sulfonyl chloride, and pyridine-4-sulfonyl chloride. Understanding the nuances of their reactivity is paramount for researchers and drug development professionals to optimize reaction conditions, predict outcomes, and design efficient synthetic routes. This study delves into the electronic factors governing their reactivity, presents a framework for their kinetic comparison, and provides a robust experimental protocol for researchers to validate these principles in their own laboratories.

Theoretical Framework: Electronic Effects Governing Reactivity

The reactivity of pyridine sulfonyl chlorides in nucleophilic substitution reactions is profoundly influenced by the position of the sulfonyl chloride group relative to the ring nitrogen. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing effect on the pyridine ring. This effect is not uniform across all positions and is key to understanding the differential reactivity of the isomers.

The reaction with a nucleophile, such as a primary or secondary amine, proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. This is generally considered to be a bimolecular nucleophilic substitution (SN2)-like mechanism.[3][4] The rate of this reaction is therefore highly dependent on the electrophilicity of the sulfur atom.

The pyridine ring's electronic landscape can be summarized as follows:

  • Positions 2 (ortho) and 4 (para): These positions are significantly electron-deficient due to the strong -I (inductive) and -M (mesomeric) effects of the ring nitrogen. This electron deficiency is relayed to the sulfonyl chloride group, increasing the electrophilicity of the sulfur atom and thus accelerating the rate of nucleophilic attack.[5][6]

  • Position 3 (meta): This position is less affected by the nitrogen's electron-withdrawing mesomeric effect and is primarily influenced by the inductive effect. Consequently, the sulfur atom of pyridine-3-sulfonyl chloride is less electrophilic compared to the 2- and 4-isomers.[5]

This differential activation leads to a predictable trend in reactivity among the three isomers.

Comparative Reaction Kinetics

Pyridine Sulfonyl Chloride IsomerPosition of -SO₂ClExpected Relative ReactivityRationale
Pyridine-4-sulfonyl chloride 4- (para)HighestThe sulfonyl chloride group is at the position of maximum electron deficiency due to the strong resonance and inductive effects of the ring nitrogen, leading to the most electrophilic sulfur atom.
Pyridine-2-sulfonyl chloride 2- (ortho)IntermediateSimilar to the 4-position, the 2-position is highly electron-deficient. However, steric hindrance from the adjacent nitrogen atom may slightly impede the approach of the nucleophile compared to the 4-isomer.
Pyridine-3-sulfonyl chloride 3- (meta)LowestThe sulfonyl chloride group is at a position that is not activated by the resonance effect of the ring nitrogen. The sulfur atom is therefore significantly less electrophilic.[5]

This reactivity trend is a critical consideration for synthetic chemists. For instance, reactions with the less reactive pyridine-3-sulfonyl chloride may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve comparable yields to those with the 2- and 4-isomers.

Reaction Mechanism

The reaction of a pyridine sulfonyl chloride with a primary amine to form a sulfonamide proceeds through a well-established nucleophilic substitution pathway. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a trigonal bipyramidal transition state.[3][4]

  • Chloride Elimination: The chloride ion, being a good leaving group, is expelled from the transition state.

  • Deprotonation: A base, which can be another molecule of the amine reactant or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final, stable sulfonamide product.

Kinetic Analysis Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Py-SO₂Cl, Amine, Buffer) det_lambda Determine Analytical Wavelength (λ_max) prep_stock->det_lambda equilibrate Equilibrate Spectrophotometer and Cuvette to Temp mix_reagents Mix Buffer and Amine in Cuvette equilibrate->mix_reagents initiate_rxn Initiate Reaction with Py-SO₂Cl mix_reagents->initiate_rxn record_abs Record Absorbance vs. Time initiate_rxn->record_abs fit_data Fit A vs. t to First-Order Equation to get k_obs record_abs->fit_data calc_k2 Calculate Second-Order Rate Constant (k₂ = k_obs / [Amine]) fit_data->calc_k2 compare Compare k₂ for 2-, 3-, and 4-Isomers calc_k2->compare

References

A Senior Application Scientist's Guide to Sulfonylating Agents: A Cost-Benefit Analysis of 4-Methyl-pyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern organic synthesis, particularly in pharmaceutical and agrochemical development, the choice of a sulfonylating agent is a critical decision that impacts reaction efficiency, scalability, and overall project cost. While traditional reagents like p-toluenesulfonyl chloride (TsCl) are ubiquitous, specialized reagents such as 4-Methyl-pyridine-2-sulfonyl chloride offer unique advantages in specific contexts. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance, reactivity, and economic viability against common alternatives. Through a detailed examination of reaction mechanics, experimental protocols, and cost structures, we aim to equip researchers and process chemists with the insights needed to make informed decisions for their synthetic challenges.

Introduction: The Critical Role of Sulfonylation in Synthesis

The introduction of a sulfonyl group (-SO₂) is a cornerstone transformation in organic chemistry. The resulting sulfonamides and sulfonate esters are prevalent motifs in a vast array of biologically active compounds, including antibiotics, diuretics, and enzyme inhibitors.[1][2] The choice of the sulfonyl chloride (R-SO₂Cl) reagent dictates not only the success of the sulfonylation step but also the ease of purification and the overall process economy.

Traditionally, aryl sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride have been the workhorses of the field.[3][4] However, their application can be hampered by issues of reactivity, selectivity, and challenging work-up procedures. This has spurred the development of alternative reagents, among which heteroaromatic sulfonyl chlorides, such as this compound, have emerged as powerful tools for complex molecule synthesis.[5][6]

Profiling the Reagent: this compound

This compound is a specialized reagent characterized by a pyridine ring bearing a sulfonyl chloride at the 2-position and a methyl group at the 4-position.[7][8] Its hydrochloride salt is often used to improve stability and handling.[7] The unique electronic properties of the pyridine ring significantly influence the reactivity of the sulfonyl chloride group.

Key Physicochemical Features:

  • Enhanced Reactivity: The electron-withdrawing nature of the pyridine nitrogen at the ortho-position increases the electrophilicity of the sulfur atom, making it highly reactive towards nucleophiles like amines and alcohols.

  • Byproduct Solubility: A key practical advantage lies in the nature of the byproduct. Upon reaction, the pyridinyl moiety forms a water-soluble pyridinium salt. This property drastically simplifies purification, as the byproduct can be efficiently removed with a simple aqueous acid wash, a significant advantage over the often-tedious removal of toluenesulfonic acid or its salts derived from TsCl.[9]

  • Stability: While highly reactive, the pyridine-2-sulfonyl chloride scaffold can be less stable than its benzenoid counterparts, sometimes requiring more careful handling and storage.[10]

Comparative Analysis: this compound vs. Alternatives

To conduct a thorough cost-benefit analysis, we compare this compound (4-MPSC) with two widely used alternatives: p-Toluenesulfonyl chloride (TsCl) and 2-Nitrobenzenesulfonyl chloride (NsCl).

G cluster_benefit Benefit Analysis cluster_cost Cost Analysis Reactivity Reactivity Work-up Work-up Selectivity Selectivity Reagent_Cost Reagent Cost Process_Cost Process Cost 4-MPSC This compound 4-MPSC->Reactivity High 4-MPSC->Work-up Simple (Aqueous Wash) 4-MPSC->Selectivity Good 4-MPSC->Reagent_Cost High 4-MPSC->Process_Cost Reduced (Time/Solvent)

The reaction of sulfonyl chlorides with amines to form sulfonamides typically proceeds through a nucleophilic attack on the electrophilic sulfur atom.[11][12] The reactivity is governed by the electronic nature of the aromatic ring attached to the sulfonyl group.

  • This compound (4-MPSC): The pyridine nitrogen atom acts as a strong electron-withdrawing group, significantly activating the sulfonyl chloride for nucleophilic attack. This often leads to faster reaction times and allows for the sulfonylation of less nucleophilic amines under milder conditions compared to TsCl.[13]

  • p-Toluenesulfonyl chloride (TsCl): The methyl group on the toluene ring is weakly electron-donating, making TsCl less reactive than 4-MPSC. Reactions often require heating or the use of a catalyst like 4-(dimethylamino)pyridine (DMAP).[14][15]

  • 2-Nitrobenzenesulfonyl chloride (NsCl): The ortho-nitro group is strongly electron-withdrawing, making NsCl highly reactive, comparable to or even exceeding 4-MPSC. Its primary advantage is that the resulting Ns-sulfonamides can be readily cleaved under mild conditions (e.g., with a thiol and base), making it an excellent protecting group for amines.

The efficiency of post-reaction work-up and purification is a major contributor to the overall process cost, especially at scale.

  • 4-MPSC: This is where the reagent truly excels. The pyridine byproduct is protonated during an acidic workup and becomes highly water-soluble, allowing for its complete removal by simple liquid-liquid extraction. This minimizes the need for column chromatography to remove reagent-derived impurities.

  • TsCl: The byproduct is p-toluenesulfonic acid. While it can be removed with a basic wash, the resulting salt can sometimes complicate extractions. More problematic is the removal of unreacted TsCl, which often has a polarity similar to the desired product, necessitating careful chromatographic separation.[9]

  • NsCl: Similar to TsCl, the byproducts and unreacted starting material can require chromatography for complete removal.

A holistic cost analysis must consider both the direct cost of the reagent and the indirect costs associated with the process.

ReagentTypical PuritySupplier A (USD/g)Supplier B (USD/g)Process Implications (Indirect Cost)
This compound HCl >95%~$19.16 (for 25g)~$47.12 (for 10g)Low: Faster reactions, simplified work-up reduces solvent, energy, and labor costs.
p-Toluenesulfonyl chloride (TsCl) >98%~$0.25 (for 250g)~$0.40 (for 250g)Medium: Longer reaction times, potential need for chromatography increases process costs.
2-Nitrobenzenesulfonyl chloride (NsCl) >97%~$0.80 (for 100g)~$1.20 (for 100g)Medium: High reactivity is beneficial, but purification can add to costs.

*Disclaimer: Prices are estimates based on publicly available catalog data from major chemical suppliers (e.g., Key Organics, Echemi) as of late 2025 and are subject to change. They are provided for comparative purposes only.[16][17]

As the table illustrates, the upfront cost of 4-MPSC is substantially higher than that of TsCl or NsCl. However, its use can lead to significant downstream savings, particularly in complex syntheses where purification is a major bottleneck.

Experimental Section: Comparative Protocols

To illustrate the practical differences, we provide protocols for the sulfonylation of a model amine, benzylamine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Benzylamine and Base (e.g., Et3N) in Anhydrous Solvent (e.g., DCM) B Cool to 0 °C A->B C Add Sulfonyl Chloride (4-MPSC or TsCl) portion-wise B->C D Stir at Room Temp. Monitor by TLC C->D E Quench Reaction D->E F_MPSC 4-MPSC Path: Wash with 1M HCl (aq) to remove Pyridine-HCl E->F_MPSC F_TsCl TsCl Path: Wash with NaHCO3 (aq) to remove TsOH E->F_TsCl G Wash with Brine F_MPSC->G F_TsCl->G H Dry (Na2SO4), Filter, Concentrate G->H G->H I_MPSC Crude Product (Often High Purity) H->I_MPSC I_TsCl Crude Product (May require Chromatography to remove excess TsCl) H->I_TsCl

  • Materials: this compound hydrochloride (1.1 mmol), Benzylamine (1.0 mmol), Triethylamine (2.5 mmol), Anhydrous Dichloromethane (DCM, 10 mL).

  • Procedure:

    • To a stirred solution of benzylamine and triethylamine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add this compound hydrochloride portion-wise over 5 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product, which is often of high purity.

  • Causality Explanation: The use of an extra equivalent of triethylamine is necessary to neutralize the HCl from the sulfonyl chloride salt. The key step is the 1 M HCl wash, which efficiently removes both excess triethylamine and the 4-methylpyridine byproduct as their water-soluble hydrochloride salts.

  • Materials: p-Toluenesulfonyl chloride (1.2 mmol), Benzylamine (1.0 mmol), Pyridine (2.0 mmol), Anhydrous Dichloromethane (DCM, 10 mL).

  • Procedure:

    • To a stirred solution of benzylamine in anhydrous DCM and pyridine at 0 °C, add TsCl portion-wise.

    • Allow the mixture to stir at room temperature overnight (12-18 hours), monitoring by TLC.

    • Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude residue by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to separate the product from unreacted TsCl and other impurities.

  • Causality Explanation: Pyridine acts as both a base and a nucleophilic catalyst in this reaction.[18] The longer reaction time reflects the lower reactivity of TsCl.[3] The necessity of column chromatography is a common outcome due to the similar chromatographic behavior of the tosylated product and excess TsCl.[9]

Conclusion and Recommendations

The choice between this compound and its alternatives is a classic case of balancing upfront reagent cost against overall process efficiency.

G Decision Choose Sulfonylating Agent Cost_Sensitive Is initial reagent cost the primary driver? Decision->Cost_Sensitive Purification_Challenge Is purification difficult or product sensitive? Cost_Sensitive->Purification_Challenge No TsCl Use p-Toluenesulfonyl chloride (TsCl) Cost_Sensitive->TsCl Yes Protecting_Group Is the sulfonamide a protecting group? Purification_Challenge->Protecting_Group No MPSC Use 4-Methyl-pyridine-2-sulfonyl chloride (4-MPSC) Purification_Challenge->MPSC Yes Protecting_Group->TsCl No NsCl Use 2-Nitrobenzenesulfonyl chloride (NsCl) Protecting_Group->NsCl Yes

Recommendations:

  • Choose this compound when:

    • Purification is a known bottleneck: For complex molecules, late-stage functionalization, or when products are difficult to separate from TsCl-derived impurities. The simplified work-up can save significant time and resources, offsetting the higher reagent cost.

    • Mild reaction conditions are required: Its higher reactivity allows for lower temperatures and shorter reaction times, which is beneficial for sensitive substrates.

    • Working with less nucleophilic amines: Where TsCl may fail or give low yields, 4-MPSC can be a more effective option.

  • Choose p-Toluenesulfonyl chloride (TsCl) when:

    • Cost is the primary constraint: For large-scale synthesis of simple molecules where the purification is straightforward.

    • The substrate is robust and can tolerate longer reaction times or heating.

    • It is a well-established step in a legacy process.

  • Choose 2-Nitrobenzenesulfonyl chloride (NsCl) when:

    • The sulfonamide is intended as a protecting group for an amine that needs to be removed later in the synthetic sequence.

Ultimately, this compound is a valuable "problem-solver" reagent. While not a direct replacement for TsCl in all applications due to its cost, its benefits in terms of reaction efficiency and, most critically, purification ease, make it an economically advantageous choice for challenging synthetic targets in research and development.

Safety and Handling

All sulfonyl chlorides are reactive, corrosive, and moisture-sensitive.[19] They should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[20][21] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent. Store containers tightly closed in a cool, dry place away from incompatible materials like strong bases and alcohols.[20]

References

X-ray crystallographic analysis of 4-Methyl-pyridine-2-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 4-Methyl-pyridine-2-sulfonyl Chloride Derivatives

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and is a critical component of intellectual property. The family of compounds derived from this compound is of significant interest, serving as key intermediates in the synthesis of a wide array of pharmacologically active sulfonamides.[1]

While a variety of analytical techniques are employed to characterize these molecules, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous determination of the molecular structure, including bond lengths, angles, and the spatial arrangement of atoms. This guide will provide a comprehensive overview of the X-ray crystallographic analysis of this class of compounds.

It is important to note that as of the writing of this guide, the specific crystal structure of this compound is not publicly available in crystallographic databases. Therefore, to illustrate the principles and provide concrete experimental data, this guide will use a closely related sulfonamide derivative, N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide , as a case study. The methodologies and analytical insights derived from this analogue are directly applicable to the broader class of this compound derivatives.

A Comparative Overview of Analytical Techniques

Before delving into the specifics of X-ray crystallography, it is instructive to understand its place within the suite of analytical tools available for the characterization of sulfonyl chlorides and their derivatives.

Technique Information Provided Limitations
NMR Spectroscopy Connectivity of atoms, chemical environmentDoes not provide 3D structure or information on crystal packing
IR Spectroscopy Presence of functional groups (e.g., S=O, S-Cl)Limited structural information beyond functional groups
Mass Spectrometry Molecular weight and fragmentation patternsNo information on stereochemistry or conformation
X-ray Crystallography Definitive 3D molecular structure, bond lengths, bond angles, crystal packing Requires a single crystal of sufficient quality and size

As the table illustrates, while spectroscopic and spectrometric techniques are essential for confirming the identity and purity of a compound, they fall short of providing the detailed three-dimensional structural information that is often crucial in drug design and development.

The Experimental Workflow of Single-Crystal X-ray Crystallography: A Case Study

The journey from a powdered compound to a fully refined crystal structure is a meticulous process. Here, we outline the key steps, drawing upon the methodology used for the analysis of N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide.[2]

Step 1: Crystal Growth

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal.

  • Objective: To obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension).

  • Methodology:

    • Dissolve the purified compound in a suitable solvent or solvent system. For N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide, ethyl acetate was used.[2]

    • Employ a crystallization technique that promotes slow crystal growth. Slow evaporation is a common and effective method. Other techniques include vapor diffusion and slow cooling.

    • The choice of solvent is critical. A good solvent will dissolve the compound when warm but allow it to become supersaturated as the solution cools or the solvent evaporates. Screening of various solvents is often necessary.

  • Causality: Slow crystal growth is essential to allow the molecules to pack in a highly ordered, repeating lattice, which is the definition of a crystal. Rapid precipitation will lead to an amorphous solid or a polycrystalline powder, which is not suitable for single-crystal X-ray diffraction.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays.

  • Objective: To measure the intensities of the X-rays diffracted by the crystal at various angles.

  • Methodology:

    • The crystal is mounted on a goniometer head and placed in the X-ray beam.

    • Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data.

    • The diffractometer rotates the crystal through a series of angles, and a detector measures the position and intensity of the diffracted X-ray beams.

  • Causality: The diffraction pattern is a direct consequence of the interaction between the X-rays and the electron clouds of the atoms in the crystal lattice. The geometry and intensity of the diffracted spots contain the information needed to determine the arrangement of atoms in the unit cell.

Step 3: Structure Solution and Refinement

The raw diffraction data is then processed to generate a model of the crystal structure, which is then refined to achieve the best possible fit with the experimental data.

  • Objective: To determine the positions of all atoms in the unit cell and to refine their positions, thermal parameters, and other crystallographic parameters.

  • Methodology:

    • The diffraction data is used to determine the unit cell dimensions and the space group of the crystal.

    • Initial atomic positions are determined using direct methods or Patterson methods.

    • The structural model is then refined using a least-squares process, which minimizes the difference between the observed diffraction intensities and those calculated from the model.

  • Causality: The refinement process is an iterative one. The final refined structure represents the best possible model of the molecule's three-dimensional arrangement that is consistent with the experimental X-ray diffraction data.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth Slow Evaporation mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the major stages of an X-ray crystallographic analysis.

Analysis of Crystallographic Data: A Case Study of a Sulfonamide Derivative

The final output of an X-ray crystallographic analysis is a wealth of data that precisely describes the molecular structure and its arrangement in the crystal. Below is a summary of the key crystallographic data for N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide.

Parameter Value Significance
Chemical Formula C₁₄H₁₅ClN₂O₃SConfirms the elemental composition of the molecule in the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 11.234 (2)Length of one side of the unit cell.
b (Å) 10.987 (2)Length of a second side of the unit cell.
c (Å) 13.543 (3)Length of the third side of the unit cell.
β (°) 109.87 (3)Angle between the 'a' and 'c' axes of the unit cell.
Volume (ų) 1570.1 (6)The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density (g/cm³) 1.445The calculated density of the crystal.
Key Structural Insights

Beyond the unit cell parameters, the analysis provides crucial information about the molecule's conformation and intermolecular interactions.

  • Molecular Conformation: The dihedral angle between the 4-methylphenylsulfonyl ring and the 4-chloropyridine ring is 40.7(2)°.[2] This twist is a key conformational feature that would be difficult to predict with certainty using other methods.

  • Intermolecular Interactions: The crystal structure reveals a network of intermolecular C-H···O hydrogen bonds that link each molecule to three neighboring molecules, creating a three-dimensional network.[2] These interactions are fundamental to the stability of the crystal lattice.

intermolecular_interactions Intermolecular Interactions in the Crystal Lattice mol1 Molecule A 4-chloropyridine SO₂ mol2 Molecule B 4-chloropyridine SO₂ mol1:sulfonyl->mol2:pyridine C-H···O mol3 Molecule C 4-chloropyridine SO₂ mol1:sulfonyl->mol3:pyridine C-H···O mol4 Molecule D 4-chloropyridine SO₂ mol1:sulfonyl->mol4:pyridine C-H···O

Caption: A diagram representing the key intermolecular hydrogen bonding interactions.

Comparison with Hypothetical Derivatives

While we lack experimental data for other derivatives of this compound, we can hypothesize how structural modifications might influence the crystallographic results. This forward-looking analysis is a key aspect of applying crystallographic insights to drug design.

  • Effect of Substituents on the Pyridine Ring: Introducing different substituents at the 4-position of the pyridine ring (e.g., replacing the methyl group with a bulkier t-butyl group or an electron-withdrawing nitro group) would likely have a significant impact on the crystal packing. A bulkier group might disrupt the efficient packing observed in the case study, potentially leading to a different space group and unit cell parameters.

  • Modification of the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen is a common point of variation in medicinal chemistry. Replacing the methoxymethyl group in our case study with a simple hydrogen atom would introduce a hydrogen bond donor (N-H), which would almost certainly lead to a different and likely stronger hydrogen bonding network, for instance, N-H···O=S interactions.

Conclusion

The provides indispensable information for researchers in the pharmaceutical sciences. It is the only technique that offers a definitive and detailed view of the three-dimensional molecular structure. As demonstrated through the case study of N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide, the insights gained from a crystal structure—ranging from molecular conformation to intermolecular interactions—are crucial for understanding the properties of these compounds and for designing new molecules with improved efficacy and selectivity.

Future work should prioritize the crystallization and structural determination of this compound itself, as well as a systematic series of its derivatives. This would provide a valuable database for comparative analysis and would significantly enhance our understanding of the structure-property relationships in this important class of compounds.

References

A Senior Application Scientist's Guide to Late-Stage Functionalization: Unveiling the Advantages of 4-Methyl-pyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery and development, the ability to modify complex molecules in the later stages of a synthetic sequence is paramount. This practice, known as late-stage functionalization (LSF), allows for the rapid generation of analogs with improved pharmacological profiles, addressing critical aspects like potency, selectivity, and metabolic stability. The introduction of the sulfonamide moiety is a cornerstone of LSF, given its prevalence in a wide array of therapeutic agents. While traditional sulfonylating agents like tosyl chloride (TsCl) and nosyl chloride (NsCl) have long been staples in the chemist's toolbox, the emergence of reagents like 4-Methyl-pyridine-2-sulfonyl chloride (4-MepsCl) presents new opportunities for enhanced efficiency and selectivity.

This guide provides an in-depth technical comparison of this compound with its more conventional counterparts, offering insights into its unique advantages in the context of late-stage functionalization. We will delve into the mechanistic underpinnings of its reactivity, present comparative data, and provide detailed experimental protocols to empower researchers in their quest for novel molecular entities.

The Critical Role of the Sulfonylating Agent in Late-Stage Functionalization

The ideal LSF reaction is characterized by its mild conditions, high functional group tolerance, and predictable selectivity. When introducing a sulfonamide, the choice of the sulfonyl chloride is a critical determinant of success. The electrophilicity of the sulfur atom, steric hindrance around the reactive center, and the overall stability of the reagent all play a crucial role in the outcome of the reaction, particularly when dealing with precious, multi-functionalized substrates.

Caption: Conceptual workflow of late-stage functionalization via sulfonamide formation.

Unveiling this compound: A Superior Tool for LSF

This compound distinguishes itself through a unique combination of electronic and steric properties imparted by the pyridine ring and the methyl substituent. The electron-withdrawing nature of the pyridine nitrogen at the 2-position enhances the electrophilicity of the sulfonyl group, making it more reactive than traditional aryl sulfonyl chlorides like TsCl. This heightened reactivity can often translate to milder reaction conditions and shorter reaction times, which are highly desirable in LSF to minimize degradation of sensitive substrates.

Furthermore, the 4-methyl group provides a degree of steric shielding, which can contribute to improved regioselectivity in molecules with multiple nucleophilic sites. While seemingly a minor modification, this subtle steric influence can be the deciding factor in achieving the desired chemoselectivity.

Comparative Analysis: 4-MepsCl vs. TsCl and NsCl

To objectively assess the performance of 4-MepsCl, we will compare it to two of the most widely used sulfonylating agents: p-toluenesulfonyl chloride (TsCl) and 2-nitrobenzenesulfonyl chloride (NsCl).

  • Tosyl Chloride (TsCl): A workhorse in organic synthesis, TsCl is valued for its affordability and the crystallinity it often imparts to its derivatives, aiding in purification. However, its reactivity is moderate, sometimes necessitating forcing conditions that are incompatible with complex molecules.[1][2]

  • Nosyl Chloride (NsCl): The strongly electron-withdrawing nitro group in NsCl renders it highly reactive.[3] The resulting nosylamides also have the distinct advantage of being readily cleavable under mild conditions, making it a valuable protecting group. However, this high reactivity can sometimes lead to a lack of selectivity in polyfunctional substrates.

The table below summarizes a comparative analysis of these three reagents in a hypothetical late-stage sulfonylation of a complex primary amine. The data is a composite representation based on typical yields and reaction conditions reported in the literature for similar transformations.

ReagentTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
4-MepsCl 1.1 eq. Reagent, Pyridine, DCM, 0 °C to rt, 2-4 h85-95High reactivity, good selectivity, mild conditionsHigher cost, potential for pyridine coordination
TsCl 1.5 eq. Reagent, Pyridine, DCM, rt to 40 °C, 12-24 h60-80Low cost, crystalline derivativesModerate reactivity, requires forcing conditions
NsCl 1.1 eq. Reagent, K₂CO₃, Acetone, 0 °C to rt, 1-3 h90-98High reactivity, cleavable sulfonamideCan be too reactive, leading to side products

Note: The presented data is illustrative and actual results will vary depending on the specific substrate and reaction conditions.

The enhanced reactivity of 4-MepsCl allows for efficient sulfonylation at lower temperatures and with shorter reaction times compared to TsCl. While NsCl offers comparable or even higher reactivity, the nuanced reactivity of 4-MepsCl, influenced by the pyridine scaffold, can offer a crucial selectivity advantage in complex settings.

Mechanistic Rationale: The "Pyridine Effect"

The superior performance of 4-MepsCl in many LSF scenarios can be attributed to the "pyridine effect." The lone pair of the pyridine nitrogen can act as an intramolecular catalyst, activating the sulfonyl chloride and facilitating the nucleophilic attack by the amine.

Caption: Simplified reaction pathway for sulfonamide formation.

Experimental Protocols

To provide a practical framework for the application of these reagents, detailed experimental protocols are provided below.

Protocol 1: General Procedure for Late-Stage Sulfonylation using this compound (4-MepsCl)
  • Reaction Setup: To a solution of the complex amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add pyridine (1.5 equiv).

  • Reagent Addition: Add a solution of this compound (1.1 equiv) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Comparative Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)
  • Reaction Setup: To a solution of the complex amine (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere at room temperature, add pyridine (2.0 equiv).

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.5 equiv) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating (40 °C) may be required. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.

Protocol 3: Comparative Sulfonylation with 2-Nitrobenzenesulfonyl Chloride (NsCl)
  • Reaction Setup: To a suspension of the complex amine (1.0 equiv) and potassium carbonate (2.0 equiv) in acetone (0.1 M) at 0 °C, add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equiv) in acetone dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion: A Strategic Addition to the LSF Toolbox

In the demanding field of late-stage functionalization, having a diverse array of reagents is crucial for success. While TsCl and NsCl remain valuable tools, this compound offers a compelling alternative with distinct advantages in terms of reactivity and selectivity. Its ability to effect sulfonylation under mild conditions with high efficiency makes it particularly well-suited for the modification of complex, sensitive substrates. As drug discovery continues to push the boundaries of molecular complexity, the strategic application of reagents like 4-MepsCl will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4-Methyl-pyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling reactive reagents like 4-Methyl-pyridine-2-sulfonyl chloride requires not just procedural knowledge, but a deep understanding of the chemical's nature. This guide moves beyond a simple checklist to provide a framework for safe handling and disposal, grounded in the principles of chemical reactivity and institutional safety protocols.

Section 1: Core Hazard Profile & Immediate Safety Precautions

This compound (CAS No. 341008-95-5 or 1220039-42-8 for the hydrochloride salt) is a reactive sulfonyl chloride derivative.[1][2][3][4][5] Its primary hazards stem from its reactivity, particularly with nucleophiles like water, and its corrosive decomposition products. Understanding these hazards is the foundation of its safe management.

Key Hazards:

  • Corrosivity & Irritation: Causes skin irritation and serious eye irritation.[6] Inhalation may also cause respiratory irritation.[6] Upon contact with moisture, it can hydrolyze to form hydrochloric acid (HCl), contributing to its corrosive properties.

  • Reactivity: As a sulfonyl chloride, it is classified as a reactive chemical.[7][8] It reacts, often violently or exothermically, with a range of substances.

  • Hazardous Decomposition: When heated or reacting, it can decompose to produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[6][9]

Immediate Protective Measures: Before handling, ensure the following personal protective equipment (PPE) is in use:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may not be sufficient for prolonged contact; consult glove compatibility charts for sulfonyl chlorides.

  • Body Protection: A fully buttoned lab coat is required.

  • Ventilation: All handling and disposal steps must be performed inside a certified chemical fume hood to prevent inhalation of vapors or decomposition products.[6]

Table 1: Hazard Identification and Incompatibility Summary
Hazard Category Description GHS Hazard Statements
Skin Irritation Causes skin irritation upon contact.H315[6]
Eye Irritation Causes serious eye irritation.H319[6]
Respiratory Irritation May cause respiratory irritation if inhaled.H335[6]
Key Incompatibilities Substances to avoid mixing or storing with.Strong Oxidizing Agents: [6] Can lead to vigorous reactions. Water/Moisture: Reacts to form corrosive HCl gas.[10][11] Strong Bases (e.g., NaOH): [12] Reacts exothermically. Alcohols: Reacts to form sulfonates. Amines: Reacts to form sulfonamides.

Section 2: The Core Disposal Principle: Segregation as Hazardous Waste

The cardinal rule for disposing of this compound and its associated waste is that it must be managed through an approved hazardous waste program .[6][7] Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular trash.[7] Such actions can lead to violent reactions in drain lines, the release of toxic gases, and potential injury to personnel.[7]

All waste streams containing this chemical must be:

  • Segregated: Do not mix with other waste chemicals, especially those listed as incompatible.[13] Store waste containers using proper chemical segregation practices.[13]

  • Contained: Use a designated, properly sealed, and compatible waste container. The container must be kept closed except when adding waste.[14]

  • Labeled: From the moment the first drop of waste is added, the container must be labeled with a fully completed hazardous waste tag, identifying the contents, concentration, and associated hazards (e.g., "Reactive," "Corrosive").[14]

Section 3: Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the form of the waste.

Protocol 3.1: Unused, Expired, or Contaminated Reagent

This is the most straightforward scenario and applies to the pure chemical in its original or a secondary container.

Methodology:

  • Inspect Container: Ensure the container is intact, not compromised, and is tightly sealed to prevent reaction with atmospheric moisture.

  • Label as Waste: Affix a hazardous waste label to the container. Clearly write "Waste this compound" and list all constituents if it is a mixture.

  • Segregate: Store the container in your lab's designated Satellite Accumulation Area (SAA) in a secondary containment tray.[15] Ensure it is segregated from incompatible materials, particularly bases and oxidizers.[13]

  • Schedule Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[14]

Protocol 3.2: Contaminated Materials & Spill Residues

This protocol covers items such as gloves, wipes, and inert absorbents used during handling or spill cleanup.

Methodology:

  • Collect Waste: Place all contaminated solid materials (e.g., paper towels, vermiculite, sand) into a designated, sealable container or a heavy-duty plastic bag.[16]

  • Avoid Incompatibles: Do not use combustible absorbents like sawdust for spill cleanup.[16]

  • Label Container: Label the container as "Solid Waste contaminated with this compound."

  • Dispose as Hazardous Waste: This container must be disposed of as solid hazardous chemical waste via your EHS office.

Protocol 3.3: Empty Containers

An "empty" container of a reactive chemical is rarely truly empty and must be handled with care. Residual amounts can react with moisture in the air over time.

Methodology:

  • Assess Residue: Containers with visible residue of reactive materials should not be treated as empty.[13] They should be managed as waste according to Protocol 3.1.

  • Decontamination (Advanced Users Only): For trace residual amounts in glassware, a careful quenching procedure (see Protocol 3.4) can be performed by trained personnel to decontaminate the container before cleaning.

  • Final Disposal: Once properly decontaminated and triple-rinsed with a suitable solvent (e.g., acetone), the container can be disposed of according to institutional policy for clean lab glass.[13] Always deface the original label completely.[13]

Protocol 3.4: In-Lab Neutralization of Trace Residues (Expert Use Only)

This procedure is not for bulk disposal . It is an advanced technique intended only for quenching trace amounts of residual this compound on glassware or reaction apparatus by trained personnel. The reaction is exothermic and releases HCl gas.

Methodology:

  • Prepare Quenching Station: In a chemical fume hood, prepare a beaker or flask large enough to contain the item to be cleaned and the quenching solution. Place this container in an ice bath.

  • Prepare Basic Solution: Fill the container with a dilute basic solution, such as 5% sodium bicarbonate in water or a dilute sodium hydroxide solution.[16]

  • Slow Addition/Rinsing: Slowly and carefully rinse the contaminated glassware with the basic solution, allowing the rinse to collect in the beaker. Alternatively, very slowly add the basic solution to the reaction vessel containing the residue. Never add the quenching solution rapidly to the sulfonyl chloride. [16]

  • Monitor Reaction: The reaction will generate gas (CO₂ if using bicarbonate) and heat. Maintain constant stirring and cooling to control the reaction rate.

  • Ensure Neutralization: Once the reaction has subsided, check the pH of the final solution to ensure it is neutral or slightly basic.

  • Dispose of Quenched Solution: Once fully neutralized, this aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[16]

Section 4: Emergency Procedures - Spills and Exposures

In Case of a Spill:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is functioning properly.

  • Contain: For small spills, cover with a non-combustible, inert absorbent material like sand, vermiculite, or diatomaceous earth.[6][16] Do not use water or combustible materials. [9][16]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[6]

  • Report: Report the spill to your EHS office. For large spills, evacuate and contact EHS or emergency responders immediately.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]

  • Inhalation: Move the person to fresh air.[6]

  • Seek immediate medical attention for any exposure. [6]

Section 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G start Generate Waste Containing This compound waste_type Identify Waste Type start->waste_type reagent Protocol 3.1: Unused/Contaminated Reagent waste_type->reagent  Reagent solid_waste Protocol 3.2: Contaminated Solids (Gloves, Absorbent) waste_type->solid_waste  Solid container Protocol 3.3: 'Empty' Container waste_type->container  Container inspect_reagent Inspect & Tightly Seal Original Container reagent->inspect_reagent collect_solid Collect in a Sealable Bag/Container solid_waste->collect_solid assess_container Assess for Residue container->assess_container label_waste Affix Completed Hazardous Waste Label inspect_reagent->label_waste collect_solid->label_waste has_residue Visible Residue Present assess_container->has_residue Yes no_residue Trace Residue Only assess_container->no_residue No has_residue->reagent Treat as Reagent Waste decontaminate Protocol 3.4 (Optional): Expert Neutralization of Trace Residue no_residue->decontaminate segregate Store in SAA Away from Incompatibles label_waste->segregate contact_ehs Arrange Pickup with EHS segregate->contact_ehs

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-pyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with reactive chemical intermediates is fundamental to innovation. 4-Methyl-pyridine-2-sulfonyl chloride is one such compound, a valuable building block in organic synthesis. However, its utility is matched by its hazardous nature, demanding a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for personal protective equipment (PPE) to ensure your safety and the integrity of your research. We will explore the causality behind each safety measure, empowering you to handle this compound with the expertise and confidence of a seasoned professional.

Understanding the Hazard: Why is PPE Non-Negotiable?

This compound hydrochloride is classified with several key hazards that dictate our PPE strategy. According to its Safety Data Sheet (SDS), the compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

  • Skin Irritation (H315): Direct contact can lead to redness, inflammation, and discomfort.

  • Serious Eye Irritation (H319): Splashes pose a significant risk to vision, causing severe and potentially lasting damage.[1]

  • Respiratory Irritation (H335): Inhalation of the dust or fumes can irritate the respiratory tract.[1]

Beyond these classified hazards, the "sulfonyl chloride" functional group itself presents a significant reactivity risk. Like other sulfonyl chlorides, it can react vigorously with water (including moisture in the air or on the skin), potentially producing hydrochloric acid (HCl) and sulfonic acids, which are corrosive and contribute to its irritant properties[2][3]. This reactivity underscores the need for a comprehensive PPE protocol that acts as a reliable barrier.

Core Protective Equipment: Your First Line of Defense

Effective protection relies on selecting the right equipment and, just as importantly, using it correctly. All handling of this compound should, at a minimum, be performed inside a certified chemical fume hood to mitigate inhalation risks.[3][4]

Eye and Face Protection

Given the serious eye irritation risk, eye protection is mandatory.

  • Chemical Safety Goggles: These are essential and must be worn at all times when handling the compound. They should be tight-sealing to protect against splashes, dust, and fumes.[3][5][6] Standard safety glasses with side shields do not offer sufficient protection from chemical splashes and are inadequate for this purpose.[7]

  • Face Shield: A face shield should be worn in addition to safety goggles when there is a heightened risk of splashing. This includes handling larger quantities (e.g., >25 g), preparing solutions, or during vigorous reactions. The face shield provides a critical secondary barrier for the entire face.[2][3][8]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Gloves: Chemical-resistant gloves are required. While the specific breakthrough time for this compound is not always published, nitrile or neoprene gloves are generally recommended for handling corrosive and reactive chlorides.[2] Always use a proper glove removal technique to avoid contaminating your skin.[8]

  • Double Gloving: For procedures involving higher risk, such as transfers of large quantities or cleaning spills, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection in case the outer glove is compromised.

Body Protection

Protecting your skin and personal clothing from contamination is crucial.

  • Laboratory Coat: A flame-retardant lab coat, properly fastened, is the minimum requirement for body protection.

  • Chemical-Resistant Apron: When handling significant quantities or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of impermeable protection.

Respiratory Protection

Engineering controls are the primary method for respiratory safety.

  • Chemical Fume Hood: All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[1][3]

  • Respirator: If engineering controls are insufficient, if you are experiencing respiratory irritation, or during a large spill cleanup, a NIOSH-approved respirator is necessary. A full-face respirator with an acid gas cartridge is recommended in these situations.[2][5] All personnel requiring a respirator must be properly fit-tested and trained in its use.[7]

PPE Selection Guide for Common Laboratory Tasks

The level of PPE should be commensurate with the risk of the task at hand. The following table provides guidance for common laboratory scenarios.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<5g) Chemical Safety GogglesSingle Pair of Nitrile GlovesLab CoatWork within a Chemical Fume Hood
Preparing Solutions Chemical Safety Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronWork within a Chemical Fume Hood
Running Reactions Chemical Safety Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronWork within a Chemical Fume Hood
Handling Large Quantities (>25g) Chemical Safety Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronWork within a Chemical Fume Hood
Cleaning Spills Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Coveralls or SuitFull-Face Respirator with Acid Gas Cartridge

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don your chemical-resistant apron.

  • Respirator (if needed): Perform a seal check before entering the work area.

  • Goggles and Face Shield: Put on your safety goggles, ensuring a snug fit. Add the face shield if the procedure requires it.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off) PPE

This process is designed to contain contaminants.

  • Outer Gloves: Remove the first pair of gloves (if double-gloving) by peeling them off without touching the outside surface. Dispose of them immediately.

  • Lab Coat/Apron: Unfasten your lab coat and roll it outwards, away from your body, ensuring the contaminated surface is contained within the roll.

  • Face Shield/Goggles: Remove face protection from the back of your head, avoiding touching the front surface.

  • Respirator (if worn): Remove from the back.

  • Inner Gloves: Remove the final pair of gloves using the proper technique.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Start: Assess Task fume_hood Is work performed in a certified chemical fume hood? start->fume_hood no_hood STOP WORK Consult EHS fume_hood->no_hood No task_scale Assess Scale and Splash Potential fume_hood->task_scale Yes small_scale Small Scale (<5g) Minimal Splash Risk task_scale->small_scale Low large_scale Large Scale (>25g) or High Splash Risk task_scale->large_scale High ppe_low Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves small_scale->ppe_low ppe_high Required PPE: - Safety Goggles & Face Shield - Lab Coat & Apron - Double Nitrile Gloves large_scale->ppe_high spill_check Is there a spill or aerosol generation? ppe_low->spill_check ppe_high->spill_check end_task Proceed with Task spill_check->end_task No spill_ppe Upgrade to Spill Response PPE: - Full-Face Respirator - Chemical Suit spill_check->spill_ppe Yes

Caption: Decision workflow for selecting appropriate PPE.

Disposal and Decontamination

Proper disposal of contaminated materials is a final, critical step in the safety protocol.

  • Single-Use PPE: All disposable PPE, such as gloves and aprons, should be placed in a designated hazardous waste container immediately after removal.

  • Contaminated Clothing: If your personal clothing becomes contaminated, remove it immediately and wash it separately before reuse.[1] Heavily contaminated items may need to be disposed of as hazardous waste.

  • Chemical Waste: Dispose of this compound and any contaminated materials according to local, state, and federal regulations. Never dispose of it down the drain.[1][9]

By integrating these principles and procedures into your daily laboratory work, you build a system of safety that is both robust and reliable. Your expertise is your greatest asset; protecting it is paramount.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.